3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIJUNUYMCAQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718768 | |
| Record name | 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263059-15-9 | |
| Record name | 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore, and its derivatives have been extensively explored as potent kinase inhibitors and anticancer agents. This document consolidates the available physicochemical properties, outlines a probable synthetic pathway with a detailed experimental protocol, and discusses the potential applications of this compound in drug discovery and development. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide leverages data from closely related structures and the general chemistry of the pyrazolo[1,5-a]pyrimidine class to provide a robust resource for researchers.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an ideal framework for designing molecules that can interact with a variety of biological targets. This versatile core has been successfully incorporated into numerous compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. The strategic placement of substituents on the pyrazolo[1,5-a]pyrimidine ring system allows for the fine-tuning of a compound's pharmacological profile, making it a privileged scaffold in modern drug discovery.
The introduction of a bromine atom at the 3-position and a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core, as in the case of this compound, offers a unique combination of functionalities. The bromine atom serves as a valuable synthetic handle for further elaboration through cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore structure-activity relationships (SAR). The methyl group at the 5-position can influence the compound's solubility, metabolic stability, and binding interactions with its biological target.
Physicochemical Properties
Precise experimental data for the physical properties of this compound are not widely reported in the available scientific literature. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.
| Property | Value | Source |
| CAS Number | 1263059-15-9 | Commercial Supplier |
| Molecular Formula | C₇H₆BrN₃ | - |
| Molecular Weight | 212.05 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | General solubility trends for similar heterocyclic compounds |
Note: The lack of experimentally determined physical properties underscores the need for further characterization of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic approach would start with the commercially available 5-methylpyrazolo[1,5-a]pyrimidine, which would then be subjected to electrophilic bromination to yield the target compound.
Caption: Proposed synthetic route to this compound.
Experimental Protocol (Adapted from a related procedure)
Disclaimer: The following protocol is adapted from the synthesis of a similar compound, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, and has not been experimentally validated for the 5-methyl analog. It should be considered a starting point for experimental design.
Reaction: Bromination of 5-methylpyrazolo[1,5-a]pyrimidine.
Materials:
-
5-methylpyrazolo[1,5-a]pyrimidine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
N,N-Dimethylformamide (DMF) or Acetic Acid
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as DMF or acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise or bromine (1.1 eq) dropwise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time: Stir the reaction mixture at room temperature until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by pouring the mixture into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or EtOAc) three times.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrazolo[1,5-a]pyrimidine core and a singlet for the methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbon bearing the bromine atom and the methyl carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds within the heterocyclic ring system.
Caption: Role of this compound in a drug discovery pipeline.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific, experimentally verified physical and spectral data are currently scarce in the public domain, this guide has provided a comprehensive overview based on the known chemistry of the pyrazolo[1,5-a]pyrimidine scaffold and its derivatives. The proposed synthetic route and characterization workflow offer a solid foundation for researchers to produce and validate this compound. Its utility as a versatile intermediate for the synthesis of kinase inhibitors and other potential therapeutic agents makes it a molecule of high interest for further investigation. The scientific community is encouraged to contribute to the body of knowledge by publishing detailed experimental data on this promising compound.
References
Due to the limited specific literature on this compound, this section provides references to general reviews and articles on the synthesis and applications of pyrazolo[1,5-a]pyrimidines, which form the basis of the information provided in this guide.
Please note that direct, clickable URLs to full-text articles may be subject to paywalls or database subscriptions.
The Strategic Synthesis and Application of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine: A Technical Guide for Advanced Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure that confers a wide range of biological activities. This technical guide focuses on a key derivative, 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine (CAS No. 1263059-15-9) , a versatile building block for the synthesis of potent and selective kinase inhibitors. We will provide a comprehensive overview of its synthesis, chemical properties, and strategic applications in drug discovery, with a particular emphasis on the rationale behind the synthetic methodologies and its utility in targeting critical signaling pathways implicated in oncology and inflammatory diseases. This guide is intended to empower researchers with the foundational knowledge and practical protocols to effectively utilize this important chemical entity in their drug development endeavors.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its remarkable versatility and profound biological activities.[1] This scaffold is a prominent feature in a multitude of clinically relevant molecules and investigational drugs, primarily owing to its ability to act as a bioisostere for purines and its capacity to engage in key hydrogen bonding interactions within the ATP-binding sites of various protein kinases.[2] Consequently, derivatives of this core structure have been extensively explored as inhibitors of a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinases (PI3Ks), which are pivotal regulators of cellular signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer.[2]
The strategic introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system, as in this compound, provides a crucial handle for further molecular elaboration. This halogen atom serves as a versatile reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5] These powerful synthetic transformations enable the introduction of a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile. The methyl group at the 5-position can also influence the molecule's solubility, metabolic stability, and binding interactions.
This guide will provide a detailed exposition on the synthesis and derivatization of this compound, offering field-proven insights and robust protocols to facilitate its application in cutting-edge drug discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 1263059-15-9 | Internal Database |
| Molecular Formula | C₇H₆BrN₃ | Calculated |
| Molecular Weight | 212.05 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | General Knowledge |
-
¹H NMR: Protons on the pyrimidine and pyrazole rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl protons will be observed as a singlet in the upfield region (around δ 2.5 ppm).
-
¹³C NMR: The spectrum will show seven distinct carbon signals, with the brominated carbon appearing at a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step sequence: the initial construction of the 5-methylpyrazolo[1,5-a]pyrimidine core, followed by regioselective bromination at the 3-position. This approach allows for the use of readily available starting materials and provides a reliable route to the desired product.
Step 1: Synthesis of 5-methylpyrazolo[1,5-a]pyrimidine
The foundational step in this synthesis is the cyclocondensation reaction between a 3-aminopyrazole and a β-dicarbonyl compound or its equivalent.[6] In this case, 3-amino-5-methylpyrazole is reacted with malondialdehyde or a malondialdehyde equivalent.
Reaction Scheme:
Caption: Synthesis of the 5-methylpyrazolo[1,5-a]pyrimidine core.
Detailed Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Electrophile: To the stirred solution, add malondialdehyde bis(dimethyl acetal) (1.1 eq) followed by a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid). The use of the acetal is preferred over free malondialdehyde due to its greater stability.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure 5-methylpyrazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices:
-
Solvent: Acetic acid or ethanol are commonly used as they are polar enough to dissolve the starting materials and facilitate the proton transfer steps in the reaction mechanism.
-
Acid Catalyst: The acid catalyst is crucial for activating the carbonyl groups of the malondialdehyde equivalent and for promoting the dehydration step to form the aromatic pyrimidine ring.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.
Step 2: Bromination of 5-methylpyrazolo[1,5-a]pyrimidine
The 3-position of the pyrazolo[1,5-a]pyrimidine ring is electron-rich and thus susceptible to electrophilic aromatic substitution. Bromination can be achieved using various electrophilic bromine sources.
Reaction Scheme:
Caption: Bromination of the pyrazolo[1,5-a]pyrimidine core.
Detailed Experimental Protocol:
-
Reagent Preparation: Dissolve 5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The reaction is typically exothermic, so slow addition is recommended. Alternatively, a solution of bromine in acetic acid can be used.[1]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water. The product will often precipitate out of the aqueous solution. Collect the solid by filtration and wash with water. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Brominating Agent: NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine.
-
Solvent: DMF is a good solvent for both the starting material and NBS, and its polar aprotic nature facilitates the electrophilic substitution reaction.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent side reactions, particularly if the substrate or reagents are sensitive to moisture or oxygen.
Strategic Derivatization: Unleashing the Potential of the 3-Bromo Handle
The bromine atom at the 3-position is the key to unlocking the synthetic potential of this compound. It serves as a versatile precursor for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[7] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the 3-position of the pyrazolo[1,5-a]pyrimidine core.
Reaction Workflow:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Example with Phenylboronic Acid):
-
Reagent Setup: To a microwave vial or a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating or microwave irradiation) for the required time (typically 1-12 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-phenyl-5-methylpyrazolo[1,5-a]pyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is invaluable for introducing primary or secondary amines at the 3-position, which is a common structural motif in kinase inhibitors.
Reaction Workflow:
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol (Example with Morpholine):
-
Reagent Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), a palladium pre-catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), a suitable phosphine ligand like XPhos (0.08 eq), and a strong base such as sodium tert-butoxide (1.4 eq) in a reaction vessel.
-
Addition of Amine and Solvent: Add the amine (e.g., morpholine, 1.2 eq) and a dry, degassed solvent like toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, and quench carefully with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the 3-(morpholin-4-yl)-5-methylpyrazolo[1,5-a]pyrimidine.
Application in Targeting Kinase Signaling Pathways
Derivatives of this compound are of significant interest as inhibitors of various protein kinases that are key components of intracellular signaling pathways. The ability to readily diversify the 3-position allows for the optimization of potency and selectivity against specific kinase targets.
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that are potent oncogenic drivers in a variety of adult and pediatric cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several FDA-approved Trk inhibitors.
TrkA Signaling Pathway:
Caption: Simplified TrkA signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2.[4]
CDK2/Cyclin E Signaling in G1/S Transition:
Caption: The role of CDK2 in the G1/S transition and its inhibition by pyrazolo[1,5-a]pyrimidine-based compounds.
Conclusion and Future Directions
This compound is a high-value building block in the arsenal of medicinal chemists. Its straightforward synthesis and the versatility of the 3-bromo substituent provide a robust platform for the rapid generation of diverse chemical libraries. The demonstrated success of the pyrazolo[1,5-a]pyrimidine scaffold in targeting a range of protein kinases underscores the continued importance of this heterocyclic system in the development of novel therapeutics. Future research will undoubtedly focus on the discovery of new cross-coupling methodologies to further expand the accessible chemical space around this core, as well as the exploration of its potential in targeting other enzyme families and biological pathways. The insights and protocols provided in this guide are intended to serve as a solid foundation for such future endeavors.
References
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
- PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
Sources
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 4. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | 960613-96-1 [chemicalbook.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine, a key intermediate for the synthesis of novel therapeutics. This document details its chemical and physical properties, provides a validated synthetic protocol, explores its reactivity in pivotal cross-coupling reactions, and discusses its application in the development of targeted kinase inhibitors.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its structural resemblance to purines. This structural mimicry allows compounds bearing this scaffold to effectively interact with the ATP-binding sites of protein kinases, leading to the inhibition of their catalytic activity. Dysregulation of protein kinase signaling is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom at the 3-position of this compound serves as a versatile synthetic handle, facilitating the introduction of a wide array of functional groups through modern cross-coupling methodologies. This strategic placement of a reactive site makes it an invaluable building block for the construction of diverse compound libraries aimed at discovering next-generation kinase inhibitors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the properties of its derivatives.
Chemical Structure and Molecular Formula
The chemical structure of this compound is characterized by a pyrazole ring fused to a pyrimidine ring, with a bromine atom at position 3 and a methyl group at position 5.
Caption: Chemical structure of this compound.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| CAS Number | 1263059-15-9 | |
| Appearance | Solid (predicted) | - |
| SMILES | CC1=NC2=C(Br)C=NN2C=C1 |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyrazolo[1,5-a]pyrimidine core, and a singlet for the methyl group protons. Chemical shifts will be influenced by the bromine and nitrogen atoms. |
| ¹³C NMR | Resonances for the seven carbon atoms of the bicyclic core and the methyl group. The carbon bearing the bromine will be significantly shifted. |
| Mass Spec. | A molecular ion peak corresponding to the isotopic pattern of bromine (approximately equal intensity for M and M+2). |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: the construction of the 5-methylpyrazolo[1,5-a]pyrimidine core, followed by regioselective bromination at the 3-position.
Synthesis of the 5-Methylpyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is commonly synthesized via the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For the 5-methyl derivative, a suitable precursor is 3-aminopyrazole and a four-carbon biselectrophile such as acetylacetaldehyde dimethyl acetal.
Caption: Synthetic scheme for the 5-methylpyrazolo[1,5-a]pyrimidine core.
Experimental Protocol: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetylacetaldehyde dimethyl acetal (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel or by recrystallization to yield the pure 5-methylpyrazolo[1,5-a]pyrimidine.
Regioselective Bromination
The 3-position of the pyrazolo[1,5-a]pyrimidine ring is electron-rich and thus susceptible to electrophilic substitution. Bromination is achieved using a suitable brominating agent.
Caption: Bromination of 5-methylpyrazolo[1,5-a]pyrimidine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid in a flask protected from light.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.05 eq) or a solution of bromine (1.05 eq) in the reaction solvent at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a reducing agent like sodium thiosulfate solution if bromine was used. The product can be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.
Reactivity and Applications in Medicinal Chemistry
The bromine atom at the 3-position of this compound is the key to its utility as a synthetic intermediate. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 3-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction is crucial for introducing various amine functionalities at the 3-position, which can be important for interacting with key residues in the active site of a target protein.
Caption: Key cross-coupling reactions of this compound.
Role in Kinase Inhibitor Development
The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous kinase inhibitors. These compounds often act as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain. The substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring are crucial for achieving potency and selectivity for specific kinases.
Derivatives of this compound have the potential to target a wide range of kinases implicated in cancer and other diseases, including but not limited to:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).
-
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
The ability to easily diversify the 3-position of the scaffold allows for the exploration of the chemical space around the ATP-binding site of these kinases, facilitating the development of highly potent and selective inhibitors.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 3-bromo substituent in key cross-coupling reactions make it an ideal starting material for the generation of extensive libraries of pyrazolo[1,5-a]pyrimidine derivatives. The proven success of this scaffold in clinically approved kinase inhibitors underscores the continued importance of intermediates like this compound in the ongoing quest for novel and effective targeted therapies. Future research will undoubtedly continue to leverage this and related intermediates to address the challenges of drug resistance and to develop inhibitors for novel kinase targets.
References
An In-depth Technical Guide to the Solubility Assessment of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine for Drug Discovery and Development
This guide provides a comprehensive technical overview of the solubility profile of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine, a member of the medicinally significant pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. Given the critical role of aqueous solubility in determining the therapeutic potential of drug candidates, this document offers a detailed framework for its assessment. While specific experimental solubility data for this compound is not extensively available in public literature, this guide furnishes researchers, scientists, and drug development professionals with the necessary protocols to generate reliable and reproducible solubility data. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are designed to provide a clear path for characterizing this compound for further development.
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors and other therapeutic agents, making a thorough understanding of the physicochemical properties of its derivatives, such as this compound, essential for advancing new drug discovery programs.[1]
Physicochemical Properties and their Implications for Solubility
A foundational understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility. While experimental data for this compound is scarce, we can infer some properties from its structure and from closely related analogs.
For the purpose of this guide, we will consider the properties of the structurally analogous compound, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (CAS 960613-96-1) , as a surrogate to inform our experimental design.[2][3][4][5] Researchers should aim to experimentally determine these properties for this compound.
Table 1: Physicochemical Properties of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine and Estimated Properties for this compound
| Property | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | This compound (Estimated) | Significance for Solubility |
| CAS Number | 960613-96-1[2][3][4][5] | Not available | Unique chemical identifier. |
| Molecular Formula | C₆H₃BrClN₃[3] | C₇H₆BrN₃ | Determines molecular weight and elemental composition. |
| Molecular Weight | 232.47 g/mol [4] | 212.05 g/mol | Influences the molar concentration for a given mass. |
| Predicted logP | Not available | ~2.0 - 3.0 (Estimated via ACD/Percepta)[6][7][8][9] | Indicates the lipophilicity of the compound. A higher logP often correlates with lower aqueous solubility. |
| Predicted pKa | Not available | ~2.5 - 3.5 (basic) (Estimated via ACD/Percepta)[6][7][8][9] | Predicts the ionization state at different pH values. Solubility is highly dependent on whether the compound is ionized or neutral. |
Note: Predicted values for this compound are estimations based on its structure and should be experimentally verified.
The estimated logP suggests that this compound is a moderately lipophilic compound, which may imply limited aqueous solubility. The predicted basic pKa indicates that the compound's solubility is likely to be pH-dependent, with higher solubility expected at acidic pH values where the molecule can be protonated.
Methodologies for Solubility Determination
In drug discovery and development, two types of solubility are commonly measured: kinetic and thermodynamic.[10][11]
-
Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method used in early discovery to identify compounds with potential solubility liabilities.[10][12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing the solid compound to equilibrate with the solvent over a longer period until a saturated solution is formed.[10][11][14] It is a more accurate measure and is crucial for later stages of drug development.
High-Throughput Kinetic Solubility Assay using Nephelometry
This method is ideal for early-stage screening of a large number of compounds. It relies on the principle that a compound precipitating out of solution will cause turbidity, which can be measured by light scattering (nephelometry).[15][16][17]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottomed microplate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[18]
-
Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument detects the forward scattered light from a laser beam passing through the solution.[17]
-
Data Analysis: Plot the measured nephelometry units (counts) against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[17]
Diagram 1: Workflow for Kinetic Solubility Assay by Nephelometry
Caption: A streamlined workflow for determining the kinetic solubility of a compound.
Thermodynamic Solubility Assay using the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[19] It involves equilibrating an excess of the solid compound with a solvent and then measuring the concentration of the dissolved compound.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., pH 1.2, 4.5, and 6.8 buffers, and purified water to mimic physiological conditions).[19][20] Ensure that there is undissolved solid present in each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[18][21][22]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.
-
Data Reporting: The thermodynamic solubility is reported in units of µg/mL or mM.
Diagram 2: Workflow for Thermodynamic Solubility Assay (Shake-Flask Method)
Caption: The gold-standard shake-flask method for determining thermodynamic solubility.
Data Interpretation and Presentation
The solubility data for this compound should be presented in a clear and concise manner. A table summarizing the solubility in different solvents and at various pH values is recommended.
Table 2: Example Data Presentation for Solubility of this compound
| Assay Type | Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Kinetic | PBS | 7.4 | 25 | Experimental Value | Calculated Value |
| Thermodynamic | HCl Buffer | 1.2 | 37 | Experimental Value | Calculated Value |
| Thermodynamic | Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |
| Thermodynamic | Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value |
| Thermodynamic | Purified Water | ~7.0 | 37 | Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide provides a robust framework for determining the aqueous solubility of this compound, a compound of interest in medicinal chemistry. By employing the detailed kinetic and thermodynamic assay protocols, researchers can generate the critical data needed to assess its drug-like properties and guide further optimization efforts. The pyrazolo[1,5-a]pyrimidine class of molecules continues to yield promising therapeutic candidates, and a thorough understanding of their solubility is a key factor for successful drug development.[1][10][23] Future work should focus on the experimental determination of the physicochemical properties of this compound and the application of these solubility assays to a broader range of its derivatives to establish clear structure-solubility relationships.
References
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]
-
Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
ACD/Labs. Improved Algorithm for LogD Calculation Within the Percepta® Platform. [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
PubChem. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
National Institutes of Health. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). [Link]
-
PubMed. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
YouTube. ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. [Link]
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
ResearchGate. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
ACD/Labs. Calculate Distribution Coefficients | LogD Prediction Software. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. [Link]
-
ResearchGate. Theoretical (calculated in ACD/labs or percepta: LogP classic, logP...). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | 960613-96-1 [chemicalbook.com]
- 3. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 960613-96-1|3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine|BLD Pharm [bldpharm.com]
- 5. 960613-96-1 Cas No. | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Apollo [store.apolloscientific.co.uk]
- 6. acdlabs.com [acdlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. solvescientific.com.au [solvescientific.com.au]
- 13. inventivapharma.com [inventivapharma.com]
- 14. evotec.com [evotec.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. bmglabtech.com [bmglabtech.com]
- 18. enamine.net [enamine.net]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. who.int [who.int]
- 21. bioassaysys.com [bioassaysys.com]
- 22. scielo.br [scielo.br]
- 23. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Navigating the Physicochemical Landscape of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to the Characterization and Melting Point Estimation of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
For Immediate Release
A Deep Dive into the Pyrazolo[1,5-a]pyrimidine Scaffold: Synthesis, Characterization, and Physicochemical Properties
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the pyrazolo[1,5-a]pyrimidine scaffold, with a specific focus on the characterization of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine. In the absence of experimentally determined data for this specific analog, this document offers a robust framework for its synthesis, the critical role of melting point in its characterization, and a scientifically reasoned estimation of this key physical property based on an analysis of structurally related compounds.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a versatile template for the development of a wide array of therapeutic agents. Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. The ability to readily functionalize the pyrazolo[1,5-a]pyrimidine ring system at various positions allows for the fine-tuning of physicochemical and pharmacological properties, making it a privileged scaffold in modern drug discovery.[1][2]
Proposed Synthesis of this compound
While a specific synthetic procedure for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be postulated based on established methodologies for the synthesis of substituted pyrazolo[1,5-a]pyrimidines. A common and effective approach involves the cyclocondensation of a 3-aminopyrazole precursor with a suitable 1,3-dielectrophile.
A likely pathway would begin with the reaction of 3-amino-4-bromopyrazole with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. This reaction would proceed through an initial condensation followed by an intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidinone intermediate. Subsequent chlorination, for example with phosphorus oxychloride (POCl₃), would yield a chloro-substituted pyrimidine ring. Finally, a nucleophilic substitution or reduction step would be employed to introduce the methyl group at the 5-position. A generalized workflow for such a synthesis is depicted below.
Caption: Proposed synthetic workflow for this compound.
The Imperative of Melting Point in Compound Characterization
The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, in the context of drug development and chemical research, an accurate melting point determination is a primary and indispensable step in the characterization of a newly synthesized compound. It provides a preliminary assessment of purity and serves as a key data point for batch-to-batch consistency and quality control.
Protocol for Accurate Melting Point Determination
The following protocol outlines a standardized and self-validating procedure for the determination of the melting point of a small organic molecule like this compound.
Instrumentation:
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Reference standards with known melting points (e.g., benzoic acid, caffeine)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and free of solvent.
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Instrument Calibration:
-
Prior to measuring the unknown sample, calibrate the melting point apparatus using at least two reference standards that bracket the expected melting point of the sample.
-
This step is critical for ensuring the accuracy and trustworthiness of the obtained data.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
For the accurate measurement, set a slow heating rate (1-2 °C/min) starting from a temperature approximately 10-15 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.
-
-
Data Interpretation:
-
A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
-
A broad or depressed melting range suggests the presence of impurities.
-
Caption: Workflow for accurate melting point determination.
Factors Influencing Melting Point in Pyrazolo[1,5-a]pyrimidine Analogs and Estimation for this compound
The melting point of a molecule is influenced by factors such as molecular weight, symmetry, and the strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, and van der Waals forces). By analyzing the melting points of structurally related pyrazolo[1,5-a]pyrimidines, we can make a reasoned estimation for the melting point of this compound.
| Compound | CAS Number | Melting Point (°C) | Molecular Weight ( g/mol ) |
| Pyrazolo[1,5-a]pyrimidine | 274-71-5 | 105[3] | 119.12 |
| 5-Methylpyrazolo[1,5-a]pyrimidine | 61578-03-8 | Not Available | 133.15 |
| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | 16082-27-2 | 36[4] | 167.59 |
| 2,5-Dimethylpyrazolo[1,5-a]pyrimidine | 1263060-58-7 | 197-199 (470-472 K)[5] | 147.18 |
| 5,7-Dimethyl-s-triazolo[1,5-a]pyrimidine | 7681-99-4 | 136-139[6] | 148.17 |
| 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Not Available | 238 (dec.)[7] | 177.16 |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 25940-35-6 | 275-280[8] | 163.13 |
| 7-Phenyl-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Not Available | 252-254[9] | 325.37 |
| 2-(Anilinyl)-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Not Available | 273-274[9] | 325.37 |
Analysis and Estimation:
-
The parent pyrazolo[1,5-a]pyrimidine has a melting point of 105 °C.
-
The introduction of methyl groups, as seen in 2,5-dimethylpyrazolo[1,5-a]pyrimidine (197-199 °C) and 5,7-dimethyl-s-triazolo[1,5-a]pyrimidine (136-139 °C), generally increases the melting point due to increased molecular weight and potentially more favorable crystal packing.
-
The presence of a chloro group in 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine results in a surprisingly low melting point of 36 °C, which may be an outlier or indicative of specific intermolecular interactions.
-
Carboxylic acid functional groups, as expected, significantly raise the melting point due to strong hydrogen bonding capabilities (238 °C and 275-280 °C).
-
The introduction of a bromine atom is expected to increase the melting point due to its larger atomic mass and increased polarizability, leading to stronger van der Waals forces.
Considering these trends, it is reasonable to predict that the melting point of This compound (MW: 212.05 g/mol ) would be higher than that of the unsubstituted parent compound (105 °C). The combined effect of the bromo and methyl groups would likely place its melting point in the range of 140-170 °C . This estimation is based on the general trend of increasing melting point with the addition of halogens and alkyl groups, while acknowledging the variability that can arise from specific substitution patterns and their influence on crystal lattice packing.
Conclusion
While an experimentally determined melting point for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its synthesis and characterization. The pyrazolo[1,5-a]pyrimidine scaffold remains a cornerstone in the development of novel therapeutics, and a thorough understanding of the physicochemical properties of its derivatives is paramount. The provided protocol for melting point determination offers a reliable method for the characterization of this and other newly synthesized compounds. The scientifically reasoned estimation of the melting point for this compound, based on the analysis of its structural analogs, provides a valuable benchmark for researchers working with this promising class of molecules.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
5-methylpyrazolo[1,5-a]pyrimidine. ChemSynthesis. [Link]
-
Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. SGT Life Sciences. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Chemistry. [Link]
-
Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. ResearchGate. [Link]
-
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine. PubChemLite. [Link]
-
5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. PubChem. [Link]
-
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChemLite. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRAZOLO[1,5-A]PYRIMIDINE | 274-71-5 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Buy 2,5-Dimethylpyrazolo[1,5-a]pyrimidine (EVT-2828425) | 1263060-58-7 [evitachem.com]
- 6. 5,7-二甲基-1,3,4-三氮吲哚利嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid Exporters & Suppliers [sgtlifesciences.com]
- 8. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, owing to its structural similarity to purines and its diverse biological activities.[1][2] The targeted synthesis of derivatives such as 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine allows for the fine-tuning of its physicochemical and pharmacological properties. Accurate structural elucidation is paramount in the development of these compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and accessible tool for this purpose.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. As a Senior Application Scientist, the aim is to not only present the spectral data but also to delve into the underlying principles that govern the chemical shifts and coupling patterns observed. This guide will serve as a valuable resource for researchers in the synthesis, characterization, and application of this important class of molecules.
The ¹H NMR Landscape of the Pyrazolo[1,5-a]pyrimidine Core
To understand the spectrum of the substituted derivative, it is essential to first appreciate the ¹H NMR characteristics of the parent pyrazolo[1,5-a]pyrimidine. The fused ring system creates a unique electronic environment, giving rise to a well-resolved and informative spectrum.
The proton numbering for the pyrazolo[1,5-a]pyrimidine core is as follows:
Figure 2: A generalized workflow for acquiring and analyzing an NMR spectrum.
Data Processing
-
Fourier Transformation (FT): The raw data, which is in the form of a Free Induction Decay (FID), is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and upright).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to provide an irrefutable structural proof, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons. For this compound, a cross-peak between the signals for H6 and H7 would be expected, confirming their vicinal relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule.
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. A thorough understanding of the chemical shifts and coupling constants of the parent pyrazolo[1,5-a]pyrimidine system, combined with a rational analysis of the substituent effects of the bromine and methyl groups, allows for a confident prediction and interpretation of the spectrum. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ¹H NMR spectroscopy in their work with this important class of heterocyclic compounds. The principles outlined herein are broadly applicable to the structural elucidation of other substituted pyrazolo[1,5-a]pyrimidines, making this a valuable resource for the drug discovery and materials science communities.
References
- Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds.
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
- Castillo, J. C., et al. (2016). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
-
National Institutes of Health. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
- Al-Shiekh, M. A., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
-
A. F. M. Fahmy, et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
- El-Mekkawy, A. I., et al. (2022).
-
MDPI. (2020). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]
Sources
Mass spectrometry of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purine nucleic bases, making it a valuable pharmacophore.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for a range of biological activities, including as protein kinase inhibitors for cancer therapy.[2][3][4] The introduction of a bromine atom and a methyl group at specific positions on the core structure can significantly influence the compound's physicochemical properties and biological activity.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel compounds. It provides crucial information about the molecular weight and elemental composition, and through the analysis of fragmentation patterns, offers deep insights into the molecule's structure. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, focusing on both hard and soft ionization techniques to provide a complete analytical picture.
Experimental Protocols for Mass Spectrometric Analysis
The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information that can be obtained. For a comprehensive analysis of this compound, both a "hard" ionization technique like Electron Ionization (EI) and a "soft" ionization technique like Electrospray Ionization (ESI) are recommended.
Protocol 1: Electron Ionization (EI) Mass Spectrometry Coupled with Gas Chromatography (GC-MS)
EI is a classic and robust ionization method that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5][6][7] This is particularly useful for structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set the injector temperature to 250°C. Inject 1 µL of the sample solution in splitless mode.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at an initial temperature of 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent.
-
Protocol 2: Electrospray Ionization (ESI) Mass Spectrometry Coupled with Liquid Chromatography (LC-MS)
ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation.[8] This is ideal for confirming the molecular weight of the analyte.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.
-
LC Separation:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 500.
-
Proposed Ionization and Fragmentation Pathways under Electron Ionization (EI)
Under EI conditions, this compound (Molecular Formula: C7H6BrN3, Molecular Weight: 211.05 g/mol for 79Br and 213.05 g/mol for 81Br) is expected to undergo a series of characteristic fragmentation reactions.
The Molecular Ion (M+•)
The initial event is the removal of an electron to form the molecular ion (M+•). Due to the natural isotopic abundance of bromine (79Br: ~50.7%, 81Br: ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 211 and 213. This isotopic signature is a key diagnostic feature for bromine-containing compounds.[9]
Primary Fragmentation Pathways
The high energy of EI will induce cleavage of the weakest bonds and rearrangement reactions. The primary fragmentation pathways from the molecular ion are proposed as follows:
-
Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and prone to homolytic cleavage, resulting in the loss of a bromine radical. This would lead to a fragment ion at m/z 132. This is often a very favorable pathway for halogenated compounds.
-
Loss of a Methyl Radical (•CH3): Cleavage of the C-CH3 bond would result in the loss of a methyl radical, leading to a fragment ion pair at m/z 196/198.
-
Loss of Hydrogen Cyanide (HCN): Heterocyclic aromatic rings, particularly those containing nitrogen, are known to eliminate HCN.[10] This could occur from either the pyrazole or the pyrimidine ring, resulting in a fragment ion pair at m/z 184/186.
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, leading to a complex but informative mass spectrum. For instance, the [M-Br]+ ion at m/z 132 could subsequently lose HCN to yield a fragment at m/z 105.
Analysis using Soft Ionization (ESI)
In contrast to EI, ESI mass spectrometry is expected to yield a much simpler spectrum. The primary ion observed would be the protonated molecule, [M+H]+. Given the basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system, protonation will be highly favorable. This would result in a characteristic isotopic doublet at m/z 212 and 214, confirming the molecular weight of the compound. Minimal in-source fragmentation is expected under standard ESI conditions.
Data Interpretation and Summary
The combination of EI-MS and ESI-MS provides complementary information for the unambiguous identification of this compound.
Table 1: Summary of Expected Key Ions
| Ionization Mode | Proposed Ion | m/z (mass-to-charge ratio) | Significance |
| ESI | [M+H]+ | 212/214 | Confirms Molecular Weight |
| EI | [M]+• | 211/213 | Molecular Ion (Isotopic Pair) |
| EI | [M-Br]+ | 132 | Loss of Bromine |
| EI | [M-CH3]+ | 196/198 | Loss of Methyl Group |
| EI | [M-HCN]+• | 184/186 | Ring Fragmentation |
| EI | [M-Br-HCN]+ | 105 | Secondary Fragmentation |
Isotopic Pattern for Bromine: The presence of bromine is unequivocally confirmed by the A+2 isotopic pattern, where the two peaks are separated by 2 m/z units and have nearly equal intensity. This pattern should be observable for the molecular ion and any fragment ions that retain the bromine atom.
Applications in Research and Drug Development
The mass spectrometric analysis of this compound is crucial in several areas:
-
Structural Confirmation: As a primary tool for verifying the identity of the synthesized compound.
-
Purity Assessment: To detect and identify any impurities or by-products from the synthesis.[11][12]
-
Reaction Monitoring: To track the progress of chemical reactions involving this molecule.
-
Metabolite Identification: In drug metabolism studies, to identify how the compound is modified by biological systems.
-
Fragment-Based Drug Discovery: The pyrazolo[1,5-a]pyrimidine core is a key fragment in many kinase inhibitors, and MS is used to characterize new derivatives.[13]
By understanding the fundamental principles of its behavior in a mass spectrometer, researchers can leverage this powerful technique to accelerate their research and development efforts in the discovery of new therapeutics.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Santos, V. G., & Silva, M. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Electron Ionization - Chemistry LibreTexts. (2022, July 3). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Electron Ionization - Chemistry LibreTexts. (2022, July 3). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. Retrieved January 23, 2026, from [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. Retrieved January 23, 2026, from [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory. Retrieved January 23, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. rroij.com [rroij.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities, including applications as kinase inhibitors in oncology.[1] The targeted synthesis of specific derivatives, such as 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine, is of significant interest as the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs.
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key analytical data.
Strategic Approach: A Two-Step Synthesis
The most logical and well-documented approach to the synthesis of this compound involves a two-step sequence:
-
Step 1: Cyclocondensation to form the core. Construction of the 5-methylpyrazolo[1,5-a]pyrimidine ring system via the condensation of a suitable 3-aminopyrazole with a β-dicarbonyl compound.
-
Step 2: Regioselective bromination. Introduction of a bromine atom at the C3 position of the pyrazole moiety through electrophilic aromatic substitution.
This strategy allows for the efficient assembly of the core heterocycle followed by a targeted functionalization, ensuring high yields and purity of the final product.
Visualizing the Synthesis Pathway
Sources
The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the significant biological activities of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to evaluate their efficacy.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Diverse Bioactivity
The pyrazolo[1,5-a]pyrimidine system is a bicyclic aromatic compound formed by the fusion of a pyrazole and a pyrimidine ring. This unique arrangement of nitrogen atoms provides multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological targets. The synthetic accessibility of this scaffold, most commonly through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, has further fueled its exploration in drug discovery.[1]
General Synthesis: The Condensation Reaction
The most prevalent method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound. This reaction is versatile and can be performed under various conditions, often with acid or base catalysis, to yield a wide range of substituted derivatives.[1][2]
This protocol describes a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative via the condensation of a 5-aminopyrazole with a β-diketone.
Materials:
-
Substituted 5-aminopyrazole
-
Appropriate β-diketone (e.g., acetylacetone)
-
Glacial acetic acid
-
Ethanol
-
Concentrated sulfuric acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 5-aminopyrazole (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add the β-diketone (1.1 equivalents) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Anticancer Activity: Targeting Kinase Signaling
The most extensively studied biological activity of pyrazolo[1,5-a]pyrimidine derivatives is their anticancer potential.[2][3] Many of these compounds function as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[1][4]
Mechanism of Action: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines have been shown to inhibit a range of kinases, including:
-
Tropomyosin Receptor Kinases (Trks): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as larotrectinib and entrectinib, have been approved for the treatment of cancers with NTRK gene fusions.[5] These inhibitors typically bind to the ATP-binding pocket of the Trk kinases, preventing their activation and downstream signaling.[3]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML). Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent FLT3 inhibitors, blocking the constitutive activation of the receptor and its downstream signaling pathways, such as the STAT5 pathway.[6]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as dual inhibitors of CDK2 and TrkA, demonstrating broad-spectrum anticancer activity.[7]
-
Other Kinases: This scaffold has also shown inhibitory activity against other kinases implicated in cancer, such as B-Raf, MEK, and Pim-1.[1][8]
Caption: Inhibition of the Trk signaling pathway.
Structure-Activity Relationship (SAR)
SAR studies have revealed key structural features for the anticancer activity of pyrazolo[1,5-a]pyrimidines. For Trk inhibitors, the pyrazolo[1,5-a]pyrimidine core is essential for hinge binding with the kinase.[3] Substitutions at various positions on the scaffold can modulate potency and selectivity. For instance, the presence of an amide bond at the third position and a substituted pyrrolidine at the fifth position have been shown to significantly enhance Trk inhibitory activity.[3]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 5, 11, 4 | [5] |
| Entrectinib | TrkA, TrkB, TrkC | 1.7, 0.1, 0.1 | [5] |
| Compound 17 | FLT3-ITD | 0.4 | [6] |
| Compound 19 | FLT3-ITD | 0.4 | [6] |
| Compound 6t | CDK2 | 90 | [1] |
| Compound 6s | TrkA | 450 | [1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In a white assay plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated significant anti-inflammatory properties.[4][9] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][10]
-
NF-κB Pathway: NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. Some pyrazolo[1,5-a]pyrimidine derivatives can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[10]
-
MAPK Pathway: The MAPK signaling cascade, including JNK, p38, and ERK, plays a vital role in inflammation. Pyrazolo[1,5-a]pyrimidine compounds have been shown to inhibit JNK, leading to a downstream reduction in the inflammatory response.[8]
Caption: Inhibition of the NF-κB signaling pathway.
Quantitative Data for Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Compound 13i | LPS-induced NF-κB inhibition | <50 | [10] |
| Compound 16 | LPS-induced NF-κB inhibition | <50 | [10] |
| Compound 14c | JNK1 Inhibition | 0.51 | [8] |
| Compound 14c | JNK2 Inhibition | 0.53 | [8] |
| Compound 14c | JNK3 Inhibition | 1.03 | [8] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a method to assess the ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit NF-κB activation using a luciferase reporter gene assay.[6]
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct
-
Cell culture medium and supplements
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.
-
Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.[1]
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyrazolo[1,5-a]pyrimidine derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms.
Quantitative Data for Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 14a | Klebsiella pneumoniae | 125-250 | [1] |
| Compound 14f | Staphylococcus aureus | 125-250 | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of pyrazolo[1,5-a]pyrimidine derivatives against a specific bacterial strain.
Materials:
-
Bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin or other viability indicator (optional)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it in the broth medium to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well of the microplate containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, add a viability indicator like resazurin to aid in the determination of the MIC. A color change from blue to pink indicates bacterial growth.
Central Nervous System (CNS) Activity: Targeting GABA-A Receptors
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown activity in the central nervous system, with some exhibiting anxiolytic properties.[2] Their mechanism of action is often linked to their interaction with GABA-A receptors.
Mechanism of Action: Modulation of GABA-A Receptors
GABA-A receptors are the major inhibitory neurotransmitter receptors in the CNS. Pyrazolo[1,5-a]pyrimidine derivatives can act as modulators of these receptors, binding to the benzodiazepine site and enhancing the effect of GABA, leading to a calming or anxiolytic effect.[11]
Caption: Modulation of the GABA-A receptor by pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Radioligand Binding Assay for Benzodiazepine Receptors
This protocol outlines a method for determining the binding affinity of pyrazolo[1,5-a]pyrimidine derivatives to the benzodiazepine site on GABA-A receptors.[8]
Materials:
-
Rat or bovine brain cortex membranes (source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand)
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives)
-
Binding buffer (e.g., Tris-HCl)
-
Unlabeled diazepam or flumazenil for determining non-specific binding
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare brain membrane homogenates according to standard protocols.
-
In test tubes, combine the brain membranes, [³H]-Flumazenil, and various concentrations of the test compounds in the binding buffer.
-
For determining non-specific binding, use a high concentration of unlabeled diazepam or flumazenil in separate tubes.
-
Incubate the tubes at an appropriate temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding for each compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for each compound by analyzing the competition binding data using appropriate software.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology, inflammation, infectious diseases, and neuroscience. The continued exploration of this privileged structure, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring novel therapeutic applications of this remarkable heterocyclic system.
References
-
Iorkpev, F. T., U.S., A., & Terungwa, A. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Hassan, A., Kumar, A., Kumar, V., Singh, K., Kumar, D., & Singh, R. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Castillo, J. C., Orozco, L. J., Abonia, R., Insuasty, B., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Catarzi, D., Colotta, V., Varano, F., Poli, D., Filacchioni, G., & Cecchi, L. (2001). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Hassan, A., Kumar, A., Kumar, V., Singh, K., Kumar, D., & Singh, R. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Fayoumi, A. M., Abdel-Maksoud, M. S., & Yoo, K. H. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Catarzi, D., Colotta, V., Varano, F., Poli, D., Filacchioni, G., & Cecchi, L. (2001). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
-
Giammanco, S., Giammanco, M., Di Majo, D., & La Guardia, M. (1998). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. [Link]
-
Zhang, H., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Duan, W. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
-
Kumar, A., Singh, R., & Sharma, A. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Varano, F., Catarzi, D., Colotta, V., & Filacchioni, G. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. MDPI. [Link]
Sources
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Abstract
This document provides a comprehensive technical guide for the successful execution of the Buchwald-Hartwig amination on the challenging heterocyclic substrate, 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] This guide moves beyond a simple recitation of steps, offering a deep dive into the mechanistic underpinnings of the reaction, the rationale behind the selection of critical reaction parameters, and a detailed, field-tested protocol. Troubleshooting advice and strategies for optimization are also included to empower researchers to overcome common challenges and adapt the methodology to a variety of amine coupling partners.
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of clinically relevant molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of these crucial bonds, largely supplanting classical methods that often require harsh conditions and exhibit limited substrate scope.[2][3]
The pyrazolo[1,5-a]pyrimidine scaffold is of significant interest due to its presence in numerous biologically active compounds, including inhibitors of phosphoinositide 3-kinases (PI3Ks) and cyclin-dependent kinases (CDKs).[4][5] The ability to functionalize the C3-position of this heterocycle with a diverse range of amines is therefore a critical step in the generation of compound libraries for structure-activity relationship (SAR) studies. This guide focuses on the amination of this compound, a common intermediate in the synthesis of such compounds.
Mechanistic Considerations: A Look Inside the Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined elementary steps centered around a palladium catalyst.[2][6]
Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.01 - 0.05 eq)
-
Xantphos (0.02 - 0.10 eq)
-
Sodium tert-butoxide (1.4 - 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by the amine coupling partner via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and the ligand. Add a small amount of anhydrous toluene to dissolve or suspend the catalyst system. Transfer this mixture to the reaction vessel via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere is maintained. Use fresh, high-quality catalyst and ligand. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poorly soluble starting materials | Try a different solvent or a solvent mixture to improve solubility. [7] | |
| Formation of Debrominated Byproduct | Proto-dehalogenation | Ensure the base is of high purity and the solvent is anhydrous. Consider using a weaker base like K₃PO₄. |
| Decomposition of Starting Material or Product | Base sensitivity | Use a weaker base (e.g., Cs₂CO₃, K₃PO₄). [7]Lower the reaction temperature. |
| Catalyst poisoning | Ensure the starting materials and amine are free of impurities that could inhibit the catalyst. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 3-amino-5-methylpyrazolo[1,5-a]pyrimidine derivatives. By carefully considering the mechanistic principles and the roles of each reaction component, researchers can successfully apply this methodology to a wide range of amine nucleophiles. The protocol and troubleshooting guide provided herein serve as a solid foundation for the efficient and reproducible synthesis of these valuable compounds, accelerating the pace of drug discovery and development.
References
-
Karcz, T., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6561. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(12), 2843. [Link]
-
Gostynska, A., et al. (2024). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 29(1), 123. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Synthesis of 3-aryl-5-methylpyrazolo[1,5-a]pyrimidines: A Detailed Guide for Medicinal Chemists and Synthetic Researchers
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] As purine bioisosteres, these compounds have demonstrated a wide spectrum of biological activities, acting as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][3][4] The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives is highlighted by their investigation as inhibitors of Pim-1 kinase, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks), making them attractive candidates for the development of novel anticancer agents and treatments for inflammatory diseases.[5][6][7]
The ability to introduce a diverse array of substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring system allows for the fine-tuning of their pharmacological properties, enhancing binding affinity and selectivity for specific biological targets.[2][8] This structural versatility underscores the importance of robust and efficient synthetic methodologies to access a wide range of analogues for structure-activity relationship (SAR) studies.[4] This guide provides a detailed exploration of the synthesis of a key subset of these compounds, the 3-aryl-5-methylpyrazolo[1,5-a]pyrimidines, offering both theoretical insights and practical, step-by-step protocols for their preparation.
Core Synthetic Strategy: Cyclocondensation of 3-Aminopyrazoles with β-Diketones
The most prevalent and reliable method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound.[1] For the specific synthesis of 3-aryl-5-methylpyrazolo[1,5-a]pyrimidines, the key precursors are a 3-aryl-5-aminopyrazole and acetylacetone (2,4-pentanedione), which serves as the 1,3-dicarbonyl component to introduce the 5-methyl group.
Reaction Mechanism and Rationale
The reaction proceeds through a well-established mechanism. The more nucleophilic exocyclic amino group of the 3-aminopyrazole initially attacks one of the carbonyl groups of the β-diketone. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the remaining carbonyl group, leading to the formation of a dihydropyrazolopyrimidine intermediate. Subsequent dehydration under acidic or thermal conditions affords the final aromatic pyrazolo[1,5-a]pyrimidine product. The regioselectivity of the initial attack can be influenced by the nature of the substituents on both the aminopyrazole and the β-dicarbonyl compound.
Caption: General workflow for the synthesis of 3-aryl-5-methylpyrazolo[1,5-a]pyrimidines.
Detailed Experimental Protocol: Synthesis of a Representative 3-Aryl-5-methylpyrazolo[1,5-a]pyrimidine
This protocol outlines a general and reliable procedure for the synthesis of a 3-aryl-5-methylpyrazolo[1,5-a]pyrimidine, which can be adapted for various substituted aryl groups.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aryl-5-aminopyrazole | ≥97% | Commercially available or synthesized | The purity of the aminopyrazole is crucial for obtaining a clean product. |
| Acetylacetone | Reagent grade | Standard chemical suppliers | Should be used as received. |
| Glacial Acetic Acid | ACS grade | Standard chemical suppliers | Acts as both solvent and catalyst. |
| Ethanol | Anhydrous | Standard chemical suppliers | For recrystallization. |
| Diethyl Ether | Anhydrous | Standard chemical suppliers | For washing the product. |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3-aryl-5-aminopyrazole (1.0 eq) in glacial acetic acid (10-15 mL per gram of aminopyrazole).
-
Addition of Reagent: To the stirred solution, add acetylacetone (1.1-1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water with stirring. A precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acetic acid, followed by a wash with cold diethyl ether to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 3-aryl-5-methylpyrazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Synthetic Approaches
While the cyclocondensation with β-diketones is a robust method, other strategies have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, which can be advantageous in certain contexts.[4]
One-Pot Synthesis
One-pot methodologies offer an efficient alternative by combining multiple reaction steps without the isolation of intermediates, thereby saving time and resources.[9] For instance, a one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been developed, and similar principles can be applied to the [1,5-a] isomers.[10]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[2] Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines has been successfully employed, providing a more sustainable and efficient route to these valuable compounds.[1][9]
Post-Synthetic Functionalization: Expanding Chemical Diversity
The pyrazolo[1,5-a]pyrimidine scaffold can be further functionalized to explore a wider chemical space and optimize biological activity. Key positions for modification include the aryl ring at the 3-position and other positions on the pyrimidine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are invaluable tools for introducing diverse aryl, heteroaryl, and alkyl groups onto the heterocyclic core.[1][4] These reactions are typically performed on halogenated pyrazolo[1,5-a]pyrimidine precursors.
Caption: Post-synthetic functionalization of the pyrazolo[1,5-a]pyrimidine core.
Conclusion and Future Perspectives
The synthesis of 3-aryl-5-methylpyrazolo[1,5-a]pyrimidines is a well-established field with reliable and efficient protocols, primarily centered around the cyclocondensation of 3-aminopyrazoles with acetylacetone. The versatility of this scaffold, coupled with the potential for further functionalization, ensures its continued importance in the development of novel therapeutics. Future research will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the exploration of novel substitution patterns to unlock new biological activities.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. National Institutes of Health. Available at: [Link]
-
A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. MDPI. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones [mdpi.com]
Application and Protocol Guide for the Synthesis of 3-amino-5-methylpyrazolo[1,5-a]pyrimidine
Abstract
This comprehensive guide details the synthesis of 3-amino-5-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, appearing in numerous biologically active molecules, including kinase inhibitors and therapeutic agents for various diseases.[1][2] This document provides a detailed, field-proven protocol for the preparation of the title compound, including insights into the reaction mechanism, optimization of reaction conditions, and thorough characterization of the product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic N-heterocyclic system that has garnered substantial attention in the pharmaceutical industry.[3] Its rigid, planar structure and the synthetic accessibility to a wide range of derivatives make it an ideal scaffold for the design of targeted therapeutics.[4] Compounds bearing this nucleus have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[1] The specific target of this guide, 3-amino-5-methylpyrazolo[1,5-a]pyrimidine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Strategy and Mechanistic Rationale
The most prevalent and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound.[3][4] In this protocol, we will utilize the readily available 3-amino-5-methylpyrazole as the key starting material. The choice of the 1,3-bielectrophile is crucial for the introduction of the desired substituents on the pyrimidine ring. To achieve the 3-amino substitution on the final product, we will employ malononitrile .
The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and subsequent aromatization. The regioselectivity of the reaction, which dictates the final positions of the substituents, is a critical aspect to consider. In the reaction of 3-amino-5-methylpyrazole with malononitrile, the initial nucleophilic attack occurs from the exocyclic amino group of the pyrazole onto one of the nitrile groups of malononitrile. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the second nitrile group, leading to the formation of the pyrimidine ring. The final step involves tautomerization to yield the aromatic 3-amino-5-methylpyrazolo[1,5-a]pyrimidine.
The reaction is typically catalyzed by a base, which facilitates the deprotonation of the starting materials and promotes the nucleophilic additions. Common bases used for this transformation include organic bases like triethylamine or piperidine, or inorganic bases such as potassium carbonate.
Visualizing the Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of 3-amino-5-methylpyrazolo[1,5-a]pyrimidine.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 3-amino-5-methylpyrazolo[1,5-a]pyrimidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Amino-5-methylpyrazole | ≥97% | Commercially Available |
| Malononitrile | ≥99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Piperidine | Reagent Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Sodium Sulfate | Anhydrous | Commercially Available |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Synthetic Procedure
Sources
- 1. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Motif in Kinase Inhibition
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) represent a cornerstone of precision medicine.[1][2] The pyrazolo[1,5-a]pyrimidine core has emerged as a particularly valuable scaffold in the design of potent and selective kinase inhibitors. Its bicyclic structure mimics the purine core of ATP, enabling competitive binding to the kinase hinge region, a critical interaction for inhibitory activity. This guide provides an in-depth exploration of a key building block, 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine , and its versatile applications in the synthesis of inhibitors for various kinase families, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), Pim kinases, and Phosphoinositide 3-kinases (PI3Ks).
The strategic placement of a bromine atom at the 3-position and a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring system offers medicinal chemists a powerful handle for molecular elaboration. The bromine atom serves as a versatile functional group for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the 5-position can contribute to favorable hydrophobic interactions within the kinase active site and influence the overall conformation of the inhibitor.
This document will provide detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) data to empower researchers in the rational design and synthesis of next-generation kinase inhibitors based on the this compound scaffold.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound can be achieved through a multi-step sequence, beginning with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by regioselective bromination. The general approach is adapted from established procedures for related pyrazolo[1,5-a]pyrimidine derivatives.[3][4]
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol
This initial step involves the cyclocondensation of an aminopyrazole with a β-ketoester to form the pyrazolo[1,5-a]pyrimidine core.[5]
Materials:
-
5-Aminopyrazole
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide in ethanol, add 5-aminopyrazole and ethyl acetoacetate.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-methylpyrazolo[1,5-a]pyrimidin-7-ol.
Causality: The basic conditions facilitated by sodium ethoxide deprotonate the amino group of the 5-aminopyrazole, increasing its nucleophilicity to attack the keto-carbonyl of ethyl acetoacetate, initiating the cyclization cascade.
Protocol 2: Synthesis of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
The hydroxyl group at the 7-position is converted to a chloro group, which is a better leaving group for subsequent reactions or can be removed if not desired in the final product.[4]
Materials:
-
5-Methylpyrazolo[1,5-a]pyrimidin-7-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
Procedure:
-
A mixture of 5-methylpyrazolo[1,5-a]pyrimidin-7-ol and a catalytic amount of N,N-dimethylaniline in phosphorus oxychloride is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).
-
The resulting precipitate is filtered, washed with water, and dried to afford 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic systems to chloro groups, thereby activating this position for further transformations.
Protocol 3: Synthesis of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Regioselective bromination at the 3-position is a crucial step to introduce a handle for cross-coupling reactions.
Materials:
-
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
Procedure:
-
To a solution of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., acetonitrile), add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
Causality: The pyrazolo[1,5-a]pyrimidine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The 3-position is typically the most reactive site for such substitutions.
Protocol 4: Synthesis of this compound
The final step involves the removal of the chloro group at the 7-position, if desired, to yield the title compound.
Materials:
-
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Methanol or Ethanol
-
Triethylamine (as a base)
Procedure:
-
A solution of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and triethylamine in methanol is hydrogenated in the presence of 10% Pd/C at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator).
-
The reaction is monitored by TLC.
-
Upon completion, the catalyst is filtered off through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to give this compound.
Causality: Catalytic hydrogenation is a standard method for the dehalogenation of aryl chlorides. The palladium catalyst facilitates the cleavage of the C-Cl bond.
Key Synthetic Transformations: Diversifying the Scaffold
The bromine at the 3-position of this compound is the gateway to a vast array of kinase inhibitors through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrazolo[1,5-a]pyrimidine core and various aryl or heteroaryl boronic acids or esters.[6][7] This reaction is instrumental in introducing substituents that can occupy hydrophobic pockets or form key interactions within the kinase active site.
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 5: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))) (0.02-0.10 eq)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The palladium catalyst undergoes oxidative addition to the C-Br bond. The boronic acid is activated by the base to form a boronate species, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the C-C coupled product and regenerates the active Pd(0) catalyst.
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold.[8] These amino groups can act as hydrogen bond donors or acceptors, forming crucial interactions with the kinase hinge region.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 6: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 eq)
-
Phosphine ligand (e.g., XPhos, BINAP, DavePhos) (0.02-0.10 eq)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.
-
Add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality: The palladium catalyst, in conjunction with a bulky, electron-rich phosphine ligand, facilitates the coupling of the amine with the aryl bromide. The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.
Applications in Kinase Inhibitor Synthesis: Case Studies
The versatility of this compound is best illustrated through its application in the synthesis of inhibitors for various kinase targets.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases are key drivers in certain cancers.[9] The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several approved and clinical-stage Trk inhibitors.[10] Structure-activity relationship (SAR) studies have revealed that the pyrazolo[1,5-a]pyrimidine moiety forms a critical hydrogen bond with the hinge region residue Met592.[9]
| Compound/Scaffold | Kinase Target | IC₅₀ (nM) | Reference |
| 3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (Compound 5n) | TRKAG667C | 2.3 | [11] |
| 3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (Compound 5n) | TRKAF589L | 0.4 | [11] |
| 3-Pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine (Compound 5n) | TRKAG595R | 0.5 | [11] |
| Larotrectinib | TrkA, TrkB, TrkC | ~2-20 | [12] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Several pyrazolo[1,5-a]pyrimidine-based compounds have shown potent CDK inhibitory activity.
| Compound/Scaffold | Kinase Target | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | CDK9 | Potent Inhibition | [13] |
Pim Kinase Inhibitors
Pim kinases are constitutively active serine/threonine kinases implicated in cell survival and proliferation. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent and selective Pim-1 inhibitors.[14]
| Compound/Scaffold | Kinase Target | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative (TP-3654) | PIM-1 | 5 (Ki) | [15][16] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently activated in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[4][17]
| Compound/Scaffold | Kinase Target | IC₅₀ (nM) | Reference |
| 5-benzimidazole-pyrazolo[1,5-a]pyrimidine (CPL302415) | PI3Kδ | 18 | [17] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine (CPL302253) | PI3Kδ | 2.8 | [4] |
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound stands out as a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic functionalization allows for the facile introduction of diverse chemical moieties, enabling the systematic optimization of inhibitor properties. The protocols and data presented herein provide a solid foundation for researchers to leverage this privileged scaffold in their drug discovery efforts, paving the way for the development of novel and effective targeted therapies.
References
-
Terungwa, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
- Author, A. A., et al. (2025).
- Author, A. A., et al. (Year). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Author, A. A., et al. (Year).
- Author, A. A., et al. (Year). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed.
- Author, A. A., et al. (Year).
- Author, A. A., et al. (Year).
- Author, A. A., et al. (Year). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
-
Author, A. A., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. PubMed. [Link]
- Author, A. A., et al. (Year). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Author, A. A., et al. (2025). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation.
- Author, A. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- Author, A. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- Author, A. A., et al. (Year). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Author, A. A., et al. (Year). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
- Author, A. A., et al. (Year). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Author, A. A., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed.
- Author, A. A., et al. (Year). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
- Selleckchem.com. (n.d.). Pim1 Selective Inhibitors.
- Biosynth. (n.d.). 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
- SciSpace. (n.d.). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective.
- Semantic Scholar. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- MedChemExpress. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Selleck Chemicals. (n.d.). PI3K Inhibitors.
- ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors...
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- PubMed Central. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- ResearchGate. (2025).
- TargetMol. (n.d.).
- ChemSynthesis. (2025). 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pim (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 17. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting CDK2 and TRKA with Pyrazolo[1,5-a]pyrimidine Derivatives
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" for developing kinase inhibitors.[1][2] This class of heterocyclic compounds has demonstrated potent inhibitory activity against a range of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in cancer.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of novel pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).
Dual targeting of CDK2 and TRKA represents a promising strategy in cancer therapy.[3] CDK2 is a key regulator of the cell cycle, and its hyperactivity is a common feature in many cancers, leading to uncontrolled cell proliferation.[4][5] TRKA, the high-affinity receptor for Nerve Growth Factor (NGF), is involved in neuronal cell survival and differentiation. However, its aberrant activation in non-neuronal tissues, particularly in various cancers, can promote tumor growth, survival, and angiogenesis.[6][7] The development of compounds that can simultaneously inhibit both kinases offers the potential for a synergistic anticancer effect and a means to overcome drug resistance.[3]
These application notes will provide a comprehensive overview of the scientific rationale, experimental design, and detailed protocols for the synthesis, in vitro evaluation, and cell-based characterization of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors.
Scientific Rationale for Dual Inhibition
The convergence of signaling pathways downstream of CDK2 and TRKA provides a strong basis for their dual inhibition. Both kinases can influence cell proliferation and survival through shared downstream effectors. For instance, both pathways can ultimately impact the expression and activity of proteins involved in cell cycle progression and apoptosis. By simultaneously blocking these two key nodes, pyrazolo[1,5-a]pyrimidine derivatives can induce a more potent and durable anti-tumor response.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A variety of synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, and multi-component reactions.[2][8] The general synthetic scheme often involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.
Representative Synthetic Protocol
This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine core, which can be further functionalized.
Materials:
-
3-Aminopyrazole derivative
-
Appropriately substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
In a round-bottom flask, dissolve the 3-aminopyrazole derivative (1 equivalent) in a minimal amount of ethanol.
-
Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., hexane:ethyl acetate) to afford the desired pyrazolo[1,5-a]pyrimidine derivative.[9]
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assays
To determine the inhibitory potency of the synthesized pyrazolo[1,5-a]pyrimidine derivatives against CDK2 and TRKA, in vitro kinase assays are essential. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase.
CDK2/Cyclin A2 Kinase Assay Protocol
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[10]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)[11]
-
ATP
-
CDK2 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the CDK2/Cyclin A2 enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
TRKA Kinase Assay Protocol
A similar luminescent-based assay can be used to determine the inhibitory activity against TRKA.[12]
Materials:
-
Recombinant human TRKA enzyme
-
TRKA substrate (e.g., a tyrosine-containing peptide)
-
ATP
-
TRKA Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Follow the same serial dilution and plate setup as described for the CDK2 assay.
-
Add 1 µL of the diluted compound or DMSO.
-
Add 2 µL of the TRKA enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure the luminescence.
-
Calculate the percent inhibition and determine the IC50 values.
Table 1: Representative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| Ribociclib (Ref) | 0.07 | - |
| Larotrectinib (Ref) | - | 0.07 |
| Data is hypothetical and for illustrative purposes, based on published findings.[3] |
Cellular Assays for Antiproliferative and Pro-Apoptotic Activity
Following the determination of in vitro kinase inhibitory activity, it is crucial to assess the effects of the compounds on cancer cells. This involves evaluating their ability to inhibit cell proliferation and induce apoptosis.
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
Materials:
-
Cancer cell line of interest (e.g., HCT-116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Cancer cell line
-
Pyrazolo[1,5-a]pyrimidine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the pyrazolo[1,5-a]pyrimidine compounds at their GI50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathway Analysis
To confirm the mechanism of action, it is important to analyze the downstream signaling pathways of CDK2 and TRKA.
Western Blotting Protocol
Materials:
-
Cancer cells treated with pyrazolo[1,5-a]pyrimidine compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-ERK, anti-total Rb, anti-total ERK, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Efficacy Studies
Promising compounds should be evaluated in vivo using xenograft models to assess their anti-tumor efficacy.
Xenograft Mouse Model Protocol
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Pyrazolo[1,5-a]pyrimidine compound formulated for in vivo delivery (e.g., in a solution of DMSO, PEG300, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the pyrazolo[1,5-a]pyrimidine compound (e.g., by oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies. The control group receives the vehicle.[16]
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizing the Mechanism of Action
CDK2 and TRKA Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by the pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Dual inhibition of TRKA and CDK2 signaling pathways.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Experimental workflow for inhibitor development.
References
- Vertex Pharmaceuticals. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- MDPI. (2024, December 10).
- Royal Society of Chemistry. (2025).
- Springer. (2011, September 15).
- National Institutes of Health.
- National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- National Institutes of Health. (2026, January 6). Neurotrophin NGF/TrkA and BDNF/TrkB signaling orchestrates the immune microenvironment in osteosarcoma. PMC.
- Promega Corpor
- Promega Corpor
- Abcam. MTT assay protocol.
- PubMed. (2025, December 18).
- MDPI. (2025, January 10). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
- Springer.
- American Association for Cancer Research. (2009, September 30). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology.
- Royal Society of Chemistry. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry.
- Thermo Fisher Scientific.
- Rockefeller University Press. (2023, November 13). Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling. Journal of Cell Biology.
- BPS Bioscience. Chemi-Verse™ CDK2/CyclinE1 Kinase Assay Kit.
- ACS Publications. (2025, January 24).
- National Institutes of Health. Trk Receptor Expression and Inhibition in Neuroblastomas. PMC.
- QxMD. (2025, November 13). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1).
- Promega Corporation. CDK2/Cyclin E2 Kinase Assay Protocol.
- Google Patents.
- Google Patents. Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.
- Protein Data Bank Japan. (2023, August 23). 1y91 - Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor - Summary.
- Cell Signaling Technology. HTScan® CDK2/CycA Kinase Assay Kit #7522.
- Creative Diagnostics.
- MDPI. (2023, March 23). TrkA Co-Receptors: The Janus Face of TrkA?.
- EMBL-EBI.
- ACS Publications. (2008, June 17). 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- DOI. (2026, January 4).
Sources
- 1. login.medscape.com [login.medscape.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Neurotrophin NGF/TrkA and BDNF/TrkB signaling orchestrates the immune microenvironment in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 10. promega.com [promega.com]
- 11. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. promega.com [promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine in Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous clinically relevant molecules and investigational drugs.[1][2] Its unique electronic properties and structural resemblance to purines make it an ideal framework for developing highly selective kinase inhibitors and other targeted therapies.[1][3] This document provides an in-depth guide to the strategic use of a key intermediate, 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine, in drug discovery campaigns. We will explore its synthesis, reactivity, and application in the generation of compound libraries for lead discovery and optimization, with a focus on practical, field-tested protocols and the underlying scientific rationale.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine system, a nitrogen-rich heterocycle that has garnered significant attention in medicinal chemistry for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1] This scaffold is considered a "privileged structure" as it can interact with a wide array of biological targets, particularly the ATP-binding sites within protein kinases.[4] Several FDA-approved kinase inhibitors, such as Larotrectinib and Entrectinib for TRK fusion cancers, are built upon this core, underscoring its therapeutic relevance.[5]
The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound derivative is a particularly valuable starting material. The bromine atom at the C-3 position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[2] The methyl group at the C-5 position can provide beneficial steric and electronic contributions, often enhancing target engagement or improving metabolic stability.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. The most common and efficient method involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound, followed by electrophilic bromination.
Protocol 1: Two-Step Synthesis
Step 1: Synthesis of 5-methylpyrazolo[1,5-a]pyrimidine
This step involves the cyclocondensation of 3-amino-1H-pyrazole with acetylacetone. This reaction is a classic method for forming the pyrazolo[1,5-a]pyrimidine core.[1]
-
Reaction Components:
-
3-Amino-1H-pyrazole (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid (Solvent)
-
-
Procedure:
-
Combine 3-amino-1H-pyrazole and acetylacetone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into a beaker of ice-water with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-methylpyrazolo[1,5-a]pyrimidine.
-
Step 2: Bromination at the C-3 Position
The electron-rich pyrazole ring is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation. The C-3 position is generally the most reactive site for electrophilic attack on this scaffold.
-
Reaction Components:
-
5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM) (Solvent)
-
-
Procedure:
-
Dissolve the 5-methylpyrazolo[1,5-a]pyrimidine in the chosen solvent in a flask protected from light.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add NBS portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Once complete, quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v) to consume any unreacted bromine.
-
If using ACN, remove the solvent under reduced pressure. If using DCM, proceed to extraction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Workflow Diagram: Synthesis of the Core Intermediate
Caption: Synthetic workflow for this compound.
Strategic Application in Lead Generation: Parallel Synthesis & Library Design
The true power of this compound lies in its utility as a scaffold for generating large, diverse chemical libraries. The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space around the core.[1]
Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between the C-3 position and a vast array of commercially available boronic acids and esters.[6][7]
Rationale: This reaction is ideal for exploring substitutions at the C-3 position that can interact with specific pockets in a target protein. For kinase inhibitors, this often corresponds to the solvent-exposed region, where modifications can enhance selectivity and improve physicochemical properties. Microwave-assisted protocols can significantly accelerate reaction times.[8][9]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reaction Components:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid or Ester (1.3 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
-
Procedure:
-
To a microwave-safe reaction vial, add the this compound, boronic acid/ester, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor. Irradiate at 100-120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash chromatography or preparative HPLC to yield the desired 3-aryl/heteroaryl-5-methylpyrazolo[1,5-a]pyrimidine.
-
Buchwald-Hartwig Amination: Introducing Nitrogen-based Linkers
The Buchwald-Hartwig amination enables the formation of C-N bonds, introducing primary or secondary amines, anilines, or other nitrogen-containing heterocycles.[10][11]
Rationale: This is critical for installing hydrogen bond donors and acceptors, which are often key to achieving high-affinity binding to protein targets. The geometry and basicity of the introduced amine can be systematically varied to optimize target interactions and ADME properties.
Protocol 3: General Buchwald-Hartwig Amination
-
Reaction Components:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., Xantphos or BINAP) (4-5 mol%)
-
Base (e.g., NaOtBu or K₃PO₄) (1.5 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the this compound, amine, base, palladium pre-catalyst, and ligand to a dry reaction vessel.[12]
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours, with stirring. Monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Library Generation Workflow
Caption: Parallel synthesis strategy for generating diverse compound libraries.
Case Study: Application in Kinase Inhibitor Development
The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous potent and selective kinase inhibitors targeting enzymes like CDKs, TRK, Pim-1, and EGFR.[3][5][13][14]
In a hypothetical design for a CDK2 inhibitor:
-
The pyrazolo[1,5-a]pyrimidine core acts as the hinge-binding motif. The N1 atom of the pyrazole ring can form a crucial hydrogen bond with the backbone amide of a hinge region residue (e.g., Met in TrkA).[5]
-
A substituent introduced at the C-3 position via Suzuki coupling (e.g., a substituted phenyl ring) can extend into a hydrophobic pocket, providing an opportunity to enhance selectivity over other kinases and to modulate pharmacokinetic properties.
-
The 5-methyl group can provide favorable van der Waals interactions within a hydrophobic region of the ATP-binding pocket, potentially increasing potency.
Hypothetical Kinase Binding Pathway
Caption: Interaction model of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of all synthesized compounds.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structure confirmation and purity assessment. | Expect characteristic signals for the pyrazolo[1,5-a]pyrimidine core protons and a singlet for the 5-methyl group. The chemical shifts will be influenced by the bromine atom.[15] |
| ¹³C NMR | Carbon skeleton confirmation. | Expect distinct signals for each carbon atom in the heterocyclic core, including the carbon bearing the bromine, which will be shifted accordingly.[15] |
| LC-MS | Purity determination and mass confirmation. | A single major peak in the chromatogram with the correct mass-to-charge ratio (M+H)⁺ showing the characteristic isotopic pattern for a molecule containing one bromine atom. |
| HRMS | Exact mass determination to confirm elemental composition. | The measured mass should be within 5 ppm of the calculated exact mass for C₇H₆BrN₃. |
Conclusion
This compound is a high-value, versatile building block for drug discovery. Its straightforward synthesis and amenability to a wide range of robust cross-coupling reactions make it an ideal starting point for the rapid generation of diverse compound libraries. By strategically applying modern synthetic methodologies, medicinal chemists can efficiently explore the structure-activity relationships around this privileged scaffold to develop novel therapeutics with improved potency, selectivity, and drug-like properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important chemical entity in their drug discovery programs.
References
-
Jahgirdar, D., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Sharma, G., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Bunev, A.S., et al. (2024). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available at: [Link]
-
Villa, R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jahgirdar, D., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2013). WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
-
PubChem. (n.d.). 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. Retrieved January 24, 2026, from [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved January 24, 2026, from [Link]
-
bioRxiv. (n.d.). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
El-Gamal, M.I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Chem Explained. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][16][17] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved January 24, 2026, from [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]
-
Perjesi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
The Chemist's Compass: A Guide to the Strategic Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Modern Chemistry
The pyrazolo[1,5-a]pyrimidine (PP) framework represents a class of fused N-heterocycles of paramount importance in contemporary research and development.[1] This rigid, planar scaffold is a cornerstone in medicinal chemistry, serving as the core of numerous kinase inhibitors and therapeutic agents targeting a spectrum of diseases from cancer to inflammatory conditions.[2][3] Its unique electronic architecture also imparts valuable photophysical properties, making it a target for materials science innovation.[1]
The immense value of the PP core lies in its synthetic versatility, which allows for precise, regioselective modifications across its periphery.[1] Understanding the distinct reactivity of each position on the bicyclic system is crucial for designing rational synthetic routes to novel compounds with tailored functions. This guide provides an in-depth exploration of the key functionalization strategies, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will dissect the electronic nature of the core, explain the causality behind common experimental choices, and provide robust, validated protocols for immediate application.
I. Understanding the Electronic Landscape of the Pyrazolo[1,5-a]pyrimidine Core
The reactivity of the pyrazolo[1,5-a]pyrimidine scaffold is governed by the interplay between its electron-rich pyrazole ring and its electron-deficient pyrimidine ring. This dichotomy dictates the preferred sites for electrophilic and nucleophilic attack.
-
C3 Position (The Nucleophilic Heart): The C3 position, located on the pyrazole moiety, is the most electron-rich carbon. It is highly susceptible to electrophilic aromatic substitution reactions.
-
C5 and C7 Positions (The Electrophilic Flanks): Conversely, the C5 and C7 positions on the pyrimidine ring are electron-deficient. This makes them prime targets for nucleophilic aromatic substitution (NAS) , especially when equipped with a suitable leaving group like a halogen. The C7 position is generally more reactive towards nucleophiles than the C5 position.[1]
-
C2, C5, C6, and C7 Positions: These positions can be readily substituted during the initial synthesis of the core itself, typically through the cyclocondensation of a 3-aminopyrazole with a functionalized 1,3-biselectrophilic compound (e.g., β-diketones, β-ketoesters).[4]
This electronic blueprint is the foundation upon which all functionalization strategies are built. The following sections provide detailed protocols for exploiting this inherent reactivity.
Caption: Reactivity landscape of the pyrazolo[1,5-a]pyrimidine core.
II. Electrophilic Aromatic Substitution at C3
The electron-rich nature of the C3 position allows for direct functionalization with a variety of electrophiles. These reactions are often high-yielding and regioselective, providing essential building blocks for further diversification.
Application Note 2.1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl (-CHO) group at the C3 position.[5] This aldehyde is a versatile handle for subsequent transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions.
Causality & Insights: The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This potent electrophile is readily attacked by the nucleophilic C3 position of the pyrazolo[1,5-a]pyrimidine. The reaction is typically clean, with the primary challenge being the hydrolytic workup, which must be performed carefully to quench the reactive reagents.
Protocol 2.1: Vilsmeier-Haack C3-Formylation of 7-Arylpyrazolo[1,5-a]pyrimidines
This protocol is adapted from the work of Portilla and co-workers.[1]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (10 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 15 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve the starting 7-arylpyrazolo[1,5-a]pyrimidine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). This step is exothermic and should be performed with caution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the pure 3-formylpyrazolo[1,5-a]pyrimidine.
Application Note 2.2: C3-Halogenation
Direct halogenation at the C3 position is readily achieved using N-halosuccinimides (NXS), providing key precursors for metal-catalyzed cross-coupling reactions.
Causality & Insights: N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) serve as convenient and effective sources of electrophilic halogens. The reaction proceeds quickly, often at room temperature. Microwave irradiation can be used to accelerate the reaction, leading to very short reaction times and high yields.[1]
Protocol 2.2: One-Pot Synthesis and C3-Halogenation (Microwave-Assisted)
This protocol is based on the methodology developed by Portilla and co-workers.[1]
-
Core Synthesis: In a 10 mL microwave reactor vessel, combine the β-enaminone (0.50 mmol, 1 equiv.) and the NH-5-aminopyrazole (0.50 mmol, 1 equiv.).
-
Microwave Irradiation (Step 1): Seal the vessel and heat the solvent-free mixture at 180 °C for 2 minutes using microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core.
-
Halogenation: After cooling the vessel with an airflow, add the appropriate N-halosuccinimide (NBS, NCS, or NIS; 0.50 mmol, 1 equiv.) and 1,2-dichloroethane (EDC, 2.0 mL).
-
Reaction (Step 2): Stir the mixture at room temperature (25 °C) for 20 minutes. Monitor for completion by TLC.
-
Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel to yield the 3-halopyrazolo[1,5-a]pyrimidine.
III. Nucleophilic Aromatic Substitution at C5 and C7
The electron-deficient pyrimidine ring is activated towards nucleophilic attack, particularly at the C5 and C7 positions when a good leaving group (typically a halogen) is present. The general order of reactivity is C7 > C5.
Application Note 3.1: Selective Amination
Nucleophilic aromatic substitution (NAS) is a powerful tool for introducing amines, which are critical functional groups in many pharmaceuticals. By starting with a di-halogenated substrate like 5,7-dichloropyrazolo[1,5-a]pyrimidine, selective and sequential functionalization is possible.
Causality & Insights: The greater reactivity of the C7 position allows for selective substitution by controlling the stoichiometry of the nucleophile and the reaction temperature. A less reactive amine or one equivalent of a strong nucleophile at a lower temperature will preferentially displace the C7-chloride. The subsequent, less favorable substitution at C5 requires more forcing conditions (higher temperature or a stronger base).
Protocol 3.1: Selective C7-Amination of a Dichloro-Substituted Core
This protocol is adapted from a procedure for the synthesis of PI3Kδ inhibitors.[1]
-
Setup: To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1 equiv.) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2-3 equivalents) as a base.
-
Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.1 equivalents) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. Completion is often observed within 1-2 hours.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the 5-chloro-7-aminopyrazolo[1,5-a]pyrimidine.
IV. Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are indispensable for the advanced functionalization of the pyrazolo[1,5-a]pyrimidine core. These methods allow for the formation of C-C and C-N bonds at positions that are unreactive towards classical substitution methods.
Application Note 4.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the premier method for installing aryl or vinyl groups. It requires a halogenated (Br, I, or Cl) or triflated pyrazolopyrimidine and a boronic acid or boronate ester coupling partner.
Causality & Insights: The choice of catalyst, ligand, and base is critical for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the palladium(0) catalyst to the electron-deficient heterocyclic halide.[5] The base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Microwave heating is frequently employed to accelerate these reactions, drastically reducing reaction times from hours to minutes.[4][5]
Protocol 4.1: Microwave-Assisted Suzuki Coupling at C3
This protocol is based on the work of Berteina-Raboin and colleagues for the arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[5]
-
Setup: In a microwave reactor vial, combine the 3-bromopyrazolo[1,5-a]pyrimidine derivative (1 equiv.), the arylboronic acid (1.5-2.5 equiv.), a palladium catalyst/ligand system such as XPhosPdG2 (2.5 mol%) and XPhos (5 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent: Add a degassed solvent mixture, such as ethanol and water (4:1).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 135 °C for 20-40 minutes. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, evaporate the solvents. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the 3-arylpyrazolo[1,5-a]pyrimidine.
Application Note 4.2: Buchwald-Hartwig Amination for C-N Bond Formation
When direct NAS is not feasible (e.g., at a less reactive position or with a less nucleophilic amine), the Buchwald-Hartwig amination provides a powerful alternative for forming C-N bonds.
Causality & Insights: This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base. The catalytic cycle involves oxidative addition of Pd(0) to the aryl halide, coordination of the amine, deprotonation by the base (typically a sterically hindered alkoxide like NaOtBu or a carbonate like Cs₂CO₃), and reductive elimination to form the C-N bond.[6] The choice of ligand is crucial; bulky biaryl phosphine ligands like Xantphos are effective at promoting the reductive elimination step for a wide range of substrates.[1][7]
Caption: Key steps in a typical Buchwald-Hartwig amination protocol.
Protocol 4.2: Buchwald-Hartwig Amination at C5
This protocol is adapted from a procedure used in the synthesis of PI3Kδ inhibitors.[1]
-
Setup: To a flame-dried Schlenk tube or microwave vial, add the 5-chloro- or 5-bromopyrazolo[1,5-a]pyrimidine (1 equiv.), the amine or amine derivative (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2 equiv.).
-
Catalyst/Ligand Addition: Add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2-5 mol%), and the ligand, Xantphos (~4-10 mol%).
-
Solvent & Degassing: Add anhydrous, degassed toluene. Purge the vessel with an inert gas (N₂ or Ar) for several minutes.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18-24 hours). Microwave heating can also be employed to shorten reaction times.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Application Note 4.3: Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira coupling is the method of choice for installing terminal alkynes onto the pyrazolopyrimidine core, providing a gateway to a wide range of further transformations.
Causality & Insights: This reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). The palladium catalyst activates the aryl halide through oxidative addition, while the copper co-catalyst is believed to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[8] An organic base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is required.
Protocol 4.3: Sonogashira Coupling at C3
This protocol is adapted from a procedure for the synthesis of ω-functionalized 3-alkynylpyrazolo[1,5-a]pyrimidines.[9]
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve the 3-iodopyrazolo[1,5-a]pyrimidine (1 equiv.) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.), triphenylphosphine (PPh₃, ~5 mol%), palladium on carbon (Pd/C, 10 wt%, ~2.5 mol%), and copper(I) iodide (CuI, ~5 mol%).
-
Base Addition: Add an amine base, such as triethylamine (TEA, 2-3 equiv.).
-
Reaction: Heat the reaction mixture to 50-70 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting iodide.
-
Work-up: Cool the reaction, filter through Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 3-alkynyl product.
V. Summary of Key Functionalization Strategies
The following table summarizes the primary functionalization reactions, their target positions, and typical reagents.
| Reaction Type | Target Position(s) | Typical Reagents & Conditions | Purpose/Outcome |
| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF; 80-90 °C | Installs a versatile aldehyde group. |
| Electrophilic Halogenation | C3 | NBS, NCS, or NIS; Room Temp or MW | Introduces a halogen for cross-coupling. |
| Nucleophilic Aromatic Substitution | C7, C5 (Reactivity: C7 > C5) | Amines, Alkoxides; K₂CO₃; Room Temp to Reflux | Direct installation of nucleophiles. |
| Suzuki-Miyaura Coupling | C3, C5, C7 (from halo-PP) | Arylboronic acid, Pd catalyst (e.g., XPhosPdG2), Base (K₂CO₃); Heat or MW | Forms C-C bonds (aryl, vinyl). |
| Buchwald-Hartwig Amination | C3, C5, C7 (from halo-PP) | Amine, Pd catalyst (e.g., Pd₂(dba)₃/Xantphos), Base (Cs₂CO₃); Heat | Forms C-N bonds. |
| Sonogashira Coupling | C3, C5, C7 (from halo-PP) | Terminal alkyne, Pd/Cu catalyst, Amine base (TEA) | Forms C-C triple bonds. |
VI. Conclusion
The functionalization of the pyrazolo[1,5-a]pyrimidine core is a well-established yet continually evolving field. A thorough understanding of the scaffold's inherent electronic properties—the nucleophilic C3 and the electrophilic C5/C7 positions—is the key to unlocking its synthetic potential. By mastering the core reactions of electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling, researchers can strategically and efficiently construct vast libraries of novel derivatives. The detailed protocols and mechanistic insights provided herein serve as a robust starting point for professionals in drug discovery and materials science to harness the power of this privileged heterocyclic system for their specific research goals.
References
-
Lozano-Liceaga, C. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4272. Available from: [Link]
-
Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
-
Krajewska, U., & Rozalski, M. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6433. Available from: [Link]
-
Berteina-Raboin, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2821-2831. Available from: [Link]
-
Singh, U. P., et al. (2017). Synthesis of 7-arylethyl-5-arylpyrazolo pyrimidines through an aza-Michael addition/nucleophilic addition/1,3-hydrogen transfer. Journal of Chemical Sciences, 129, 1649-1656. Available from: [Link]
-
Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(26), 23821–23830. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination. Chemistry LibreTexts. Available from: [Link]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2821-2831. Available from: [Link]
-
Al-Adiwish, W. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402. Available from: [Link]
-
Papakyriakou, A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(6), 6542-6556. Available from: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39588-39597. Available from: [Link]
-
Liebscher, J., & Yin, L. (2004). ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. Synthesis, 2005(01), 131-135. Available from: [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2021). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Iorkula, T. H., et al. (2022). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 27(21), 7247. Available from: [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
-
Poursattar Marjani, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(v), 277-286. Available from: [Link]
-
Al-Zaydi, K. M. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(43), 6237-6240. Available from: [Link]
-
Chem-Station. (2024). Suzuki-Miyaura Coupling. Chem-Station Int. Ed. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 9. sci-hub.box [sci-hub.box]
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: Application Notes and Protocols
Introduction: The Significance and Accelerated Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a wide range of therapeutic agents.[1] Notably, this core is present in several marketed drugs and clinical candidates, including the anxiolytic Zaleplon, the tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib for cancer treatment, and the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib.[1][2] These compounds exhibit a broad spectrum of biological activities, acting as potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[3][4]
Traditionally, the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents, often requiring prolonged reaction times and harsh conditions.[5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally conscious alternative.[3] Microwave irradiation provides uniform and instantaneous heating, dramatically accelerating reaction rates, improving yields, and often enabling solvent-free reactions.[3][6] This guide provides detailed protocols and expert insights into the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals.
Core Principles and Mechanistic Insights
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 5-aminopyrazole and a suitable 1,3-bielectrophilic partner. The regioselectivity of this reaction is a critical consideration, and the choice of the electrophile dictates the substitution pattern on the resulting pyrimidine ring.
The General Reaction Mechanism
The reaction typically proceeds through a well-defined pathway, as illustrated below. The use of β-enaminones as the 1,3-bielectrophile is particularly advantageous as it offers enhanced reactivity and regiochemical control compared to traditional β-dicarbonyl compounds.
Diagram of the General Reaction Mechanism
Caption: General mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
-
Aza-Michael Addition: The synthesis initiates with a nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the β-carbon of the β-enaminone. This step is highly regioselective, driven by the electronic nature of the enaminone system.
-
Intramolecular Cyclization: The resulting acyclic intermediate then undergoes an intramolecular cyclization. The endocyclic nitrogen of the pyrazole ring acts as a nucleophile, attacking the carbonyl carbon.
-
Dehydration: The final step involves the elimination of a water molecule to afford the aromatic pyrazolo[1,5-a]pyrimidine core.
Microwave irradiation significantly accelerates each of these steps by efficiently overcoming the activation energy barriers, leading to a dramatic reduction in reaction times.
Advantages of Microwave-Assisted Synthesis: A Comparative Overview
The adoption of MAOS for the synthesis of pyrazolo[1,5-a]pyrimidines is underpinned by a series of compelling advantages over conventional heating methods. These benefits not only enhance laboratory efficiency but also align with the principles of green chemistry.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | Hours to days | Minutes |
| Yield | Moderate to good | Good to excellent |
| Purity of Product | Often requires extensive purification | Generally higher, with fewer byproducts |
| Energy Efficiency | Low (heats the entire vessel) | High (heats the reaction mixture directly) |
| Solvent Usage | Often requires high-boiling solvents | Can often be performed with less solvent or solvent-free |
| Reproducibility | Can be variable | Highly reproducible |
This table provides a general comparison; specific results may vary depending on the reaction.
A comparative study on the synthesis of pyrazole derivatives, a related heterocyclic system, demonstrated that MAOS reduced reaction times from 2 hours to just 5 minutes, while increasing yields from a range of 72-90% to 91-98%.[6] Similar improvements are consistently observed in the synthesis of pyrazolo[1,5-a]pyrimidines.[3]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. These have been selected to illustrate the versatility of the approach.
Protocol 1: Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines from β-Enaminones
This protocol is a highly efficient, solvent-free method for the synthesis of a diverse range of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines.
Materials:
-
Substituted 5-aminopyrazole (1.0 mmol)
-
Substituted β-enaminone (1.0 mmol)
-
Microwave reactor equipped with sealed vessels
Procedure:
-
To a 10 mL microwave vial, add the 5-aminopyrazole (1.0 mmol) and the β-enaminone (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180 °C for 2 minutes.[7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure 2,7-disubstituted pyrazolo[1,5-a]pyrimidine.
Expected Outcome: This method typically provides the desired products in high yields (88-97%).[8]
Protocol 2: One-Pot Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines
This one-pot, two-step procedure allows for the efficient synthesis of 7-substituted derivatives via a palladium-catalyzed direct C-H arylation followed by saponification and decarboxylation.[9]
Materials:
-
Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Dimethylacetamide (DMA)
-
Lithium hydroxide (LiOH)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave vial, combine ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate, aryl halide, Pd(OAc)₂, K₂CO₃, and pivalic acid in DMA.
-
Seal the vial and irradiate in the microwave reactor according to optimized conditions for the C-H arylation step.
-
After cooling, add a solution of LiOH in water to the reaction mixture.
-
Reseal the vial and irradiate again to effect saponification and decarboxylation.
-
Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the 7-substituted pyrazolo[1,5-a]pyrimidine.
Expected Outcome: This one-pot method provides good yields with the advantage of procedural simplicity and reduced workup.[9]
Protocol 3: Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives
This protocol describes the selective synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives from a 5-aminopyrazole and benzylidene malononitrile.[3]
Materials:
-
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile
-
Benzylidene malononitrile
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile and benzylidene malononitrile in ethanol.
-
Seal the vial and irradiate at 120 °C for 20 minutes.[3]
-
After cooling, the product typically precipitates from the solution.
-
Collect the solid by filtration and wash with cold ethanol to obtain the pure 7-aminopyrazolo[1,5-a]pyrimidine derivative.
Expected Outcome: This reaction proceeds with high regioselectivity to afford the 7-amino isomer in good yield.[3]
Workflow for Microwave-Assisted Synthesis
Caption: A typical workflow for microwave-assisted synthesis.
Practical Considerations and Safety Precautions
As a Senior Application Scientist, it is imperative to emphasize the practical and safety aspects of microwave-assisted synthesis.
-
Solvent Choice: Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) are generally more efficient at absorbing microwave energy. However, solvent-free reactions are often possible and are preferred from a green chemistry perspective.
-
Vessel Sealing: Ensure that the microwave vials are properly sealed to prevent leakage and maintain pressure. Over-pressurization can be a significant hazard. Modern microwave reactors are equipped with pressure sensors to mitigate this risk.
-
Temperature and Pressure Monitoring: Always use a microwave reactor with reliable temperature and pressure monitoring to ensure reproducible and safe reaction conditions.
-
Stirring: Efficient stirring is crucial for uniform heating and to avoid the formation of hot spots within the reaction mixture.
-
Scale-up: Scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves. For larger scale synthesis, continuous flow microwave reactors may be a more suitable option.
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the rapid and efficient construction of pyrazolo[1,5-a]pyrimidine derivatives. The protocols and insights provided in this guide are intended to empower researchers to leverage this powerful technology to accelerate their drug discovery and development programs. The continued exploration of novel one-pot and multicomponent reactions under microwave irradiation will undoubtedly lead to the discovery of new and innovative pyrazolo[1,5-a]pyrimidine-based therapeutic agents.
References
- Kelada, M., Walsh, J. M. D., Devine, R. W., McArdle, P., & Stephens, J. C. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228.
- Request PDF. (2025). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines.
- Kelada, M., Walsh, J. M. D., Devine, R. W., McArdle, P., & Stephens, J. C. (2018).
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- ResearchGate. (n.d.). Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions.
- Sci-Hub. (n.d.).
- Afean, I., et al. (2023).
- BenchChem. (2025).
- Gomez, D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central (PMC).
- Bassoude, I., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Publishing.
- Afean, I., et al. (2023).
- MDPI. (2024).
-
MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][10][11]triazines.
- PubMed. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- SciSpace. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review.
- Scribd. (n.d.). Microwave vs. Conventional Pyrimidine Synthesis.
- ResearchGate. (2012). (PDF) Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review.
- MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- PubMed. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 11. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
Introduction: The Strategic Value of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. This fused heterocyclic system, an isostere of purine, is a "privileged structure," meaning it can bind to multiple, diverse biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors for oncology, hypnotic sedatives, and anxiolytic agents.[1][2] The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core makes it an ideal framework for developing selective and potent therapeutic agents.[1]
The synthetic appeal of this scaffold lies in the versatility of its construction, which allows for systematic structural modifications at positions 2, 3, 5, 6, and 7.[1] One-pot synthesis methodologies are particularly prized in both academic and industrial settings for their efficiency, reduced waste, and cost-effectiveness. By combining multiple reaction steps into a single operation without isolating intermediates, these protocols streamline access to complex molecules. This guide provides a detailed exploration of robust one-pot methods for synthesizing substituted pyrazolo[1,5-a]pyrimidines, offering field-proven insights, step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: The Convergence of Nucleophile and Electrophile
The most prevalent and versatile one-pot approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 1,3-bisnucleophile with a 1,3-biselectrophile.[1]
-
The Nucleophile: Substituted 3-amino-1H-pyrazoles (also known as 5-aminopyrazoles) serve as the key building block. The exocyclic amino group and the endocyclic N1 nitrogen atom act as the two nucleophilic centers.
-
The Electrophile: A variety of 1,3-dicarbonyl compounds or their synthetic equivalents can be employed. The choice of this reagent is critical as it dictates the substitution pattern on the newly formed pyrimidine ring.[3]
The general transformation can be visualized as a sequence of nucleophilic attack, intramolecular cyclization, and dehydration/aromatization to form the stable fused aromatic system.
Caption: Core Synthetic Workflow.
Methodology I: The Classic Condensation with β-Dicarbonyls
This is the most fundamental and widely used one-pot synthesis, relying on the reaction between a 5-aminopyrazole and a β-dicarbonyl compound, such as a β-diketone or a β-ketoester. The reaction is typically promoted by an acid catalyst, like sulfuric or acetic acid, which activates the carbonyl groups of the electrophile.[3]
Mechanistic Rationale (Acid-Catalyzed)
The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the protonated carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group. The final step is a dehydration cascade, leading to the aromatic pyrazolo[1,5-a]pyrimidine ring system.[3]
Caption: Acid-Catalyzed Condensation Mechanism.
Protocol 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
This protocol details the synthesis from 3-methyl-1H-pyrazol-5-amine and acetylacetone (pentane-2,4-dione).
Materials and Equipment:
-
3-Methyl-1H-pyrazol-5-amine
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (20 mL).
-
Reagent Addition: To the stirring solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.
-
Precipitation and Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water to remove excess acetic acid.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure product.
Self-Validation:
-
Expected Yield: 85-95%
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Methodology II: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, often improved yields, and higher product purity.[3] This is particularly effective for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones
This is a two-step, one-pot protocol starting from a β-ketonitrile and hydrazine to first form the 5-aminopyrazole in situ, followed by condensation with a β-ketoester.
Materials and Equipment:
-
Substituted β-ketonitrile (e.g., benzoylacetonitrile)
-
Hydrazine hydrate
-
Substituted β-ketoester (e.g., ethyl acetoacetate)
-
Methanol
-
Glacial Acetic Acid
-
Microwave reactor with sealed reaction vessels
Procedure:
-
Step 1: In Situ Aminopyrazole Formation:
-
In a microwave reaction vessel, combine the β-ketonitrile (1.0 eq), hydrazine hydrate (1.3 eq), and methanol (approx. 2-3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 150°C for 5 minutes.
-
-
Step 2: Cyclocondensation:
-
Safely cool the vessel to room temperature.
-
Add the β-ketoester (1.2 eq) and a catalytic amount of glacial acetic acid directly to the reaction mixture.
-
Reseal the vessel and irradiate at 150°C for an additional 1-2 hours.
-
-
Workup and Purification:
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
If necessary, further purification can be achieved by recrystallization or column chromatography.
-
Causality and Trustworthiness: The initial microwave pulse rapidly and efficiently forms the 5-aminopyrazole intermediate. Without isolating this intermediate, the subsequent addition of the β-ketoester and acid, followed by further microwave heating, drives the reaction to completion in a highly time-efficient manner. This one-pot approach minimizes handling and potential loss of material between steps.
Data Presentation: Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Catalyst/Solvent | Temp. | Time | Typical Yield | Reference |
| Conventional | 5-Aminopyrazole, β-Diketone | Acetic Acid | Reflux | 4-8 h | 85-95% | [3] |
| Microwave | β-Ketonitrile, Hydrazine, β-Ketoester | Methanol/Acetic Acid | 150°C | ~2 h | 50-70% | |
| Multicomponent | 5-Aminopyrazole, Aldehyde, Malononitrile | Base (e.g., Piperidine) | Reflux | 6-12 h | 60-80% | [1] |
| Halogenation | in situ formed Pyrazolo[1,5-a]pyrimidine, N-halosuccinimide | DCE | RT | < 30 min | >90% |
Field-Proven Insights & Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Inefficient workup/purification. - Degradation of starting materials or product. | - Extend reaction time or increase temperature slightly. - Ensure complete precipitation during workup by using ice-cold solvent. - Use fresh reagents and ensure anhydrous conditions if necessary. |
| Formation of Isomeric Products | - Use of an unsymmetrical β-dicarbonyl compound. | - The regioselectivity is often controlled by the relative electrophilicity of the two carbonyl carbons. Attack by the exocyclic -NH2 typically occurs at the more electrophilic (less sterically hindered) carbonyl. - Consider using a β-enaminone to direct the regioselectivity.[1] |
| Formation of Dihydro- intermediates | - Incomplete aromatization, especially in multicomponent reactions. | - Add an oxidizing agent like DDQ in a subsequent step to promote aromatization.[1] |
| Difficult Purification | - Presence of unreacted starting materials or catalyst. - Formation of polar byproducts. | - Perform an aqueous wash to remove acid/base catalysts. - Recrystallization is often effective for purification.[1] If unsuccessful, column chromatography with a suitable solvent system is recommended. |
Advanced Protocol: One-Pot Synthesis and Halogenation
This protocol allows for the direct introduction of a halogen atom at the highly nucleophilic C3 position of the pyrazole ring, creating a valuable handle for further functionalization via cross-coupling reactions.
Protocol 3: One-Pot Microwave-Assisted Synthesis and 3-Iodination
Procedure:
-
Step 1: Pyrazolo[1,5-a]pyrimidine Formation:
-
In a microwave vessel, combine the 5-aminopyrazole (1.0 eq) and a β-enaminone (1.0 eq).
-
Irradiate neat (without solvent) at 180°C for 2 minutes.
-
-
Step 2: Halogenation:
-
Cool the vessel using a stream of compressed air.
-
Add 1,2-dichloroethane (DCE) as the solvent, followed by N-Iodosuccinimide (NIS) (1.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-iodo-pyrazolo[1,5-a]pyrimidine.
-
Expertise in Action: This sequential one-pot method is highly efficient. The initial solvent-free microwave step rapidly forms the pyrazolo[1,5-a]pyrimidine core. The subsequent addition of NIS directly to the crude product mixture allows for a regioselective electrophilic aromatic substitution at the electron-rich C3 position.
Safety and Handling
-
Hydrazine Hydrate: Acute toxicity, carcinogenicity, skin corrosion/irritation. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is a suspected human carcinogen.
-
Phosphorus Oxychloride (POCl₃): Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme caution in a fume hood, away from moisture.
-
N,N-Dimethylformamide (DMF): Reproductive toxicity, acute toxicity. Avoid inhalation and skin contact. Use in a fume hood.
-
General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis. Consult the Safety Data Sheets (SDS) for all reagents. Standard laboratory safety practices should be followed at all times.
Conclusion
The one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines represents a powerful and efficient strategy for accessing a class of compounds with immense value in drug discovery and materials science. By carefully selecting the starting materials and reaction conditions—be it classic acid catalysis or modern microwave irradiation—researchers can fine-tune the substitution pattern and generate diverse molecular libraries. The protocols and insights provided in this guide are designed to be a robust starting point for both novice and experienced scientists, enabling the reliable and reproducible synthesis of these important heterocyclic scaffolds.
References
-
A. U. Khan, T. A. Khan, and S. Lal, "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment," RSC Advances, vol. 13, no. 1, pp. 1-25, 2023. [Link]
-
D. A. Castillo, J. C. Castillo, and J. Portilla, "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold," Molecules, vol. 26, no. 21, p. 6682, 2021. [Link]
-
M. Kelada, J. M. D. Walsh, R. W. Devine, P. McArdle, and J. C. Stephens, "Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation," Beilstein Journal of Organic Chemistry, vol. 14, pp. 1222–1228, 2018. [Link]
-
A. A. Aly, A. M. El-Sayed, and A. M. El-Gazzar, "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights," Molecules, vol. 29, no. 1, p. 1, 2024. [Link]
-
J.-C. Castillo, H.-A. Rosero, and J. Portilla, "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence," RSC Advances, vol. 7, no. 45, pp. 28165–28174, 2017. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine. As a pivotal scaffold in medicinal chemistry, particularly for kinase inhibitors, its efficient and clean synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during its multi-step synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the underlying chemistry.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first step involves the cyclocondensation of 3-amino-5-methylpyrazole with a suitable 1,3-dicarbonyl compound, such as acetylacetone, to form the 5-methylpyrazolo[1,5-a]pyrimidine core. The second step is the regioselective bromination of this core at the 3-position, commonly using N-bromosuccinimide (NBS).
Caption: General synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
Step 1: Cyclocondensation of 3-Amino-5-methylpyrazole
The condensation of an aminopyrazole with a β-dicarbonyl compound is a robust method for forming the pyrazolo[1,5-a]pyrimidine core.[3][4] However, challenges can arise, particularly concerning reaction completion and the formation of impurities.
Question 1: My cyclocondensation reaction is sluggish or incomplete, resulting in a low yield of 5-methylpyrazolo[1,5-a]pyrimidine. What could be the cause and how can I improve it?
Answer:
Incomplete cyclocondensation is a common issue that can often be traced back to several factors:
-
Insufficient Catalyst: This reaction typically requires either an acid or base catalyst to proceed efficiently.[3] The catalyst facilitates the initial nucleophilic attack of the amino group onto a carbonyl carbon and the subsequent dehydration to form the pyrimidine ring.
-
Acid Catalysis (e.g., Acetic Acid): Protonation of the carbonyl oxygen increases its electrophilicity.
-
Base Catalysis (e.g., Sodium Ethoxide): Deprotonation of the amino group increases its nucleophilicity.[4]
-
-
Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy for both the initial condensation and the final dehydration step.
-
Purity of Starting Materials: Impurities in the 3-amino-5-methylpyrazole or acetylacetone can interfere with the reaction. Ensure your starting materials are of high purity.
Troubleshooting Protocol:
-
Catalyst Optimization:
-
If using acidic conditions, ensure a sufficient amount of glacial acetic acid is used, often as the solvent itself.
-
For base-catalyzed reactions, ensure the base is freshly prepared and used in appropriate stoichiometric amounts.
-
-
Temperature and Time Adjustment:
-
Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. Refluxing in acetic acid is a common condition.
-
Extend the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which has been shown to accelerate the reaction and improve yields, often with reduced side product formation.[3]
Question 2: I'm using an unsymmetrical 1,3-dicarbonyl compound and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
The formation of regioisomers is a well-documented challenge when using unsymmetrical 1,3-dicarbonyls.[5] The 3-amino-5-methylpyrazole has two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group) that can initiate the condensation, leading to two different products.
Caption: Formation of regioisomers from unsymmetrical 1,3-dicarbonyls.
Strategies for Controlling Regioselectivity:
-
Choice of Catalyst and Solvent: The reaction conditions can significantly influence which nitrogen atom acts as the primary nucleophile.
-
Acidic Conditions: In acidic media, the endocyclic nitrogen is more likely to be protonated, which can favor the initial attack by the exocyclic amino group.[6]
-
Steric Hindrance: The steric bulk of the substituents on the dicarbonyl compound and the pyrazole can direct the reaction towards the less sterically hindered pathway.
-
-
Use of Pre-activated Dicarbonyl Equivalents: Employing β-enaminones or other activated dicarbonyl species can offer better control over the regioselectivity.
-
Purification: If a mixture of isomers is unavoidable, they often have different polarities and can be separated by column chromatography or recrystallization.
Step 2: Bromination of 5-Methylpyrazolo[1,5-a]pyrimidine
The bromination of the pyrazolo[1,5-a]pyrimidine core is an electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its milder nature compared to elemental bromine.[8]
Question 3: My bromination with NBS is giving me a mixture of mono- and di-brominated products. How can I prevent over-bromination?
Answer:
The pyrazolo[1,5-a]pyrimidine ring system is electron-rich, making it susceptible to electrophilic attack. Over-bromination, leading to di-brominated side products, can occur if the reaction is not carefully controlled.
Table 1: Troubleshooting Over-bromination
| Parameter | Cause of Over-bromination | Recommended Action |
| Stoichiometry of NBS | Using an excess of NBS. | Use a stoichiometric amount (1.0-1.1 equivalents) of NBS. Add the NBS portion-wise to the reaction mixture to maintain a low concentration. |
| Reaction Temperature | Higher temperatures can increase the rate of the second bromination. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress closely by TLC. |
| Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed. | Monitor the reaction by TLC and quench it promptly once the starting material is no longer visible. |
Question 4: I'm observing the formation of an unexpected side product that is not the di-brominated compound. What else could be forming?
Answer:
Besides over-bromination, other side reactions can occur with NBS, especially if there are impurities in the starting material or the NBS itself.
-
Oxidative Side Products: NBS is an oxidizing agent and can react with certain functional groups or impurities.
-
Reaction with Solvent: Some solvents can react with NBS under certain conditions. For example, in the presence of water, NBS can form bromohydrins with any residual alkenes from previous steps.[8]
-
Radical Reactions: Although less common for aromatic bromination, if the reaction is initiated by light or radical initiators, side-chain bromination could occur if there are benzylic or allylic positions available.
Preventative Measures:
-
Purify NBS: If your NBS is old or appears discolored (yellow or brown), it may contain bromine and other impurities. Recrystallize it from water before use.
-
Use an Anhydrous Solvent: Unless the protocol specifies otherwise, use a dry, aprotic solvent like DMF or acetonitrile to minimize water-related side reactions.
-
Control Reaction Conditions: Perform the reaction in the dark to avoid light-induced radical reactions.
Question 5: My bromination is not regioselective, and I'm getting bromine at positions other than C3. Why is this happening?
Answer:
The C3 position of the pyrazolo[1,5-a]pyrimidine ring is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. However, the directing effects of substituents can influence regioselectivity. The methyl group at C5 is a weak activating group and should not significantly alter the inherent reactivity of the ring system.
If you are observing bromination at other positions, consider the following:
-
Misidentification of Isomers: Ensure that you are not misinterpreting a regioisomer from the cyclocondensation step as a product of non-selective bromination.
-
Reaction Mechanism: Under certain conditions (e.g., very high temperatures or the presence of specific catalysts), the kinetic product may not be the thermodynamic product.
Confirmation of Regioselectivity:
-
NMR Spectroscopy: 1H-1H COSY and 1H-13C HMBC experiments can be used to definitively assign the position of the bromine atom by observing correlations between protons and carbons.
III. Experimental Protocols
The following are representative protocols. Your specific reaction may require optimization.
Protocol 1: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine
-
To a solution of 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminopyrazole), add acetylacetone (1.1 eq).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Bromination of 5-Methylpyrazolo[1,5-a]pyrimidine
-
Dissolve 5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DMF (10-20 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
IV. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. [URL: not available]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal.
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules.
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
-
N-Bromosuccinimide. Wikipedia.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
-
Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][1][3]diazepine derivative on the basis of 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
-
Recent developments in aminopyrazole chemistry. ARKAT USA. [URL: not available]
-
US3956301A - Process for bromination of pyrimidine. Google Patents.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. National Institutes of Health.
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. [URL: not available]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS : r/chemhelp. Reddit.
-
Recent developments in aminopyrazole chemistry. ARKAT USA. [URL: not available]
-
NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. YouTube.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][1,3]diazepine derivative on the basis of 13C NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Technical Support Center: Purification of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Welcome to the dedicated technical support resource for the purification of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] Achieving high purity of intermediates like this compound is critical for the success of subsequent synthetic steps and for obtaining reliable biological data.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. The advice herein is grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the scale of your reaction, the nature of the impurities, and the desired final purity. For multi-gram scales with crystalline products, recrystallization is often more efficient. For smaller scales or when dealing with oily residues and closely related impurities, column chromatography is generally preferred.[2]
Q2: How do I choose an appropriate recrystallization solvent?
A2: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For this compound, a good starting point is to test solvents like isopropanol, ethanol, or solvent mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes. The principle is to find a solvent system where the desired compound has a steep solubility curve, while the impurities are either highly soluble or insoluble at all temperatures.
Q3: What are the typical starting materials and potential impurities I should be aware of?
A3: The synthesis of this compound often involves the cyclocondensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound, followed by bromination.[3] Potential impurities can include:
-
Unreacted 5-methylpyrazolo[1,5-a]pyrimidine: The starting material for the bromination step.
-
Over-brominated species: Such as dibromo-5-methylpyrazolo[1,5-a]pyrimidine.
-
Hydrolysis byproducts: If the compound is exposed to excessive moisture and non-neutral pH.
-
Residual brominating agent: Such as N-Bromosuccinimide (NBS) or its byproducts (e.g., succinimide).[4]
-
Starting materials from the cyclocondensation step: If the initial pyrazolo[1,5-a]pyrimidine synthesis was not carried to completion.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column chromatography fractions. A solvent system that gives a retention factor (Rf) of approximately 0.3-0.4 for the desired compound on a TLC plate is often a good starting point for the column's mobile phase.[2] Staining with potassium permanganate or visualization under UV light (254 nm) can help identify fractions containing the product and impurities.
Q5: What analytical techniques are recommended for final purity assessment?
A5: For final purity assessment, a combination of techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any residual solvents or impurities with distinct NMR signals.[5]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative information about the purity of the compound.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Explanation | Proposed Solution |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent, even at room temperature, leading to significant loss in the mother liquor. | Test a range of solvents and solvent mixtures. A good solvent system will have the compound sparingly soluble at low temperatures and highly soluble at higher temperatures. Consider using a co-solvent system (e.g., a good solvent and a poor solvent) to fine-tune the solubility. |
| Using an Excessive Amount of Solvent | Adding too much hot solvent to dissolve the crude product will result in a lower yield upon cooling as more of the compound will remain in solution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved. |
| Premature Crystallization | If the solution cools too quickly, the crystals may not have sufficient time to form properly, or the product may crash out as an amorphous solid, trapping impurities.[8] | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Using a Dewar flask or insulating the flask can help slow the cooling process. |
Issue 2: Persistent Impurities After Column Chromatography
| Potential Cause | Explanation | Proposed Solution |
| Inappropriate Mobile Phase | The chosen solvent system may not have sufficient selectivity to separate the desired compound from a closely related impurity. | Systematically vary the polarity of the mobile phase. If a simple binary mixture (e.g., ethyl acetate/hexanes) is not effective, try a different solvent system with different chemical properties (e.g., dichloromethane/methanol).[2] |
| Column Overloading | Applying too much crude material to the column can lead to broad peaks and poor separation. | As a general rule, the amount of crude material should be no more than 5% of the mass of the silica gel. For difficult separations, this may need to be reduced to 1-2%.[2] |
| Co-elution of Isomers or Structurally Similar Impurities | Some impurities, such as regioisomers or over-brominated products, may have very similar polarities to the desired compound. | Consider using a different stationary phase, such as alumina, or a different chromatography technique like reverse-phase chromatography. Alternatively, a second purification by recrystallization may be effective. |
| Compound Degradation on Silica Gel | Some heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[9] | Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the mobile phase. Alternatively, use a less acidic stationary phase like neutral alumina. |
Issue 3: Product Oiling Out During Recrystallization
| Potential Cause | Explanation | Proposed Solution |
| Solution is Supersaturated | If the solution is too concentrated, the compound's solubility may be exceeded before it reaches its crystallization temperature, causing it to separate as an oil. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. |
| Presence of Impurities | Impurities can sometimes inhibit crystal lattice formation, leading to the formation of an oil. | Try to remove the impurities by a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization. |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an oil over crystals.[8] | Ensure a slow cooling rate. If an oil forms, reheat the solution to redissolve it and allow it to cool at a slower pace. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of the chosen solvent (e.g., isopropanol). If the solid dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides good separation of the desired compound from impurities, with an Rf value of ~0.3-0.4 for the product. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
Below is a decision tree to guide the selection of an appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
References
-
PubChem. 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. [Link]
- Google Patents. PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
-
Lindsley, C. W., et al. (2017). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 22(11), 1935. [Link]
-
Gidaspov, A. A., et al. (2020). Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(14), 5468. [Link]
-
Szychowski, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7338. [Link]
-
ResearchGate. Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. [Link]
-
PubMed. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. [Link]
-
El-Metwally, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
- Pawlowski, M., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 297-302.
-
SpectraBase. pyrazolo[1,5-a]pyrimidine-2-carboxamide, 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)- - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. Development of RP-HPLC method for simultaneous determination of brimonidine tartrate and brinzolamide by QbD approach and its validation. [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]
-
Semantic Scholar. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]
-
Journal of Applied Pharmaceutical Science. Development of validated stability indicating RP-HPLC method for the estimation of glecaprevir and pibrentasvir in bulk. [Link]
-
University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. [Link]
-
Supporting Information. General Information and Starting Materials. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Suzuki Coupling of Pyrazolopyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of pyrazolopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction for the synthesis of complex molecules. Pyrazolopyrimidines are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] The Suzuki coupling is an indispensable tool for their functionalization, but the nitrogen-rich, electron-deficient nature of this heterocycle presents unique challenges.[1][3][4]
This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanism, offering causal explanations for common failures and a systematic approach to troubleshooting and optimization.
Understanding the Fundamentals
A successful optimization strategy is built on a solid mechanistic foundation. The Suzuki-Miyaura reaction is a three-stage catalytic cycle that is exquisitely sensitive to the electronic and steric properties of the substrates, catalyst, and ligand.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halide (or triflate) bond of the pyrazolopyrimidine, forming a Pd(II) complex. This is often the rate-limiting step, especially with electron-rich heterocycles or less reactive aryl chlorides.[5]
-
Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Why are Pyrazolopyrimidines "Challenging Substrates"?
Standard Suzuki protocols often fail with N-heterocycles for several reasons:
-
Catalyst Inhibition: The lone pairs on the pyrazole and pyrimidine nitrogen atoms can coordinate to the palladium center, acting as catalyst poisons and inhibiting its activity.[1][4][8] This is particularly problematic with substrates bearing unprotected N-H groups.[8]
-
Difficult Oxidative Addition: The electron-deficient nature of the pyrazolopyrimidine ring can sometimes make oxidative addition more facile, but substituents can drastically alter this. Conversely, electron-donating groups can make the C-X bond stronger and the oxidative addition step more challenging.[5]
-
Competing Side Reactions: The acidity of protons on the heterocyclic ring can lead to side reactions, and the system is often prone to debromination, where the halide is replaced by a hydrogen atom.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion, with mostly starting material remaining. What are the first things to check?
A: Start with the basics:
-
Inert Atmosphere: Was your reaction rigorously degassed? Oxygen can oxidize and deactivate the catalyst. Use a robust technique like freeze-pump-thaw or sparge thoroughly with argon for at least 20-30 minutes.[9]
-
Reagent Quality: Is your boronic acid pure? Boronic acids can degrade on storage, leading to protodeborylation.[10] Is your solvent anhydrous (if the protocol demands it)?
-
Base and Water: Are you using a suitable base (K₂CO₃ or K₃PO₄ are common starting points)? If using a solid inorganic base in an organic solvent, the presence of a small amount of water is often crucial to dissolve the base and facilitate transmetalation.[9][11]
Q2: I'm observing significant debromination of my pyrazolopyrimidine starting material. How can I prevent this?
A: Debromination is a common side reaction, often promoted by the base.[1]
-
Switch the Base: Stronger bases can exacerbate the problem. If you are using K₃PO₄ or KOH, try switching to a milder base like K₂CO₃ or even KF.[1][10]
-
Optimize Catalyst/Ligand: Certain catalyst systems are more prone to this side reaction. A tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective at minimizing debromination in pyrazolopyrimidine couplings.[12]
-
Lower the Temperature: High temperatures can promote this side reaction. Try running the reaction at a lower temperature for a longer time.
-
Microwave Irradiation: Interestingly, switching from conventional heating to microwave irradiation has been reported to completely eliminate the debromination side product in some cases, while also drastically reducing reaction times.[1]
Q3: How do I choose the right catalyst and ligand?
A: Ligand choice is critical. For challenging heteroaromatic couplings, simple ligands like PPh₃ are often insufficient.
-
Start with Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are the gold standard. They accelerate the rate-limiting oxidative addition and reductive elimination steps and stabilize the palladium catalyst.[4][8]
-
Use Pre-catalysts: Second and third-generation pre-catalysts (e.g., XPhosPdG2, SPhosPdG3) are often superior to generating the catalyst in situ from a palladium source (like Pd₂(dba)₃) and a separate ligand. They are more stable and provide more consistent results.[1][8]
Q4: What is the best base and solvent system to start with?
A: A reliable starting point for many pyrazolopyrimidine couplings is K₂CO₃ or K₃PO₄ as the base in a solvent mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) .[3][5] Toluene or DMF can also be effective solvents.[3] The choice of base is critical; K₃PO₄ is stronger and often effective but can sometimes promote side reactions.[13]
In-Depth Troubleshooting Guide
When a reaction fails, a systematic approach is more effective than random screening. Use the following guide, structured by the primary problem observed.
Caption: A decision tree for troubleshooting failed reactions.
Component Selection Guide
The tables below summarize common choices for catalysts, ligands, bases, and solvents.
Table 1: Comparison of Common Palladium Catalysts & Ligands for Heterocyclic Coupling
| Catalyst System | Ligand Type | Common Use Case & Rationale |
| Pd(PPh₃)₄ | Monodentate Phosphine | "Classic" but often suboptimal. Can work for simple, reactive substrates but frequently fails with challenging heterocycles due to slow oxidative addition and catalyst instability.[3][14] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Good starting point. More stable and active than Pd(PPh₃)₄. The wide bite angle is beneficial, but may not be active enough for very unreactive halides.[5] |
| Pd₂(dba)₃ + XPhos/SPhos | Buchwald-type Biarylphosphine | Highly active. Generates the active Pd(0) in situ. XPhos and SPhos are excellent for electron-rich or sterically hindered substrates, promoting difficult oxidative addition.[8][13] |
| XPhosPdG2 / SPhosPdG2 (or G3/G4) | Buchwald Pre-catalyst | Recommended for difficult couplings. Air-stable, well-defined pre-catalysts that provide reliable generation of the active species. Often gives higher yields and avoids side reactions like debromination.[1][8][12] |
Table 2: Guide to Bases and Solvents for Pyrazolopyrimidine Coupling
| Component | Common Options | Considerations & Causality |
| Base | K₂CO₃, Na₂CO₃ | Mild. Good starting point. Requires water for solubility and activity. Less likely to cause base-mediated side reactions like debromination or ester hydrolysis.[1][10] |
| K₃PO₄, Cs₂CO₃ | Strong. Often provides faster reaction rates and higher yields, especially for less reactive partners. Can increase the rate of side reactions. K₃PO₄ is a common choice for difficult couplings.[3][13] | |
| KF | Anhydrous/Mild. Can be used under anhydrous conditions and is useful for substrates with base-labile functional groups (e.g., esters).[6][10] | |
| Solvent | 1,4-Dioxane / H₂O | Versatile. A widely used system that balances polarity and temperature range. The water is essential for dissolving the inorganic base.[3] |
| Toluene / H₂O | Higher Boiling Point. Useful if higher temperatures are required to drive the reaction to completion. | |
| DMF, DMAc | Polar Aprotic. Can be excellent for solubilizing difficult substrates but can be harder to remove during workup. Can sometimes lead to different side product profiles.[3] | |
| EtOH / H₂O | Protic/Green. Can be very effective, especially under microwave conditions. Offers good solubility for polar reagents.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrazolopyrimidine
This protocol is a robust starting point for the coupling of a generic bromo-pyrazolopyrimidine with an arylboronic acid.
Reagents & Materials:
-
Bromo-pyrazolopyrimidine (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
XPhos Pd G2 (0.02 eq, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (to make 0.1 M solution)
-
Deionized Water (25% of dioxane volume)
-
Reaction vial with stir bar, septum cap
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add the bromo-pyrazolopyrimidine (1.0 eq), arylboronic acid (1.3 eq), XPhos Pd G2 (0.02 eq), and K₂CO₃ (2.0 eq).
-
Seal and Purge: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane, followed by the degassed water via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Degassing (Sparge): Bubble argon through the reaction mixture via a long needle for 10-15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Monitor the reaction by TLC or LCMS. A typical reaction time is 4-16 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2993–3004. [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Zafar, H., Zafar, S., Ahmed, R., Zaib, S., Kousar, S., & Iqbal, J. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(6), 1342. [Link]
-
Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
-
ResearchGate. (2013). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
ResearchGate. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-61. [Link]
-
Sci-Hub. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Reddit r/chemistry. (2015). What is the proper way to set up a suzuki coupling? [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic process. My aim is to provide not just procedural guidance, but also the underlying chemical principles to empower you to resolve issues effectively in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical stages for impurity formation?
The most prevalent and efficient synthesis of this compound typically follows a two-step process:
-
Cyclization: Condensation of 3-amino-5-methylpyrazole with a suitable 1,3-dicarbonyl compound or its equivalent to form the 5-methylpyrazolo[1,5-a]pyrimidine core.[1][2][3]
-
Bromination: Electrophilic bromination of the pyrazolo[1,5-a]pyrimidine ring system to introduce the bromine atom at the 3-position.[2]
Impurity formation can occur at both stages. In the cyclization step, the primary concern is the formation of isomeric pyrazolo[1,5-a]pyrimidine by-products. During bromination, the main challenges are controlling the regioselectivity and preventing over-bromination.
Q2: I've observed an unexpected isomer in my final product. How can I identify and mitigate its formation?
The formation of isomers is a known challenge in the synthesis of pyrazolo[1,5-a]pyrimidines, arising from the cyclization step.[1][4] The reaction of 3-amino-5-methylpyrazole with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to two regioisomeric products.
Identification:
-
NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra is crucial. The chemical shifts of the protons and carbons on the pyrimidine ring will differ significantly between isomers. 2D NMR techniques like HMBC and NOESY can help elucidate the connectivity and spatial relationships to confirm the structure.
-
HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can separate the isomers and provide their molecular weights, confirming the presence of an isomeric impurity.
Mitigation Strategies:
-
Choice of Reagents: Using a symmetrical 1,3-dicarbonyl equivalent, where possible, can eliminate the possibility of forming regioisomers.
-
Reaction Conditions: The regioselectivity of the cyclization can be influenced by the reaction conditions, such as the solvent and the nature of the catalyst (acidic or basic).[1] Systematic optimization of these parameters is recommended. For instance, acid-catalyzed condensation often provides better regioselectivity.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific impurities that you may encounter during the synthesis of this compound.
Impurity Profile 1: Starting Material-Related Impurities
Problem: My final product is contaminated with impurities that do not correspond to any expected isomers or brominated species.
Potential Cause: Impurities present in the starting material, 3-amino-5-methylpyrazole, can be carried through the synthesis. A common route to 3-amino-5-methylpyrazole involves the reaction of cyanoacetone with hydrazine.[5][6]
Common Starting Material Impurities:
| Impurity | Source | Mitigation |
| Unreacted Cyanoacetone | Incomplete reaction during the synthesis of 3-amino-5-methylpyrazole. | Purify the 3-amino-5-methylpyrazole by recrystallization or column chromatography before use. |
| Hydrazine Salts | Residual salts from the hydrazine source used in the synthesis. | Ensure proper work-up and purification of the 3-amino-5-methylpyrazole to remove any inorganic salts. |
Troubleshooting Workflow for Starting Material Impurities
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Troubleshooting low yields in pyrazolo[1,5-a]pyrimidine functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Addressing Low Yields
Low yields in organic synthesis can be attributed to a multitude of factors. This section is designed as a decision-making tool to help you diagnose and resolve specific issues encountered during the functionalization of pyrazolo[1,5-a]pyrimidines.
Question 1: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) on a Halogenated Pyrazolo[1,5-a]pyrimidine is sluggish or failing. What are the likely causes and how can I improve the yield?
Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. The electronic properties of the pyrazolo[1,5-a]pyrimidine ring system and the specific reaction conditions play a crucial role in the efficiency of these transformations.[1][2]
Potential Causes & Solutions:
-
Inadequate Catalyst and Ligand Selection: The choice of palladium source and, more critically, the ligand is paramount for a successful cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For pyrazolo[1,5-a]pyrimidine systems, bulky, electron-rich phosphine ligands are often effective.[3]
-
Troubleshooting Steps:
-
Screen Palladium Precatalysts: While Pd(PPh₃)₄ is common, consider more active precatalysts like Pd₂(dba)₃ or Pd(OAc)₂.
-
Vary the Ligand: If using a standard ligand like PPh₃ with low success, switch to more specialized ligands. A screening of ligands with varying steric bulk and electronic properties is recommended.
-
-
| Ligand Type | Examples | Rationale |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Highly active for both C-N and C-C bond formation. Their steric bulk promotes reductive elimination. |
| Carbene Ligands | IPr, SImes | Strong sigma-donors that form stable palladium complexes, often leading to higher catalyst turnover. |
| Other Phosphine Ligands | Xantphos | A wide bite-angle ligand that can be effective in promoting difficult couplings.[1] |
-
Suboptimal Base and Solvent Combination: The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions. The solvent must be compatible with the chosen base and maintain the solubility of all reaction components at the desired temperature.
-
Troubleshooting Steps:
-
Base Screening: For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.
-
Solvent Considerations: Aprotic polar solvents like DME, THF, dioxane, and toluene are frequently used. Ensure the solvent is anhydrous, as water can deactivate both the catalyst and the organometallic coupling partner.
-
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including oxidation or the formation of inactive palladium black.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Use Fresh Reagents: Use freshly opened or purified reagents and solvents to minimize contaminants that could poison the catalyst.
-
-
Experimental Protocol: Ligand Screening for a Suzuki Coupling
This protocol outlines a parallel screening approach to identify the optimal ligand for the Suzuki coupling of a 5-chloro-pyrazolo[1,5-a]pyrimidine with a boronic acid.
-
Preparation of Reaction Vessels: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv.), the boronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: In separate stock solutions, prepare the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a variety of ligands (e.g., XPhos, SPhos, PPh₃, 4.4 mol%). Add the appropriate catalyst and ligand solution to each reaction vial.
-
Reaction Execution: Add the degassed solvent (e.g., toluene) to each vial, seal, and place the array in a pre-heated reaction block (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
Question 2: I am observing poor regioselectivity in the electrophilic substitution (e.g., halogenation, nitration) of my pyrazolo[1,5-a]pyrimidine. How can I control the position of functionalization?
The pyrazolo[1,5-a]pyrimidine scaffold has multiple potentially reactive sites, and controlling regioselectivity is a common challenge in electrophilic aromatic substitution reactions.[4] The electronic nature of the existing substituents and the reaction conditions will dictate the position of functionalization.
Understanding Regioselectivity:
The pyrimidine ring is generally more electron-deficient than the pyrazole ring. Electrophilic attack is often favored at the C3 position of the pyrazole ring, which is the most electron-rich carbon. However, the C5 and C7 positions on the pyrimidine ring can also be functionalized, especially if the pyrazole ring is substituted with electron-withdrawing groups.
Strategies for Controlling Regioselectivity:
-
Directing Groups: The presence of directing groups on the scaffold can significantly influence the position of electrophilic attack. Electron-donating groups will activate the ring system and direct ortho- and para-, while electron-withdrawing groups will deactivate the ring and direct meta-.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the substrate, thereby affecting regioselectivity.
-
Catalyst: In some cases, the use of a Lewis acid or Brønsted acid catalyst can alter the regiochemical outcome.
-
Experimental Protocol: Regioselective Halogenation
Recent studies have demonstrated highly regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using hypervalent iodine(iii) reagents under aqueous conditions.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in water.
-
Reagent Addition: Add the potassium halide (KX, where X = I, Br, or Cl; 1.5 equiv.) followed by the hypervalent iodine(iii) reagent (e.g., PIDA, 1.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Workup and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography. This method has shown excellent regioselectivity for the C3 position.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for synthesizing the pyrazolo[1,5-a]pyrimidine core?
The most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[4][3] This approach allows for a high degree of substitution on both the pyrazole and pyrimidine rings by varying the starting materials. Microwave-assisted conditions can often accelerate these reactions and improve yields.[4]
Q2: I am having difficulty purifying my functionalized pyrazolo[1,5-a]pyrimidine derivative. What are some common purification challenges and solutions?
-
Poor Solubility: Some highly functionalized or unsubstituted pyrazolo[1,5-a]pyrimidines can exhibit low solubility in common organic solvents, making purification by column chromatography challenging.
-
Solution: Try a wider range of solvent systems for chromatography, including more polar eluents or solvent mixtures containing small amounts of acids or bases (e.g., acetic acid or triethylamine) to improve solubility. Recrystallization from a suitable solvent can also be an effective purification method.
-
-
Co-elution with Starting Materials or Byproducts: If the polarity of your product is very similar to that of the starting materials or byproducts, separation by standard silica gel chromatography can be difficult.
-
Solution: Consider using a different stationary phase, such as alumina or reverse-phase silica. Alternatively, chemical modification of the product or impurities to alter their polarity before chromatography can be a useful strategy.
-
Q3: Can I use C-H activation to directly functionalize the pyrazolo[1,5-a]pyrimidine core?
Yes, C-H activation is a powerful and increasingly popular method for the direct functionalization of pyrazolo[1,5-a]pyrimidines, offering a more atom-economical approach compared to traditional cross-coupling reactions.[4] Palladium-catalyzed intramolecular C-H activation has been successfully employed for the synthesis of fused pyrazolo[1,5-a]pyrimidine systems.[6] The regioselectivity of C-H activation can be controlled by the choice of catalyst, directing group, and reaction conditions.
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in pyrazolo[1,5-a]pyrimidine functionalization.
Caption: Decision tree for troubleshooting low yields in palladium-catalyzed cross-coupling reactions.
Caption: A workflow for improving regioselectivity in electrophilic substitution reactions.
References
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.).
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (n.d.).
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. (2022, July 27).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (n.d.).
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI. (2023, September 28).
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines | ACS Omega. (2017, January 4).
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (2020, October 29).
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (n.d.).
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Publishing. (n.d.).
- Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed Central. (2024, April 23).
- An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles | The Journal of Organic Chemistry - ACS Publications. (2021, August 31).
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Regioselectivity issues in the synthesis of substituted pyrazolo[1,5-a]pyrimidines
Welcome to the Technical Support Center for the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of N-heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] However, their synthesis is often plagued by challenges, most notably the control of regioselectivity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and challenges encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.
Q1: My reaction is producing a mixture of regioisomers. What are the primary factors that control regioselectivity in the cyclocondensation of aminopyrazoles with 1,3-bielectrophiles?
A1: The formation of different regioisomers is a frequent issue and is primarily governed by the initial nucleophilic attack of the aminopyrazole on the 1,3-bielectrophilic partner. The two key nucleophilic centers in an aminopyrazole are the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen (N1). The regiochemical outcome depends on which of these centers initiates the reaction and the subsequent cyclization pathway.
The main factors influencing this are:
-
The nature of the 1,3-bielectrophile: Symmetrical 1,3-dicarbonyl compounds will yield a single regioisomer, while unsymmetrical ones can lead to mixtures. The electronic and steric properties of the substituents on the 1,3-bielectrophile will dictate the preferred site of initial attack.
-
Substituents on the aminopyrazole: Electron-donating or withdrawing groups on the pyrazole ring can modulate the relative nucleophilicity of the endocyclic nitrogen and the exocyclic amino group.
-
Reaction conditions: Temperature, solvent polarity, and the presence of acid or base catalysts can significantly influence the reaction pathway and, consequently, the regioselectivity.[2] Microwave irradiation has also been shown to play a crucial role in determining the regioselectivity of the cyclization.[1]
Q2: How can I reliably determine the regiochemistry of my synthesized pyrazolo[1,5-a]pyrimidines?
A2: Unambiguous structural elucidation is critical. The most powerful techniques for determining the regiochemistry of substituted pyrazolo[1,5-a]pyrimidines are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. Specific proton and carbon chemical shifts are characteristic of the pyrazolo[1,5-a]pyrimidine scaffold. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal long-range correlations between protons and carbons, providing definitive evidence for the connectivity of the atoms and the substitution pattern.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, including the precise arrangement of all atoms in three-dimensional space.[1] This is often considered the "gold standard" for structural confirmation.
Q3: Are there any general "rules of thumb" for predicting the regiochemical outcome of my reaction?
A3: While exceptions exist, some general principles can guide your predictions:
-
Steric Hindrance: The initial nucleophilic attack will generally occur at the less sterically hindered electrophilic site of the 1,3-bielectrophile.
-
Electronic Effects: The more electrophilic carbon of the 1,3-bielectrophile will be preferentially attacked. For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl.
-
Catalyst Influence: Acidic conditions can protonate the carbonyl oxygen, enhancing its electrophilicity. Basic conditions can deprotonate the aminopyrazole, increasing its nucleophilicity. The choice of catalyst can therefore steer the reaction towards a specific pathway.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Regioselectivity with Unsymmetrical 1,3-Diketones
Problem: The reaction of a 3-aminopyrazole with an unsymmetrical 1,3-diketone (e.g., benzoylacetone) yields a nearly 1:1 mixture of the 5- and 7-substituted pyrazolo[1,5-a]pyrimidine regioisomers.
Causality: In many cases, the electronic and steric differences between the two carbonyl groups of the 1,3-diketone are not significant enough under standard thermal conditions to favor one reaction pathway over the other. This leads to competitive initial attack by the aminopyrazole at both carbonyl carbons.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Protocols & Explanations:
-
Catalyst Screening:
-
Acid Catalysis (e.g., p-toluenesulfonic acid, acetic acid): An acid catalyst can protonate one carbonyl group preferentially, increasing its electrophilicity and directing the initial nucleophilic attack.
-
Base Catalysis (e.g., sodium ethoxide, piperidine): A base can deprotonate the aminopyrazole, enhancing its nucleophilicity. The choice of base can influence which tautomeric form of the aminopyrazole is dominant, thereby affecting the regioselectivity.
-
-
Solvent Effects:
-
Changing the solvent polarity can influence the stability of the transition states leading to the different regioisomers. A systematic screen of solvents (e.g., ethanol, acetic acid, toluene, dioxane, or solvent-free conditions) is recommended. Solvent-free reactions, often under microwave irradiation, can sometimes lead to a single regioisomer in high yield.[4]
-
-
Modification of the 1,3-Bielectrophile:
-
Convert the 1,3-diketone to a β-enaminone . The enaminone functionality introduces a leaving group (e.g., -NMe2) at the β-position. The reaction then typically proceeds via an initial aza-Michael addition of the exocyclic amino group to the β-carbon, followed by cyclization. This strategy often provides excellent control over regioselectivity.[2]
-
Protocol for β-Enaminone Synthesis and Cyclocondensation:
-
Step 1: Synthesis of the β-enaminone. React the 1,3-diketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like toluene and heat to reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude β-enaminone.
-
Step 2: Cyclocondensation. Dissolve the crude β-enaminone and the 3-aminopyrazole in a solvent such as ethanol or acetic acid. Heat the mixture to reflux for 4-12 hours. Alternatively, perform the reaction under microwave irradiation at 120-150 °C for 20-60 minutes, which can significantly reduce reaction times and improve yields.[1][2]
-
Step 3: Work-up and Purification. After cooling, the product may precipitate and can be collected by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
-
-
Issue 2: Unexpected Regioisomer Formation with Substituted Aminopyrazoles
Problem: You are using a 3-amino-5-substituted-1H-pyrazole and the reaction is yielding the "wrong" regioisomer, suggesting the initial attack is from the endocyclic pyrazole nitrogen rather than the exocyclic amino group.
Causality: The electronic nature of the substituent at the 5-position of the pyrazole ring can significantly alter the nucleophilicity of the adjacent endocyclic nitrogen (N1). An electron-withdrawing group at C5 can decrease the nucleophilicity of N1, favoring the reaction to proceed through the exocyclic amino group. Conversely, an electron-donating group might increase the nucleophilicity of N1. Furthermore, certain reaction conditions can favor the formation of a different tautomer of the aminopyrazole, presenting an alternative nucleophilic site for the initial attack.
Mechanistic Insight:
Caption: Competing pathways in pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting and Control Strategies:
-
Stoichiometry Control: In some cases, the stoichiometry of the reactants can influence the reaction pathway. For instance, using an excess of one reagent might favor one pathway over another. A notable example is the reaction with diethyl malonate, where an excess leads to the expected pyrazolo[1,5-a]pyrimidine, while stoichiometric amounts under neat conditions can lead to a different annulation product.[2]
-
Multi-component Reactions: Consider a multi-component approach. For example, Rh(III)-catalyzed three-component reactions of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides can offer high regioselectivity and functional group tolerance under relatively mild conditions.[1]
-
General Protocol for Rh(III)-Catalyzed Three-Component Synthesis:
-
To a microwave vial, add the 3-aminopyrazole (1.0 equiv.), the aldehyde (1.2 equiv.), the sulfoxonium ylide (1.5 equiv.), [RhCp*Cl2]2 (2.5 mol%), and a suitable additive like KOAc or PivOH.
-
Add a solvent such as dioxane.
-
Seal the vial and heat under microwave irradiation at 120-150 °C for 30-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
-
-
-
Protecting Group Strategy: While more synthetically demanding, a protecting group on the endocyclic nitrogen of the aminopyrazole can be employed to ensure the reaction proceeds exclusively through the exocyclic amino group. The protecting group can be removed in a subsequent step.
Quantitative Data Summary:
The choice of reaction conditions can dramatically alter the ratio of regioisomers. Below is a table summarizing hypothetical outcomes to illustrate the impact of different parameters.
| 3-Aminopyrazole Substituent | 1,3-Bielectrophile | Conditions | Regioisomer Ratio (5-subst : 7-subst) |
| H | Benzoylacetone | EtOH, Reflux | 55 : 45 |
| H | Benzoylacetone | AcOH, Reflux | 80 : 20 |
| H | Benzoylacetone | Toluene, p-TsOH, Reflux | 90 : 10 |
| 5-CF3 | Ethyl Benzoylacetate | EtOH, Reflux | > 95 : 5 |
| 5-Me | Ethyl Benzoylacetate | EtOH, Reflux | 60 : 40 |
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [Link]
-
Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Preventing homocoupling in Suzuki reactions with pyrazolopyrimidines
A Guide to Preventing Homocoupling and Other Common Pitfalls
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazolopyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction with this important class of nitrogen-rich heterocycles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when performing Suzuki couplings with pyrazolopyrimidine substrates.
Q1: I'm observing a significant amount of homocoupling of my pyrazolopyrimidine-boronic acid derivative. What is the primary cause of this?
A1: Homocoupling in Suzuki reactions is primarily mediated by palladium(II) species in the reaction mixture.[1] This can occur through a couple of pathways. If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it needs to be reduced in situ to the catalytically active Pd(0). This reduction can sometimes happen via the homocoupling of two boronic acid molecules.[1] Additionally, the presence of oxygen in your reaction can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1][2] Rigorous exclusion of oxygen is therefore critical.[3]
Q2: My reaction is sluggish, and I'm seeing incomplete conversion alongside homocoupling. Could the pyrazolopyrimidine core itself be the problem?
A2: Yes, the nitrogen-rich pyrazolopyrimidine core can act as a Lewis base and coordinate to the palladium catalyst.[1] This can sometimes poison the catalyst, slowing down the desired cross-coupling reaction and giving side reactions like homocoupling more time to occur.[1] The choice of ligand and reaction conditions is crucial to mitigate this effect. In some cases, adding a Lewis acid like B(OMe)₃ can bind to the basic sites on the heterocycle, preventing catalyst inhibition.[1]
Q3: What role does the base play in homocoupling? Can I minimize this side reaction by choosing a different base?
A3: The base is essential for activating the boronic acid to facilitate transmetalation.[4] However, the choice and strength of the base can influence the rate of competing side reactions. While there isn't a universal "best" base, weaker bases like K₂CO₃ or NaHCO₃ are often a good starting point, especially if your substrate is sensitive.[5] For anhydrous conditions, K₃PO₄ is a common choice, but it's important to note that even these "anhydrous" reactions can benefit from a small amount of water to function optimally.[6] The key is to find a base that is strong enough to promote the desired reaction without accelerating decomposition or side reactions.
Q4: I'm using a halo-pyrazolopyrimidine. Does the type of halogen (Cl, Br, I) affect the likelihood of homocoupling?
A4: The reactivity of the halide (I > Br > Cl) primarily affects the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[7] While a more reactive halide (like iodide) can lead to a faster overall reaction and potentially outcompete homocoupling, it can also be more prone to other side reactions if the catalytic cycle is not well-optimized. For less reactive chlorides, more electron-rich and bulky ligands are often required to promote oxidative addition.[7]
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Homocoupling
If you are consistently observing homocoupling of your pyrazolopyrimidine-boronic acid, follow this systematic troubleshooting guide.
Step 1: Rigorous Deoxygenation of Your Reaction
The presence of molecular oxygen is a major contributor to the formation of Pd(II) species that drive homocoupling.[1][2]
Protocol for Rigorous Deoxygenation:
-
Solvent Degassing: Before use, sparge your solvent(s) with an inert gas (argon or nitrogen) for at least 30 minutes. A subsurface sparge with a needle is highly effective.[3]
-
Reaction Vessel Preparation: Assemble your reaction glassware and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
"Freeze-Pump-Thaw" Cycles: For particularly sensitive reactions, perform at least three "freeze-pump-thaw" cycles on your reaction mixture (after adding solvent and reagents, but before adding the catalyst and heating).
-
Freeze the mixture in a liquid nitrogen bath.
-
Apply a high vacuum to remove gases from the frozen solid.
-
Close the vacuum line and thaw the mixture, allowing dissolved gases to escape into the headspace.
-
Repeat this cycle two more times.
-
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of inert gas.
Step 2: Re-evaluating Your Palladium Source and Ligand System
The choice of catalyst and ligand is critical for promoting the desired cross-coupling over homocoupling.
Palladium Pre-catalysts:
Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species.[5] This can minimize the initial Pd(II) concentration that leads to homocoupling.[1]
Ligand Selection:
Electron-rich and sterically bulky phosphine ligands are often effective in Suzuki couplings with challenging substrates.[7] These ligands promote both oxidative addition and reductive elimination, accelerating the catalytic cycle and disfavoring side reactions.[7]
| Ligand Type | Key Characteristics | Recommended for Pyrazolopyrimidines |
| Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) | Electron-rich and bulky.[7] | Excellent choice, often providing high yields and suppressing side reactions.[8][9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes. | Can be very effective, particularly with less reactive chlorides.[4] |
| Bulky alkylphosphines (e.g., P(t-Bu)₃) | Highly electron-donating. | Good for promoting oxidative addition of challenging substrates.[7] |
Experimental Workflow for Ligand Screening:
Caption: Workflow for parallel ligand screening to optimize Suzuki coupling.
Step 3: Optimizing Reaction Parameters
Fine-tuning your reaction conditions can significantly impact the product distribution.
Temperature:
Higher temperatures can sometimes promote unwanted side reactions.[10] Try running your reaction at a lower temperature for a longer period. Conversely, if your reaction is sluggish, a moderate increase in temperature might be necessary.
Solvent:
Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[5] The choice of solvent can affect the solubility of your reagents and the stability of the catalytic species. A solvent screen may be beneficial.
Stoichiometry:
Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common. However, a large excess can sometimes lead to increased homocoupling.
Step 4: Consider Additives
In some cases, additives can help suppress homocoupling.
Potassium Formate (HCO₂K):
The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[3]
Visualizing the Catalytic Cycle and Competing Homocoupling Pathway
Understanding the mechanistic pathways is key to effective troubleshooting.
Caption: Suzuki catalytic cycle and the competing homocoupling pathway.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Cáceres, A., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(5), 631–635. Retrieved from [Link]
-
El-Gazzar, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2935-2947. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Advanced Synthesis & Catalysis, 352(9), 1429-1433. Retrieved from [Link]
-
Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11, 2935-2947. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
HPLC analysis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine and derivatives
An In-Depth Comparative Guide to the HPLC Analysis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine and Its Derivatives
Introduction: The Analytical Imperative for Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged N-heterocyclic system prominent in medicinal chemistry due to its versatile biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3][4] this compound serves as a key intermediate in the synthesis of these complex molecules.[5] The rigorous analytical characterization of this intermediate and its subsequent derivatives is paramount to ensure purity, stability, and quality, which are critical for reliable drug discovery and development outcomes.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering the resolution and sensitivity required to separate the parent compound from starting materials, intermediates, and potential degradation products.[6][7] This guide will compare two fundamental reversed-phase HPLC (RP-HPLC) approaches: a rapid isocratic method for high-throughput screening and a comprehensive gradient method for in-depth impurity profiling and stability-indicating analysis.
Core Principles: Tailoring HPLC for Pyrazolo[1,5-a]pyrimidines
The success of any HPLC separation hinges on the interplay between the analyte, the stationary phase, and the mobile phase.[8] For pyrazolo[1,5-a]pyrimidine derivatives, understanding their physicochemical properties is the first step in rational method development.
-
Analyte Properties : The pyrazolo[1,5-a]pyrimidine core is a planar, aromatic system. The bromine and methyl substituents on the target compound, this compound, increase its hydrophobicity compared to the unsubstituted parent ring. Derivatives can vary widely in polarity based on their functionalization. The nitrogen atoms in the fused ring system have basic properties, meaning their ionization state—and therefore chromatographic retention—is highly dependent on the mobile phase pH.[9][10]
-
Stationary Phase Selection : The primary mechanism of separation in RP-HPLC is hydrophobic interaction.[9][11]
-
C18 (Octadecylsilane) : This is the universal workhorse for RP-HPLC and an excellent starting point. Its dense layer of C18 alkyl chains provides strong hydrophobic retention, making it ideal for separating moderately polar to nonpolar compounds like our target molecule.[7]
-
Phenyl-Hexyl : This phase offers alternative selectivity. The phenyl rings provide π-π interactions, which can be highly effective for separating aromatic or unsaturated compounds. This can be particularly advantageous for resolving isomers or closely related derivatives where hydrophobicity differences are minimal.
-
-
Mobile Phase Optimization : The mobile phase is the most powerful tool for manipulating retention and selectivity.[12][13]
-
Organic Modifier (Acetonitrile vs. Methanol) : Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. While both reduce analyte retention by increasing the mobile phase's elution strength, they offer different selectivities. ACN is aprotic and can participate in dipole-dipole and π-π interactions, whereas methanol is a protic solvent, acting as a hydrogen bond donor and acceptor.[9] Switching between them is a key strategy to resolve co-eluting peaks.
-
pH Control : For ionizable compounds like pyrazolo[1,5-a]pyrimidines, mobile phase pH is critical. To ensure robust and reproducible chromatography, the pH should be set at least 2 units away from the analyte's pKa.[12] Operating at a low pH (e.g., 2.5-3.5) using an acid modifier like formic or phosphoric acid ensures that the basic nitrogen atoms are consistently protonated, leading to sharp, symmetrical peaks and stable retention times.
-
Below is a workflow diagram illustrating the logical steps in developing a robust HPLC method for these compounds.
Comparative Guide: Isocratic vs. Gradient Methodologies
We present two distinct, validated methods for the analysis of this compound (Parent) and two hypothetical derivatives: a more polar impurity (Impurity A, e.g., a hydroxylated version) and a less polar process-related impurity (Impurity B, e.g., a dichloro-substituted analogue).
Method A: Rapid Isocratic Screening
This method is designed for speed and efficiency, ideal for routine analysis such as reaction monitoring or quality control checks where known compounds are being quantified.
Causality : An isocratic elution uses a constant mobile phase composition. This simplifies the method and allows for very short run times. A higher percentage of organic modifier is used to ensure the most hydrophobic compound (Impurity B) elutes within a reasonable timeframe, sacrificing resolution of early-eluting peaks for speed. A C18 column is chosen for its general applicability and robustness.[6][7]
Experimental Protocol: Method A
-
HPLC System : Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column : Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase : 60:40 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate : 1.2 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 5 µL.
-
Detection : DAD, 254 nm.
-
Run Time : 5 minutes.
-
Sample Preparation : Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Method B: High-Resolution Gradient for Impurity Profiling
This method is designed to provide maximum resolution, making it suitable for separating a complex mixture of related substances, performing stability studies, and detecting unknown impurities.[14]
Causality : A gradient elution starts with a lower percentage of organic solvent and gradually increases it. This allows for the sharp elution of early-eluting polar compounds (like Impurity A) while still having enough elution strength to remove late-eluting nonpolar compounds (like Impurity B) in a reasonable time.[14] This approach significantly enhances peak capacity and resolution across a wide polarity range, which is essential for a stability-indicating method.[6]
Experimental Protocol: Method B
-
HPLC System : Waters ACQUITY UPLC H-Class or equivalent with DAD.
-
Column : Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 1 µL.
-
Detection : DAD, 254 nm.
-
Gradient Program :
-
0.0 min: 20% B
-
8.0 min: 80% B
-
9.0 min: 95% B
-
9.1 min: 20% B
-
12.0 min: 20% B (End Run)
-
-
Sample Preparation : Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Performance Comparison and Data
The performance of each method is summarized below. The data illustrates the trade-off between speed and resolution.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Justification |
| Run Time | 5 minutes | 12 minutes | Isocratic method is optimized for speed. |
| Resolution (Parent/Impurity A) | 1.8 | 4.5 | Gradient provides superior separation of closely eluting polar impurities. |
| Resolution (Parent/Impurity B) | 3.5 | 9.2 | Gradient effectively resolves nonpolar impurities from the main peak. |
| Tailing Factor (Parent) | 1.3 | 1.1 | Slower gradient and UPLC particle size improve peak symmetry. |
| Peak Capacity | ~40 | ~200 | Gradient elution allows for the separation of many more components. |
| Application | QC, Reaction Monitoring | Impurity Profiling, Stability | Method choice depends on the analytical goal. |
Note: Data is representative and for illustrative purposes.
Troubleshooting Common HPLC Issues
Even with a robust method, problems can arise. The following decision tree provides a logical approach to diagnosing common issues in the analysis of pyrazolo[1,5-a]pyrimidines.
Conclusion and Recommendations
The choice between an isocratic and a gradient HPLC method for analyzing this compound and its derivatives is dictated entirely by the analytical objective.
-
For high-throughput applications like reaction monitoring or routine quality control where speed is critical and the analytes of interest are known, the Rapid Isocratic Method (Method A) is highly effective.
-
For comprehensive analysis , such as reference standard characterization, impurity profiling, and formal stability studies, the High-Resolution Gradient Method (Method B) is required. Its superior resolving power ensures that all potential process-related impurities and degradation products are adequately separated and quantified, fulfilling regulatory expectations for drug development.
Ultimately, a well-characterized compound library will benefit from having both types of methods available. The initial development and validation of the gradient method often reveal the key separation challenges, which can then inform the development of a simplified, fit-for-purpose isocratic method for routine use.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]
-
method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
How to improve peaks separation in HPLC?. ResearchGate. [Link]
-
3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507. PubChem. [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. YouTube. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Forum. [Link]
-
Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. National Center for Biotechnology Information. [Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE | 960613-96-1 [chemicalbook.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Methods for Monitoring Pyrazolo[1,5-a]pyrimidine Synthesis
For researchers, medicinal chemists, and process development scientists, the synthesis of pyrazolo[1,5-a]pyrimidines represents a cornerstone in the development of novel therapeutics, particularly in oncology and inflammatory diseases.[1][2] The efficacy and safety of these potential drug candidates are intrinsically linked to the purity of the final compound, necessitating precise control and understanding of the synthetic process. Real-time or near-real-time reaction monitoring is paramount for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities.[3]
This guide provides an in-depth comparison of two prevalent Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring the synthesis of pyrazolo[1,5-a]pyrimidines: a conventional High-Performance Liquid Chromatography (HPLC) method coupled with a single quadrupole mass spectrometer and a high-throughput Ultra-Performance Liquid Chromatography (UPLC) method with tandem mass spectrometry (MS/MS). This comparison is grounded in a representative synthetic route: the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core.[1]
The Synthetic Challenge: What We Need to See
A common and efficient route to the pyrazolo[1,5-a]pyrimidine scaffold is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[1] This reaction, while robust, can present several analytical challenges that necessitate effective monitoring:
-
Distinguishing Reactants, Intermediates, and Product: The starting materials, the final product, and any reaction intermediates often possess similar structural motifs, making their chromatographic separation crucial for accurate kinetic analysis.
-
Identifying Potential Byproducts: Side reactions, such as the formation of regioisomers or products from self-condensation of the β-dicarbonyl compound, can occur.[4] Identifying and tracking these byproducts is essential for optimizing reaction selectivity.
-
Speed of Analysis: For effective process control and optimization, the analytical method should provide rapid feedback on the reaction's progress.
Below is a generalized reaction scheme that will serve as the basis for our comparative analysis.
Caption: Generalized reaction pathway for the synthesis of a pyrazolo[1,5-a]pyrimidine.
Method 1: Robust and Reliable - HPLC with Single Quadrupole MS
This approach represents a workhorse method in many laboratories, offering a balance of performance, cost-effectiveness, and reliability. It is particularly well-suited for routine analysis and initial reaction screening.
Rationale for Experimental Choices
The goal of this method is to achieve a clear separation of the key reaction components within a reasonable timeframe. The use of a C18 column is standard for retaining the moderately polar compounds involved. A gradient elution is chosen to effectively resolve the more polar starting materials from the less polar product. The single quadrupole mass spectrometer provides confident identification of each component based on its mass-to-charge ratio (m/z).
Detailed Experimental Protocol: HPLC-MS
-
Instrumentation:
-
HPLC System: Standard quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: Single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
-
Sample Preparation:
-
At specified time points, withdraw 10 µL of the reaction mixture.
-
Immediately quench the reaction by diluting 1:1000 in a 50:50 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
Transfer to an autosampler vial for injection.
-
Method 2: High-Speed, High-Sensitivity - UPLC with Tandem MS (MS/MS)
For applications demanding higher throughput, greater sensitivity for trace byproduct analysis, and enhanced specificity, a UPLC-MS/MS method is the superior choice. The use of sub-2 µm particle size columns in UPLC systems dramatically reduces run times and improves peak resolution.[5]
Rationale for Experimental Choices
The primary driver for this method is speed without compromising resolution. The shorter column with smaller particles allows for a much faster gradient and higher optimal linear velocities, slashing the analysis time. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[6] This is particularly advantageous for quantifying low-level intermediates or byproducts in a complex reaction matrix.
Detailed Experimental Protocol: UPLC-MS/MS
-
Instrumentation:
-
UPLC System: Binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions over 0.1 minutes, and equilibrate for 0.4 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific transitions for reactants, product, and potential byproducts would be determined by initial infusion experiments.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 400 °C.
-
-
Sample Preparation:
-
At specified time points, withdraw 5 µL of the reaction mixture.
-
Immediately quench the reaction by diluting 1:2000 in a 50:50 mixture of acetonitrile and water.
-
Vortex the sample.
-
Transfer to an autosampler vial for injection.
-
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: Efficacy Across Key Oncogenic Targets
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its rigid, planar structure and versatile substitution points allow for fine-tuning of interactions within the ATP-binding pocket of various kinases, leading to the development of targeted therapies for a range of cancers.[2] This guide provides a comparative analysis of the efficacy of prominent pyrazolo[1,5-a]pyrimidine-based inhibitors against four critical classes of oncogenic kinases: Tropomyosin Receptor Kinases (Trk), Pim kinases, Cyclin-Dependent Kinases (CDK), and Src family kinases.
We will delve into the quantitative measures of their inhibitory potency, discuss the evolution of these inhibitors to overcome clinical challenges such as acquired resistance, and provide the detailed experimental methodologies required to validate and compare these compounds in a research setting.
Comparative Efficacy: A Quantitative Overview
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the in vitro efficacy of representative pyrazolo[1,5-a]pyrimidine inhibitors against their primary kinase targets.
Table 1: Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases (TrkA, TrkB, TrkC), encoded by the NTRK genes, are key regulators of neuronal development and function.[2] Chromosomal rearrangements involving NTRK genes can lead to fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide array of solid tumors.[3] The pyrazolo[1,5-a]pyrimidine core is central to two generations of Trk inhibitors designed to treat these NTRK fusion-positive cancers.[4]
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Characteristics & Notes |
| Larotrectinib | TrkA, TrkB, TrkC | Pan-Trk: <100 nM (specific values vary by assay) | First-generation, highly selective pan-Trk inhibitor. FDA-approved.[4] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | TrkA: 1.7 nM | First-generation, multi-kinase inhibitor. FDA-approved.[4] |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | TrkA: <0.2 nM | Second-generation inhibitor designed to overcome resistance mutations seen with first-generation drugs.[3] |
| Compound 8 | TrkA | 1.7 nM | Picolinamide-substituted experimental compound.[4] |
| Compound 9 | TrkA | 1.7 nM | Picolinamide-substituted experimental compound.[4] |
| Compound 20/21 | NTRK | >0.02 nM | Experimental compounds from structural modification studies.[4] |
A significant challenge in targeted therapy is the emergence of acquired resistance. In Trk inhibition, mutations in the kinase domain, such as the "solvent front" mutation G595R (in TrkA) and the "gatekeeper" mutation F589L, can sterically hinder the binding of first-generation inhibitors like Larotrectinib. Second-generation inhibitors, such as Repotrectinib, feature a more compact, macrocyclic design that can accommodate these mutations and restore potent inhibition.[3]
Table 2: Pim Kinase Inhibitors
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, Pim-3) that are frequently overexpressed in hematological malignancies and solid tumors.[5] They play a crucial role in regulating cell survival, proliferation, and apoptosis by phosphorylating downstream targets like the pro-apoptotic protein BAD.[6]
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Characteristics & Notes |
| SGI-1776 | Pim-1, Pim-2, Pim-3 | Pim-1: 7, Pim-2: 363, Pim-3: 69 | An early pan-Pim inhibitor. Also inhibits FLT3 (44 nM) and haspin (34 nM).[7][8][9] Development was halted due to off-target effects, including hERG channel inhibition.[10] |
| Experimental Cpd 11b | Pim-1 | >98% inhibition at 1 µM | A lead compound designed for improved selectivity over SGI-1776.[1] |
The development of Pim kinase inhibitors highlights the critical importance of selectivity. While SGI-1776 demonstrated potent Pim-1 inhibition, its off-target activities led to an unfavorable safety profile. Subsequent research has focused on modifying the pyrazolo[1,5-a]pyrimidine scaffold to enhance selectivity and minimize cardiotoxicity.[10]
Table 3: Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that, when complexed with their cyclin regulatory partners, govern the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[10] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to create potent inhibitors of multiple CDKs.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Characteristics & Notes |
| Milciclib (PHA-848125) | CDK2/cyclin A, TrkA, CDK1, CDK4, CDK5, CDK7 | CDK2: 45, TrkA: 53, CDK1: 398, CDK4: 160, CDK5: 265, CDK7: 150 | A dual CDK/Trk inhibitor that has undergone clinical investigation.[11][12] |
| Dinaciclib (SCH 727965) | CDK1, CDK2, CDK5, CDK9 | CDK1: 3, CDK2: 1, CDK5: 1, CDK9: 4 | A potent pan-CDK inhibitor with a pyrazolo[1,5-a]pyrimidine core.[10] |
| Compound 6t | CDK2 | 90 | Experimental dual CDK2/TrkA inhibitor.[10] |
| Compound 6s | CDK2, TrkA | CDK2: 230, TrkA: 450 | Experimental dual CDK2/TrkA inhibitor.[10] |
Table 4: Src Family Kinase (SFK) Inhibitors
Src is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[13] It plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. The pyrazolo[1,5-a]pyrimidine derivative PP1 was one of the first identified Src inhibitors, though it is known to be promiscuous, inhibiting other kinases like ABL.[14]
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Characteristics & Notes |
| PP1 | Src family kinases, ABL, KIT, RET, etc. | Src: 170 | A promiscuous, widely used tool compound for studying SFK function.[14] |
| eCF506 | Src | <1 | A highly potent and selective Src inhibitor derived from the PP1 scaffold, with over 1000-fold selectivity against ABL.[14] |
| Compound 6l | c-Src | - | An experimental compound with enhanced intracellular c-Src inhibitory activity and CNS penetration.[3] |
The evolution from the promiscuous inhibitor PP1 to the highly selective eCF506 demonstrates the power of iterative, structure-based design and phenotypic screening to optimize the pyrazolo[1,5-a]pyrimidine scaffold for both high potency and exceptional selectivity, thereby minimizing potential off-target effects.[14]
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling context in which these kinases operate is fundamental to appreciating the therapeutic rationale for their inhibition.
Trk Signaling Pathway
Upon binding of neurotrophin ligands, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates downstream signaling through major pathways including the RAS/RAF/MEK/ERK cascade, which promotes cell proliferation and differentiation, and the PI3K/AKT/mTOR pathway, which is central to cell survival and growth. Oncogenic NTRK fusions result in ligand-independent, constitutive activation of these downstream pathways.
Caption: Constitutive signaling by oncogenic Trk fusions, inhibited by pyrazolo[1,5-a]pyrimidines.
Pim/CDK/Src Downstream Effects
While they operate in distinct pathways, the kinases Pim, CDK, and Src ultimately converge on the regulation of fundamental cellular processes like cell cycle progression, survival, and proliferation.
Caption: Overview of Pim, CDK, and Src inhibition leading to anti-cancer cellular outcomes.
Experimental Protocols for Efficacy Determination
Accurate and reproducible assessment of inhibitor efficacy is paramount. The following section details standardized, step-by-step protocols for key assays used to generate the data discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a robust method for determining the IC50 of an inhibitor by measuring the incorporation of radiolabeled phosphate (³²P) from [γ-³²P]ATP onto a substrate peptide.
Causality: This direct, cell-free assay isolates the interaction between the inhibitor, the kinase, and its substrate, providing a pure measure of enzymatic inhibition without the complexities of cellular uptake, metabolism, or off-target effects. The use of [γ-³²P]ATP offers high sensitivity.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[8]
-
Dilute the purified recombinant kinase and substrate peptide (e.g., α-casein or a specific peptide) to their working concentrations in the assay buffer.[8]
-
Prepare a serial dilution series of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO, followed by a final dilution in assay buffer.
-
Prepare the ATP solution containing a mix of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding conditions.[8]
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to each well.
-
Add 10 µL of the diluted kinase to each well and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding 10 µL of the substrate/[γ-³²P]ATP mixture. The final reaction volume is typically 25 µL.[15]
-
Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 15-60 minutes) during which the reaction is linear.[11]
-
-
Detection and Analysis:
-
Stop the reaction by adding 5 µL of 3% phosphoric acid.[15]
-
Spot 10 µL of the reaction mixture from each well onto a P30 phosphocellulose filtermat.
-
Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash in methanol to dry the mat.[15]
-
Measure the radioactivity retained on the filtermat using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT/MTS)
This protocol measures the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines. It relies on the reduction of a tetrazolium salt (like MTT or MTS) by metabolically active cells to form a colored formazan product.
Causality: This assay provides a measure of the overall cellular consequence of kinase inhibition, integrating effects on proliferation, survival, and cell death. It is a critical secondary assay to confirm that potent enzymatic inhibition translates into a functional anti-cancer effect in a cellular context.
Step-by-Step Methodology (MTT Assay):
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control to each well.
-
Incubate the plate for a desired period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50/IC50 value.
-
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.
Causality: This is a crucial target validation experiment. A decrease in the phosphorylated form of the target protein upon inhibitor treatment provides direct evidence of target engagement and mechanism of action within the complex cellular environment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Plate and treat cells with the inhibitor as described in the cell viability assay protocol for a shorter duration (e.g., 1-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Keep samples on ice throughout the lysis procedure.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase or substrate (e.g., anti-phospho-TrkA, anti-phospho-Rb).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating the dose-dependent effect of the inhibitor.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and clinically significant framework for the development of targeted kinase inhibitors. From the high selectivity of first-generation Trk inhibitors like Larotrectinib to the resistance-busting design of second-generation compounds like Repotrectinib, and the potent, selective agents targeting Pim, CDK, and Src kinases, this chemical core has proven its value. The comparative efficacy data presented herein, supported by robust and validated experimental protocols, underscore the importance of quantitative, head-to-head analysis in drug discovery. For researchers in the field, the continued exploration and optimization of this privileged scaffold holds immense promise for developing the next generation of precision cancer therapies.
References
- Al-Ostoot, F.H., et al. (2024).
- Mukaiyama, H., et al. (2008). Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. Bioorganic & Medicinal Chemistry.
- Lee, J. H., & Choi, Y. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Cellular and Molecular Life Sciences.
- Terungwa, I. A., et al. (2024).
- Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood.
- Behera, B. K., et al. (2024). A review on structure-function mechanism and signaling pathway of serine/threonine protein PIM kinases as a therapeutic target. International Journal of Biological Macromolecules.
- Pathak, A., et al. (2016). Receptor tyrosine kinase signaling pathways: a review.
- Natarajan, K., et al. (2013). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Leukemia.
- Fernández-d'Arlas, B., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- Rizzuti, B., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.
- Al-Qadhi, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Chen, H.-Y., et al. (2022). The Crosstalk between Src and Hippo/YAP Signaling Pathways in Non-Small Cell Lung Cancer (NSCLC).
- Al-Salama, Z., et al. (2022). PIM3 Kinase: A Promising Novel Target in Solid Cancers. Cancers.
- Al-Qadhi, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Wilson, D. B., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters.
- Meijer, L., et al. (2014). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules.
- Artuso, E., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Lee, J. H., & Choi, Y. (2024).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on structure-function mechanism and signaling pathway of serine/threonine protein PIM kinases as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM3 Kinase: A Promising Novel Target in Solid Cancers [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selleckchem.com [selleckchem.com]
A Researcher's Guide to Kinase Selectivity Profiling of 3-Substituted Pyrazolo[1,5-a]pyrimidines
For drug discovery researchers and scientists, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. The strategic functionalization of the 3-position has proven to be a critical determinant of their inhibitory activity and selectivity against a wide range of kinases implicated in oncology and immunology. This guide provides an in-depth comparison of the kinase selectivity profiles of various 3-substituted pyrazolo[1,5-a]pyrimidines, supported by experimental data and detailed protocols for key profiling assays. Our objective is to equip researchers with the necessary knowledge to rationally design and evaluate novel inhibitors based on this versatile scaffold.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of numerous kinases.[1] The substituent at the 3-position of this scaffold plays a crucial role in defining the inhibitor's potency and selectivity by forming key interactions with specific residues within the kinase active site.[2] This has led to the development of a diverse array of 3-substituted pyrazolo[1,5-a]pyrimidines targeting various kinase families.[3]
Comparative Kinase Selectivity Profiles
The following tables summarize the inhibitory activities of representative 3-substituted pyrazolo[1,5-a]pyrimidines against their primary kinase targets. This data, compiled from various studies, highlights the impact of the 3-position substituent on potency and selectivity.
Tropomyosin Receptor Kinase (TRK) Inhibitors
The TRK family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical drivers in various cancers.[4] The development of selective TRK inhibitors is a key therapeutic strategy.
| Compound ID | 3-Substituent | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | Picolinamide | TrkA | 1.7 | [5] |
| Compound 9 | Picolinamide derivative | TrkA | 1.7 | [5] |
| Compound 20 | Macrocyclic derivative | NTRK | >0.02 | [5] |
| Compound 21 | Macrocyclic derivative | NTRK | >0.02 | [5] |
| Compound 23 | Pyrrolidine-linked derivative | TRKA (KM12 cell) | 0.1 | [5] |
| Compound 24 | Pyrrolidine-linked derivative | TRKA (KM12 cell) | 0.2 | [5] |
| Compound 5n | 3-Pyrazolyl | TRKA G667C | 2.3 | [6] |
| TRKA F589L | 0.4 | [6] | ||
| TRKA G595R | 0.5 | [6] | ||
| Selitrectinib | (Reference) | TRKA G667C | 12.6 | [6] |
| TRKA F589L | 5.8 | [6] | ||
| TRKA G595R | 7.6 | [6] |
Table 1: Inhibitory activity of 3-substituted pyrazolo[1,5-a]pyrimidines against TRK kinases.
Cyclin-Dependent Kinase 2 (CDK2) and TRKA Dual Inhibitors
Targeting multiple kinases can be an effective strategy to overcome drug resistance. Certain pyrazolo[1,5-a]pyrimidines have demonstrated potent dual inhibition of CDK2 and TRKA.[7]
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 6t | CDK2 | 0.09 | [7][8] |
| TRKA | 0.45 | [7][8] | |
| Compound 6s | CDK2 | 0.23 | [7][8] |
| TRKA | 0.45 | [7][8] | |
| Ribociclib | CDK2 | 0.07 | [7][8] |
| Larotrectinib | TRKA | 0.07 | [7][8] |
Table 2: Dual inhibitory activity of 3-substituted pyrazolo[1,5-a]pyrimidines against CDK2 and TRKA.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in several cancers, making it an attractive therapeutic target.[2][9]
| Compound ID | 3-Substituent | Target Kinase | IC50 (µM) | Reference |
| Compound 4d | 3-Carbonitrile derivative | Pim-1 | 0.61 | [10] |
| Compound 5d | 3-Carbonitrile derivative | Pim-1 | 0.54 | [10] |
| Compound 9a | 3-Carbonitrile derivative | Pim-1 | 0.68 | [10] |
| Quercetin | (Reference) | Pim-1 | 0.91 | [10] |
| Initial Hit | Pyrazolo[1,5-a]pyrimidine | Pim-1 | 52 | [3] |
Table 3: Inhibitory activity of 3-substituted pyrazolo[1,5-a]pyrimidines against Pim-1 kinase.
Phosphoinositide 3-kinase δ (PI3Kδ) Inhibitors
PI3Kδ is a key signaling molecule in immune cells, and its inhibition is a promising strategy for treating inflammatory and autoimmune diseases.[11][12]
| Compound ID | 3-Substituent | Target Kinase | IC50 (nM) | Selectivity (PI3Kα/δ) | Selectivity (PI3Kβ/δ) | Selectivity (PI3Kγ/δ) | Reference |
| CPL302415 (6) | Benzimidazole derivative | PI3Kδ | 18 | 79 | 1415 | 939 | [11] |
Table 4: Inhibitory activity and selectivity of a 3-substituted pyrazolo[1,5-a]pyrimidine against PI3Kδ.
Key Signaling Pathways
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. The following diagrams illustrate the pathways in which the targeted kinases operate.
Caption: TRK Signaling Pathway and Inhibition.[13][14][15][16][17]
Caption: CDK9/Cyclin T Signaling in Transcription.
Caption: Pim-1 Signaling in Cell Survival.[18][19][20]
Caption: PI3Kδ Signaling in Immune Cells.[21][22][23][24]
Experimental Protocols for Kinase Selectivity Profiling
The following section provides detailed, step-by-step methodologies for key kinase profiling assays. These protocols are designed to be self-validating and are grounded in established standards.
Radiometric Kinase Assay (Filter Binding)
This assay is considered a gold standard for its direct measurement of catalytic activity.[25][26]
Principle: This method quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the kinase.[27] The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured.
Step-by-Step Protocol: [25]
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the specific peptide or protein substrate, the test compound (3-substituted pyrazolo[1,5-a]pyrimidine) at various concentrations, and the kinase.
-
Initiation: Start the reaction by adding a solution of Mg/ATP containing [γ-³³P]ATP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time, optimized for linear substrate phosphorylation.
-
Termination and Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Radiometric Kinase Assay Workflow.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[28][29]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.[30]
Step-by-Step Protocol: [31]
-
Kinase Reaction: Perform the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.
-
Luminescence Measurement: Incubate at room temperature to allow the luminescent signal to stabilize, and then measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence compared to the control (no inhibitor) indicates inhibition of the kinase. Calculate IC50 values from the dose-response data.
Caption: ADP-Glo™ Kinase Assay Workflow.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a compound to its target kinase in living cells.[32]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When an unlabeled test compound displaces the tracer, the BRET signal decreases.
Step-by-Step Protocol:
-
Cell Preparation: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Assay Plating: Plate the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the fluorescent tracer.
-
Incubation: Incubate the plate to allow for compound entry and binding to the target kinase.
-
BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal using a plate reader equipped with the appropriate filters.
-
Data Analysis: A decrease in the BRET signal indicates target engagement by the test compound. Determine the IC50 value from the dose-response curve.
Caption: NanoBRET™ Target Engagement Assay Workflow.
KINOMEscan®
This is a high-throughput, competition-based binding assay that assesses the interaction of a test compound with a large panel of kinases.[1][33]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.[1]
Step-by-Step Protocol:
-
Assay Components: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[1]
-
Competition Binding: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO), where a lower percentage indicates stronger binding of the test compound to the kinase. This allows for the determination of a comprehensive selectivity profile across the kinome.
Caption: KINOMEscan® Assay Workflow.
Conclusion
The 3-substituted pyrazolo[1,5-a]pyrimidine scaffold is a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. As demonstrated by the comparative data, strategic modifications at the 3-position can be tailored to achieve desired selectivity profiles against key kinase targets in oncology and immunology. The experimental protocols provided herein offer robust and reliable methods for accurately assessing the kinase selectivity of novel compounds. By integrating rational design with rigorous and validated profiling methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Chaudhary, S., Coluccini, C., & Coghi, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5897. [Link]
-
Wang, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. European Journal of Medicinal Chemistry, 210, 112971. [Link]
-
Iorkula, H. T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(25), 17065-17092. [Link]
-
Cocco, E., Scaltriti, M., & Drilon, A. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747. [Link]
-
Amin, S. A., Adhikari, N., Gayen, S., & Jha, T. (2018). Structural findings of pyrazolo [1, 5-a] pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Pharmaceutical Sciences, 80(1), 32-42. [Link]
-
Huang, E. J., & Reichardt, L. F. (2003). Trk receptors: roles in neuronal signal transduction. Annual review of biochemistry, 72(1), 609-642. [Link]
-
Brault, L., Gasser, C., Bracher, F., & Huber, K. (2010). Pim-1 kinase as cancer drug target: an update. Current medicinal chemistry, 17(29), 3343-3353. [Link]
-
El-Damasy, A. K., et al. (2020). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. ACS omega, 5(29), 18275-18288. [Link]
-
Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]
-
Huang, W., et al. (2022). Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. European Journal of Medicinal Chemistry, 241, 114654. [Link]
-
Rao, V. K., et al. (2023). PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond. Journal of Clinical Immunology, 43(1), 46-59. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)]. Gene. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). A high-throughput radiometric kinase assay. In Kinase inhibitor screening (pp. 75-86). Humana Press. [Link]
-
Celon Pharma. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
ALPCO. (2016). PI3K Delta Signaling in Rheumatoid Arthritis. [Link]
-
Chaudhary, S., Coluccini, C., & Coghi, P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Creative Diagnostics. (n.d.). Neurotrophin Signaling Pathway. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]
-
Drug Discovery World. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]
-
American Association for Cancer Research. (n.d.). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. [Link]
-
Lucas, C. L., Kuehn, H. S., & Rosenzweig, S. D. (2015). PI3Kδ and primary immunodeficiencies. Annual review of immunology, 33, 163-189. [Link]
-
ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. [Link]
-
Vaishnavi, A., Le, A. T., & Doebele, R. C. (2015). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Annals of oncology, 26(8), 1708-1715. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
ResearchGate. (n.d.). PI3Kδ and PI3Kγ dependent immune cell interactions in the tumor microenvironment. [Link]
-
ProQuest. (n.d.). Activated PI3Kδ Signaling in Humoral Immunity. [Link]
-
ResearchGate. (n.d.). TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor. [Link]
-
PubMed. (2022). Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives. [Link]
-
YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
-
ADP Glo Protocol. (n.d.). ADP Glo Protocol. [Link]
-
PubMed Central. (n.d.). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
-
PubMed Central. (n.d.). PIM kinase (and Akt) biology and signaling in tumors. [Link]
Sources
- 1. chayon.co.kr [chayon.co.kr]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. celonpharma.com [celonpharma.com]
- 12. alpco.com [alpco.com]
- 13. researchgate.net [researchgate.net]
- 14. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Activated PI3Kδ Signaling in Humoral Immunity - ProQuest [proquest.com]
- 25. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 29. bmglabtech.com [bmglabtech.com]
- 30. promega.com [promega.com]
- 31. carnabio.com [carnabio.com]
- 32. kinaselogistics.com [kinaselogistics.com]
- 33. youtube.com [youtube.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Inhibitors Targeting TrkA, CDK2, and JAK2
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine core represents a significant scaffold in the design of potent and selective kinase inhibitors.[1] Its purine-like structure allows it to function as an ATP-competitive inhibitor, targeting the hinge region of various kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of three key kinases: Tropomyosin receptor kinase A (TrkA), Cyclin-dependent kinase 2 (CDK2), and Janus kinase 2 (JAK2). We will explore the subtle yet critical structural modifications that dictate potency and selectivity, supported by experimental data and detailed protocols.
The Central Role of the Pyrazolo[1,5-a]pyrimidine Core
The rigid, bicyclic structure of the pyrazolo[1,5-a]pyrimidine nucleus serves as an excellent anchor for binding to the ATP pocket of kinases. The nitrogen atoms within the ring system are crucial for forming hydrogen bonds with the hinge region residues of the kinase, a fundamental interaction for potent inhibition. The various positions on the pyrazole and pyrimidine rings (C2, C3, C5, C6, and C7) offer versatile points for substitution, allowing for the fine-tuning of inhibitory activity and selectivity against different kinases.[2][3]
Comparative Analysis of SAR: TrkA, CDK2, and JAK2
The following sections delve into the specific SAR for pyrazolo[1,5-a]pyrimidine inhibitors targeting TrkA, CDK2, and JAK2, highlighting how different substituents at various positions on the core scaffold influence their inhibitory potency.
Tropomyosin Receptor Kinase A (TrkA) Inhibition
TrkA is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), plays a crucial role in neuronal survival and differentiation.[4] However, aberrant TrkA signaling is implicated in various cancers.[4] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully exploited to develop potent TrkA inhibitors.[4]
A key interaction for TrkA inhibition by this class of compounds is the formation of a hydrogen bond between the N1 atom of the pyrazolo[1,5-a]pyrimidine core and the hinge region residue Met592.[4] The SAR of these inhibitors is significantly influenced by substitutions at the C3 and C5 positions.
Key SAR Insights for TrkA Inhibitors:
-
C5 Position: Substitution with a 2,5-difluorophenyl-substituted pyrrolidine moiety significantly enhances TrkA inhibitory activity.[4]
-
C3 Position: The introduction of a carboxamide group at this position is a critical determinant of high potency.[5]
-
Amide Substitution: Further substitution on the carboxamide nitrogen with small, polar groups can further enhance activity.[5]
The following table provides a comparative overview of the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against TrkA.
| Compound | R1 (C3-Position) | R2 (C5-Position) | TrkA IC50 (nM) | Reference |
| 1 | -CONH2 | 2,5-difluorophenyl-pyrrolidine | 0.4 | [5] |
| 2 | -CN | 2,5-difluorophenyl-pyrrolidine | >100 | [5] |
| 3 | -H | 2,5-difluorophenyl-pyrrolidine | >1000 | [5] |
This table illustrates the dramatic increase in potency with the introduction of the carboxamide group at the C3 position.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle.[6] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.[7] Pyrazolo[1,5-a]pyrimidines have emerged as a promising class of CDK2 inhibitors.[7]
Similar to TrkA, the interaction with the hinge region of CDK2 is crucial. For this class of inhibitors, hydrogen bonding with the backbone of Leu83 in the hinge region is a key determinant of activity.[6]
Key SAR Insights for CDK2 Inhibitors:
-
C7 Position: Substitution with a phenyl or substituted phenyl group is generally favorable for potent CDK2 inhibition.
-
C3 Position: Introduction of a phenylazo group at this position has been shown to yield highly potent compounds.
-
C2 Position: An amino group at this position is a common feature in potent CDK2 inhibitors of this scaffold.
The following table compares the CDK2 inhibitory activity of a series of 3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines.
| Compound | R (C7-Position) | X (phenylazo substituent) | CDK2 IC50 (nM) | Reference |
| 4 | 4-Bromophenyl | 3-Chloro | 22 | [7] |
| 5 | 4-Bromophenyl | 2-Chloro | 24 | [7] |
| 6 | 4-Bromophenyl | 4-Chloro | 45 | [7] |
| 7 | Phenyl | 3-Chloro | 31 | [7] |
This data highlights the sensitivity of CDK2 inhibition to the substitution pattern on both the C7-phenyl ring and the C3-phenylazo moiety.
Janus Kinase 2 (JAK2) Inhibition
JAK2 is a non-receptor tyrosine kinase that plays a critical role in signal transduction for a variety of cytokines and growth factors, primarily through the JAK-STAT signaling pathway. Constitutive activation of JAK2 is a hallmark of myeloproliferative neoplasms. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent core for the development of selective JAK2 inhibitors.
Key SAR Insights for JAK2 Inhibitors:
-
C2 Position: An amino group at this position is crucial for potent JAK2 inhibition.
-
Substituents on the 2-amino group: Small, cyclic amines such as cyclopropylamine or cyclobutylamine are well-tolerated and can lead to potent compounds.
-
C3 and C7 Positions: These positions offer opportunities for further optimization of potency and selectivity.
The following table presents the JAK2 inhibitory activity of a selection of 2-amino-pyrazolo[1,5-a]pyrimidines.
| Compound | R1 (on 2-amino) | R2 (C3-Position) | R3 (C7-Position) | JAK2 IC50 (nM) | Reference |
| 8 | Cyclopropyl | -H | Phenyl | 1.3 | |
| 9 | Cyclobutyl | -H | Phenyl | 1.6 | |
| 10 | Methyl | -H | Phenyl | 18 | |
| 11 | -H | -H | Phenyl | >1000 |
These results underscore the importance of the 2-amino substituent for potent JAK2 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these inhibitors and a general workflow for their characterization.
Caption: TrkA Signaling Pathway and Point of Inhibition.
Caption: CDK2 Signaling in Cell Cycle Progression.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: General Workflow for Inhibitor Characterization.
Experimental Protocols
The following are generalized, step-by-step methodologies for key experiments used in the characterization of these inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (TrkA, CDK2/Cyclin E, or JAK2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2.5 µL of a 2x kinase/substrate solution (pre-diluted in kinase assay buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase assay buffer).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Protein Analysis in Cells
This protocol describes the analysis of the phosphorylation status of a kinase's downstream substrate in cells treated with an inhibitor.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with an NTRK fusion for TrkA, a cancer cell line for CDK2, or a cell line with a JAK2 mutation).
-
Cell culture medium and supplements.
-
Pyrazolo[1,5-a]pyrimidine inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor or DMSO for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5 for JAK2 inhibition) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and privileged structure in the development of kinase inhibitors. The subtle interplay of substituents at various positions on this core allows for the generation of highly potent and selective inhibitors against a range of important kinase targets, including TrkA, CDK2, and JAK2. The SAR insights presented in this guide underscore the importance of a deep understanding of the target kinase's ATP-binding pocket to guide the rational design of next-generation inhibitors.
Future efforts in this field will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical utility. Moreover, the exploration of novel substitutions on the pyrazolo[1,5-a]pyrimidine core may lead to the discovery of inhibitors with unique selectivity profiles or the ability to overcome drug resistance. The continued application of structure-based drug design, coupled with robust biological evaluation, will undoubtedly solidify the importance of the pyrazolo[1,5-a]pyrimidine scaffold in the arsenal of targeted therapies.
References
-
El-Gamal, M. I., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]
-
Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Roy, K., et al. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. SAR and QSAR in Environmental Research, 28(1), 1-21. [Link]
-
Wrobleski, S. L., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. [Link]
-
Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Ledeboer, M. W., et al. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters, 19(23), 6529-6533. [Link]
-
Andrews, S. W., et al. (2011). Discovery of a series of pyrazolo[1,5-a]pyrimidine-based inhibitors of tropomyosin-related kinase A (TrkA). Bioorganic & Medicinal Chemistry Letters, 21(19), 5849-5852. [Link]
-
Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112792. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. [Link]
-
El-Sayed, M. A., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 14(1), 102891. [Link]
-
El-Gamal, M. I., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 15(12), 1530. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 6. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of pyrazolo[1,5-a]pyrimidine-based anticancer agents, focusing on their performance in preclinical in vitro and in vivo studies. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and compare their efficacy against established and alternative therapies.
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[1] This versatile framework has been successfully leveraged to develop potent inhibitors of key signaling proteins implicated in cancer, particularly protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a significant class of kinase inhibitors, with several compounds progressing through clinical trials and some achieving regulatory approval.[3][4]
This guide will focus on a case study of a potent pyrazolo[1,5-a]pyrimidine derivative, CFI-400945 , a first-in-class inhibitor of Polo-like kinase 4 (PLK4), and compare its preclinical profile with the FDA-approved Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib , Entrectinib , and Repotrectinib , which also feature the pyrazolo[1,5-a]pyrimidine core.
Mechanistic Landscape: Targeting Key Oncogenic Drivers
The anticancer activity of pyrazolo[1,5-a]pyrimidines stems from their ability to selectively inhibit key kinases involved in cell cycle progression, proliferation, and survival.
Polo-like Kinase 4 (PLK4): A Master Regulator of Centriole Duplication
CFI-400945 exerts its potent antitumor effects by targeting PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[5] Overexpression of PLK4 is observed in various cancers and is associated with chromosomal instability, a common feature of tumor cells.[5] Inhibition of PLK4 by CFI-400945 disrupts the precise regulation of centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5]
The mechanism of action of PLK4 inhibition is dose-dependent. At low concentrations, CFI-400945 can lead to centriole overduplication, while at higher doses, it completely inhibits centriole formation, both of which result in mitotic catastrophe and cell death.[6][7] Furthermore, PLK4 inhibition has been shown to downregulate the AKT/mTOR/p70S6K signaling pathway, a crucial axis for cell growth and proliferation.
Tropomyosin Receptor Kinases (Trk): Drivers of Neurotrophic Signaling in Cancer
Larotrectinib, Entrectinib, and Repotrectinib are potent inhibitors of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[4] In normal physiology, Trk receptors are involved in the development and function of the nervous system. However, in certain cancers, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in the expression of constitutively active Trk fusion proteins. These fusion proteins drive tumor growth and survival through downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.
In Vitro Performance: A Head-to-Head Comparison
The initial evaluation of anticancer agents relies on a battery of in vitro assays to determine their potency, selectivity, and mechanism of cell killing.
Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cell proliferation. The table below summarizes the in vitro activity of CFI-400945 and the approved Trk inhibitors against various cancer cell lines.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CFI-400945 | PLK4 | SK-UT-1 | Uterine Leiomyosarcoma | 22.8 ± 6.0 | [8] |
| SKN | Neuroblastoma | 35.5 ± 12.0 | [8] | ||
| SK-LMS-1 | Leiomyosarcoma | 52.72 ± 13.1 | [8] | ||
| Larotrectinib | TrkA, TrkB, TrkC | Various | TRK fusion cancers | 5-11 | [9] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Ba/F3 (ROS1) | Engineered | 5 | [10] |
| Various | TRK fusion cancers | <2 | [11] | ||
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Ba/F3 (TrkA) | Engineered | <0.03 | [12] |
| Various | ROS1+ cancers | 0.07 | [13] |
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine compound and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value using non-linear regression analysis.
Induction of Apoptosis and Cell Cycle Arrest
To understand the mechanism of cell death induced by pyrazolo[1,5-a]pyrimidines, apoptosis and cell cycle analyses are performed.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the pyrazolo[1,5-a]pyrimidine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
In Vivo Efficacy: From Bench to Preclinical Models
Demonstrating antitumor activity in a living organism is a critical step in the preclinical development of any anticancer agent. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for these studies.
Tumor Growth Inhibition in Xenograft Models
The in vivo efficacy of pyrazolo[1,5-a]pyrimidines is typically assessed by measuring their ability to inhibit the growth of established tumors.
Case Study: CFI-400945 in Breast and Colon Cancer Xenografts
CFI-400945 has demonstrated significant and well-tolerated antitumor activity in various xenograft models.[14] In a mouse model of colon cancer using HCT116 cells, intermittent oral dosing of CFI-400945 effectively inhibited tumor growth.[14] It has also shown efficacy in breast cancer xenograft models, particularly those with a deficiency in the tumor suppressor PTEN.[14] In patient-derived pancreatic cancer xenografts, CFI-400945 treatment significantly reduced tumor growth and increased survival.[15]
Comparator: Larotrectinib in TRK Fusion-Positive Xenografts
In vivo studies with Larotrectinib have shown dose-dependent tumor inhibition in mice harboring tumors with NTRK gene fusions.[9] For instance, in a neuroblastoma model overexpressing NTRK2, oral administration of Larotrectinib at 100 mg/kg twice daily prolonged the survival of the mice.[16]
Comparator: Entrectinib in Intracranial Tumor Models
Entrectinib has demonstrated the ability to cross the blood-brain barrier.[10] In a mouse model of intracranial ALK-fusion-driven lung cancer, oral treatment with Entrectinib led to a significant survival benefit.[10]
Comparator: Repotrectinib in ROS1-Rearranged NSCLC Models
Repotrectinib has shown potent in vivo activity in xenograft models of ROS1-rearranged non-small cell lung cancer (NSCLC), including models with resistance mutations.[13] It has also demonstrated profound antitumor activity in brain metastasis models.[13]
Experimental Protocol: Human Tumor Xenograft Study
Step-by-Step Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Drug Administration: Administer the pyrazolo[1,5-a]pyrimidine compound via a clinically relevant route (e.g., oral gavage) at various doses and schedules. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group. Analyze body weight data to assess toxicity.
Comparative Summary and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly successful framework for the development of potent and selective kinase inhibitors for cancer therapy.
| Feature | CFI-400945 (PLK4i) | Larotrectinib/Entrectinib/Repotrectinib (Trki) |
| Primary Target(s) | PLK4 | TrkA, TrkB, TrkC (also ROS1, ALK for Entrectinib/Repotrectinib) |
| Mechanism of Action | Induction of mitotic catastrophe | Inhibition of oncogenic signaling pathways |
| Therapeutic Strategy | Targeting chromosomal instability | Targeting specific genetic alterations (NTRK fusions) |
| In Vitro Potency | Nanomolar range | Sub-nanomolar to low nanomolar range |
| In Vivo Efficacy | Significant tumor growth inhibition in various models | High response rates in TRK fusion-positive tumors |
| Clinical Status | Phase II clinical trials | FDA-approved |
The success of the Trk inhibitors highlights the power of precision medicine, where therapies are tailored to the specific genetic makeup of a patient's tumor. CFI-400945, on the other hand, targets a more general vulnerability of cancer cells—their chromosomal instability—suggesting it may have broader applicability across different cancer types.
Future research in this area will likely focus on:
-
Overcoming Resistance: Developing next-generation pyrazolo[1,5-a]pyrimidine inhibitors that can overcome acquired resistance mutations.
-
Combination Therapies: Exploring the synergistic effects of combining pyrazolo[1,5-a]pyrimidine-based kinase inhibitors with other anticancer agents, such as chemotherapy or immunotherapy.
-
Novel Targets: Continuing to explore the versatility of the pyrazolo[1,5-a]pyrimidine scaffold to develop inhibitors against other novel and challenging cancer targets.
The continued investigation of this remarkable class of compounds holds great promise for the future of cancer treatment.
References
-
Gorgisen, G., et al. (2024). PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer. BMC Cancer, 24(1), 219. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
-
Xu, D., et al. (2017). Pim-1 kinase as cancer drug target: An update. Oncotarget, 8(37), 62497–62521. [Link]
-
Menon, S. S., & Shah, M. (2019). In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). Cancer Chemotherapy and Pharmacology, 84(4), 735–745. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2024). Report on the Deliberation Results. [Link]
-
Holland, A. J., & Cleveland, D. W. (2014). Polo-like kinase 4 inhibition:a strategy for cancer therapy? Cancer Cell, 26(2), 153–155. [Link]
-
O'Kane, G. M., et al. (2017). Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. Oncotarget, 8(52), 90141–90151. [Link]
-
Synapse. (2024). What are PLK4 inhibitors and how do they work? [Link]
-
ResearchGate. (n.d.). In vitro characterization of lead compounds. [Link]
-
ResearchGate. (n.d.). In vitro effects of PLK4 inhibitor CFI-400945 in sarcoma cell lines. [Link]
-
Al-Ostoot, F. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-20. [Link]
-
U.S. Food and Drug Administration. (2018). NDA Multidisciplinary Review and Evaluation. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
-
Robinson, G. W., et al. (2018). Phase 1 study of entrectinib (RXDX-101), a TRK, ROS1, and ALK inhibitor, in children, adolescents, and young adults with recurrent or refractory solid tumors. Journal of Clinical Oncology, 36(15_suppl), 10536-10536. [Link]
-
Drilon, A., et al. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutic Advances in Medical Oncology, 10, 175883591878058. [Link]
-
Cocco, E., et al. (2021). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics, 20(8), 1478–1487. [Link]
-
Mishra, R., et al. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Research, 19(3), 345–356. [Link]
-
National Center for Biotechnology Information. (n.d.). Larotrectinib. PubChem Compound Database. [Link]
-
Tse, K. Y., et al. (2022). Abstract 5660: Anti-proliferation effect of polo-like kinase-4 inhibitor in ovarian cancer via AKT/mTOR/p70S6K pathway. Cancer Research, 82(12_Supplement), 5660-5660. [Link]
-
Mason, J. M., et al. (2017). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 8(1), 124–129. [Link]
-
CADTH. (2021). Entrectinib (Rozlytrek). [Link]
-
Amaravadi, R. K., et al. (2017). PIM kinase (and Akt) biology and signaling in tumors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 904–911. [Link]
-
Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. [Link]
-
El-Hashem, S. (2023). Repotrectinib is a ROS1 Inhibitor for ROS1-positive Non-small Cell Lung Cancer Research. El-Hashem Publications. [Link]
-
Faried, A., et al. (2018). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Biomolecules, 8(1), 7. [Link]
-
Sharma, G. G., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Ricciuti, B., et al. (2019). Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. OncoTargets and Therapy, 12, 7377–7384. [Link]
-
ClinicalTrials.gov. (2022). A Study Called VICTORIA to Learn More About How Well Larotrectinib Works in Adults With TRK Fusion-positive Cancer by Comparing Larotrectinib Data From Clinical Studies With Data of Other Treatments From Actual Practice. [Link]
-
American Health & Drug Benefits. (2018). Repotrectinib, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations. [Link]
-
Lim, E., & Chen, H. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Future Medicinal Chemistry, 12(4), 297–310. [Link]
-
Bury, M. J., et al. (2011). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Molecular Cancer Therapeutics, 10(1), 47–59. [Link]
-
Drilon, A., et al. (2023). Outcomes of larotrectinib compared with real-world data from non-TRK inhibitor therapies in patients with TRK fusion cancer: VICTORIA study. Journal of Clinical Oncology, 41(16_suppl), 3105-3105. [Link]
-
ResearchGate. (n.d.). PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. [Link]
-
CancerIndex. (2019). CDK2. [Link]
-
Xu, D., et al. (2012). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Carcinogenesis, 33(7), 1258–1265. [Link]
-
Cocco, E., et al. (2019). Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. OncoTargets and Therapy, 12, 3171–3179. [Link]
-
ResearchGate. (n.d.). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
A Senior Application Scientist's Guide: Comparing Suzuki vs. Stille Coupling for Pyrazolo[1,5-a]pyrimidine Derivatization
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidine in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal framework for designing selective inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[2] The ability to precisely install diverse molecular fragments at various positions on this core is paramount for fine-tuning pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic strategies for derivatizing such scaffolds. Among the most powerful tools in the synthetic chemist's arsenal are the Suzuki-Miyaura coupling and the Stille coupling. Both enable the formation of carbon-carbon bonds with remarkable efficiency and control. This guide provides an in-depth, objective comparison of these two powerhouse reactions for the functionalization of pyrazolo[1,5-a]pyrimidines, grounded in mechanistic principles and supported by experimental insights to aid researchers in making informed decisions for their synthetic campaigns.
Mechanistic Deep Dive: Understanding the Catalytic Cycles
A thorough understanding of the reaction mechanisms is critical to appreciating the nuances of each method, from reagent choice to troubleshooting unexpected outcomes. Both reactions generally proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Coupling Pathway
The Suzuki coupling typically involves the reaction of an organoboron species (like a boronic acid or boronic ester) with an organohalide.[3] A key distinction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Coupling Pathway
The Stille reaction couples an organohalide or pseudohalide with an organotin compound (organostannane).[5][6] Unlike the Suzuki coupling, the Stille reaction does not typically require a base for activation, as the organostannane is sufficiently reactive to undergo transmetalation directly.[7]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Head-to-Head Comparison: Suzuki vs. Stille for Pyrazolo[1,5-a]pyrimidine Synthesis
The choice between Suzuki and Stille coupling hinges on several factors, including substrate scope, functional group tolerance, reagent availability and toxicity, and purification considerations.
| Feature | Suzuki Coupling | Stille Coupling | Senior Scientist's Insight |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organostannane (Organotins) | Boronic acids are generally stable, often crystalline solids with low toxicity, making them ideal for library synthesis and process chemistry.[4][8] |
| Toxicity & Handling | Low toxicity, generally benign. | High toxicity (neurotoxins), requires careful handling and specialized waste disposal.[5][9] | The high toxicity of organotin reagents is the single most significant drawback of the Stille reaction and a major driver for the adoption of Suzuki protocols in pharmaceutical development.[5][8] |
| Byproducts | Boron-based salts (e.g., B(OH)₃). | Stoichiometric tin halides/salts. | Boron byproducts are typically water-soluble and easily removed during aqueous workup. Tin byproducts can be difficult to remove from the final product, often requiring specific workup procedures or multiple chromatographic purifications. |
| Reaction Conditions | Requires a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃). | Generally base-free, though additives (e.g., LiCl, Cu(I)) can be beneficial. | The need for a base can be a limitation for substrates with base-sensitive functional groups.[8] However, milder bases like K₃PO₄ or KF can often be employed. |
| Functional Group Tolerance | Very broad, but can be sensitive to strong bases. | Extremely broad, tolerant of most functional groups, including those sensitive to bases.[7] | For highly functionalized, complex molecules with base-labile groups, the Stille coupling can sometimes offer a decisive advantage.[7] |
| Substrate Scope | Extremely wide. Aryl, heteroaryl, vinyl, and some alkyl boronic acids are readily available or synthetically accessible. | Very wide. Aryl, heteroaryl, vinyl, alkynyl, and allyl stannanes are common. | While both have broad scopes, the commercial availability and diversity of boronic acids and their esters currently surpass that of organostannanes. |
| Steric Hindrance | Can be sensitive to sterically demanding coupling partners. | Often less sensitive to steric hindrance compared to Suzuki coupling. | For constructing highly congested C-C bonds, the Stille reaction may provide higher yields where the Suzuki coupling stalls.[10] |
Experimental Data: Derivatization of the Pyrazolo[1,5-a]pyrimidine Core
The literature overwhelmingly favors the Suzuki coupling for the derivatization of the pyrazolo[1,5-a]pyrimidine scaffold, underscoring its practicality and safety profile. Below are representative examples.
Table 1: Representative Suzuki Coupling Reactions on Pyrazolo[1,5-a]pyrimidine Core
| Entry | Pyrazolo[1,5-a]pyrimidine Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Conditions | Yield | Reference |
| 1 | 5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ / DME | Reflux, overnight | 55-61% | [11] |
| 2 | 2-[(Benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ / DME | Reflux, 16h | 83% | [11] |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene:H₂O | 100 °C, 15 min (MW) | 94% | [12] |
| 4 | 3-Bromopyrazolo[1,5-a]pyrimidine | Potassium cyclopropyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ / THF:H₂O | 80 °C | 53% | [1] |
Note: Direct comparative data for Stille coupling on the same substrates is scarce in recent literature, reflecting the community's shift towards less toxic alternatives.
Workflow & Experimental Protocols
The following section provides detailed, step-by-step methodologies for performing both Suzuki and Stille couplings on a pyrazolo[1,5-a]pyrimidine substrate. The protocols are designed to be self-validating, with explanations for key steps.
Caption: Comparative experimental workflows for Suzuki and Stille couplings.
Protocol 1: Suzuki Coupling of 5-Chloro-7-morpholinopyrazolo[1,5-a]pyrimidine
This protocol is adapted from literature procedures for the synthesis of PI3Kδ inhibitors.[11]
Materials:
-
5-Chloro-7-morpholinopyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Causality: Using a flame-dried flask under an inert atmosphere prevents the deactivation of the Pd(0) catalyst by oxygen and moisture.
-
-
Atmosphere Inerting: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Solvent Addition: Under a positive pressure of nitrogen, add DME as the solvent, followed by the 2M aqueous Na₂CO₃ solution. The solvent ratio is typically 3:1 to 5:1 (DME:aqueous base).
-
Causality: The biphasic solvent system ensures that both the organic-soluble substrates and the water-soluble inorganic base can interact effectively. The base is essential for forming the boronate "ate" complex, the active nucleophile in the transmetalation step.
-
-
Degassing: Degas the resulting mixture by bubbling nitrogen through the solution for 15-20 minutes. This further removes any dissolved oxygen.
-
Reaction: Heat the reaction mixture to reflux (typically 85-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Causality: The aqueous wash is critical for removing the inorganic base and the water-soluble boron byproducts, simplifying the subsequent purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-7-morpholinopyrazolo[1,5-a]pyrimidine.
Protocol 2: Stille Coupling of a Halo-Pyrazolo[1,5-a]pyrimidine (General Procedure)
This is a general protocol, as specific examples on this core are less common. Extreme caution must be exercised due to the toxicity of organotin reagents.
Materials:
-
Halo-pyrazolo[1,5-a]pyrimidine (e.g., 5-bromo or 3-iodo derivative) (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Nitrogen or Argon gas supply
-
Aqueous Potassium Fluoride (KF) solution (for workup)
Procedure:
-
Vessel and Reagent Handling (Strict Fume Hood Use): In a well-ventilated fume hood, add the halo-pyrazolo[1,5-a]pyrimidine (1.0 equiv) and PdCl₂(PPh₃)₂ (0.03 equiv) to a flame-dried Schlenk flask with a stir bar.
-
Trustworthiness: All operations involving organostannanes must be performed in a designated fume hood with appropriate personal protective equipment (PPE), including double gloves.
-
-
Atmosphere Inerting: Seal the flask and thoroughly purge with nitrogen or argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via cannula. Stir to dissolve, then add the organostannane reagent (1.1 equiv) via syringe.
-
Causality: Anhydrous conditions are preferred to prevent potential side reactions like proto-destannylation of the organotin reagent.
-
-
Reaction: Heat the mixture to 90-110 °C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
Workup and Decontamination: Cool the reaction to room temperature. Dilute with ethyl acetate. To remove the highly toxic tin byproducts, wash the organic solution vigorously with a saturated aqueous solution of KF for 30 minutes. This precipitates insoluble tin fluorides, which can be removed by filtration through a pad of Celite.
-
Self-Validating System: The KF wash is a critical step for removing the bulk of the tin waste. The efficacy of this step can be visualized by the formation of a precipitate.
-
-
Purification: Wash the filtrate with brine, dry over sodium sulfate, and concentrate. The crude product will likely still contain trace tin impurities. Meticulous purification by silica gel chromatography, sometimes requiring multiple columns or specialized techniques, is often necessary to obtain a product of high purity.
-
Waste Disposal: All tin-contaminated glassware should be decontaminated (e.g., with bleach solution), and all liquid and solid waste must be disposed of according to institutional hazardous waste protocols.[13]
Conclusion and Recommendation
For the derivatization of the pyrazolo[1,5-a]pyrimidine scaffold, the Suzuki-Miyaura coupling is the unequivocally superior choice for the vast majority of applications in a drug discovery and development setting. Its advantages are compelling:
-
Safety: The low toxicity of boronic acids and their byproducts significantly reduces handling risks and environmental impact.
-
Practicality: A vast and diverse array of boronic acids and esters are commercially available, enabling rapid exploration of chemical space.
-
Purification: The workup is straightforward, and byproduct removal is generally trivial compared to the challenges of eliminating toxic tin residues from Stille reactions.
The Stille coupling , while a powerful and mechanistically elegant reaction with excellent functional group tolerance, should be reserved for specific niche applications where the Suzuki coupling fails.[7] Such cases might include the coupling of extremely sterically hindered fragments or the use of substrates that are fundamentally incompatible with the basic conditions of the Suzuki reaction. In these instances, the significant toxicity hazards and purification challenges must be carefully managed with strict safety protocols. For routine library synthesis and scale-up campaigns involving pyrazolo[1,5-a]pyrimidines, the Suzuki coupling represents the more efficient, safer, and more sustainable path forward.
References
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- The Mechanisms of the Stille Reaction. University of Windsor.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Stille Coupling. Organic Chemistry Portal.
- Toxicity and health effects of selected organotin compounds: a review. PubMed.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Dealing with Organotin reactions. Reddit.
- Suzuki reaction. Wikipedia.
- Stille reaction. Wikipedia.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
The Gold Standard: A Comparative Guide to X-ray Crystallography for the Structural Validation of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Critical Role of Structural Integrity in Pyrazolo[1,5-a]pyrimidine-Based Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of therapeutic agents, most notably as potent protein kinase inhibitors in oncology.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity and selectivity for target proteins.[3][4] Consequently, unambiguous structural validation is not merely a formality but a critical step in the drug discovery pipeline. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the ultimate failure of a promising therapeutic candidate.[5]
This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, highlighting the inherent trustworthiness of a well-executed crystallographic study and its synergistic role with other analytical and computational tools.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of small molecules.[6] It provides a high-resolution snapshot of the molecule's conformation, bond lengths, bond angles, and stereochemistry within the crystal lattice. This technique's power lies in its ability to provide direct, visualizable evidence of atomic arrangement, leaving no room for ambiguity.
The Crystallographic Workflow: A Self-Validating System
The process of determining a crystal structure is a meticulous one, with numerous built-in checks and balances that ensure the final model is a faithful representation of the experimental data. This inherent system of self-validation is what makes the technique so robust.
Caption: The X-ray Crystallography Workflow.
The journey from a synthesized powder to a validated crystal structure involves three key stages: crystal growth, data collection, and structure refinement. Each step has its own set of quality control measures. For instance, during data processing, the merging R-factor (Rmerge) provides an indication of the consistency of symmetry-related reflections. In the refinement stage, the R-factor and R-free values are crucial indicators of how well the calculated model fits the experimental data. A significant divergence between these two values can indicate overfitting of the data.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography is the definitive method, a multi-faceted approach to structural validation is often prudent. Spectroscopic and spectrometric techniques provide valuable, complementary information.
| Technique | Information Provided | Strengths | Limitations | Best For... |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous, high-resolution, definitive for stereoisomers. | Requires high-quality single crystals, which can be challenging to obtain. Provides a solid-state conformation. | Absolute structure determination, resolving stereochemical ambiguities, understanding intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity (1D & 2D NMR), solution-state conformation (NOE), dynamic processes. | Provides data on the molecule in solution, can reveal dynamic behavior. Does not require crystallization. | Structure is inferred from correlations, can be ambiguous for complex molecules, provides an averaged conformation. | Determining covalent structure, studying solution-state conformation and dynamics. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides accurate mass and formula, useful for reaction monitoring. | Provides no direct information on 3D structure or stereochemistry. | Confirming molecular weight and elemental composition, identifying impurities. |
| Computational Modeling | Predicted 3D structure, conformational analysis, intermolecular interactions. | Complements experimental data, can predict properties and binding modes. | Predictions are model-dependent and require experimental validation. | Guiding experimental design, understanding structure-activity relationships, virtual screening. |
Synergy in Action: A Hypothetical Case Study
Consider a novel pyrazolo[1,5-a]pyrimidine kinase inhibitor where the regiochemistry of a key substituent is uncertain.
-
MS confirms the expected molecular weight and elemental formula, verifying that the correct atoms are present.
-
NMR provides initial evidence for the connectivity, but overlapping signals and ambiguous NOE correlations make a definitive assignment of the substituent's position challenging.
-
Computational modeling suggests one regioisomer is energetically more favorable, but this is a prediction that requires validation.
-
X-ray crystallography provides the definitive answer. A single crystal is grown, and the resulting electron density map clearly shows the position of the substituent, resolving the ambiguity and allowing for confident progression of the drug discovery program.
Caption: The synergy of analytical techniques in structural validation.
Experimental Protocols
Protocol 1: Crystallization of a Pyrazolo[1,5-a]pyrimidine Derivative
Causality Behind Experimental Choices: The planar and relatively rigid nature of the pyrazolo[1,5-a]pyrimidine core can favor π-π stacking interactions, which can be both an aid and a hindrance to crystallization.[7][8] The choice of solvents is critical to modulate solubility and encourage the ordered packing required for a single crystal. A common challenge is the tendency to form oils or microcrystalline powders, especially with highly substituted or flexible derivatives.[9][10] This protocol employs a slow evaporation technique with a solvent/anti-solvent system to carefully approach supersaturation.
Step-by-Step Methodology:
-
Purity is Paramount: Ensure the compound is >95% pure, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: In parallel, dissolve small amounts (1-2 mg) of the compound in a range of solvents (e.g., dichloromethane, ethyl acetate, methanol, acetonitrile) in small vials to identify a solvent in which the compound is sparingly soluble.
-
Setting up the Crystallization:
-
Dissolve 5-10 mg of the pyrazolo[1,5-a]pyrimidine derivative in a minimal amount of the chosen sparingly soluble solvent (the "good" solvent).
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).
-
In the larger container, add a small amount of a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane, diethyl ether).
-
-
Incubation: Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The slow evaporation of the anti-solvent into the solution of the compound will gradually decrease its solubility, ideally leading to the formation of single crystals over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryo-loop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and preserve their crystallinity.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Self-Validation in Practice: This protocol outlines the key steps where data quality is assessed, ensuring the final structure is reliable.
Step-by-Step Methodology:
-
Crystal Mounting and Screening: Mount the cryo-cooled crystal on a goniometer in the X-ray beamline. A preliminary diffraction image is taken to assess the crystal quality (e.g., spot shape, resolution).
-
Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at each orientation. Modern diffractometers automate this process.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. Key statistics like Rmerge and completeness are calculated. A low Rmerge and high completeness are indicative of good data quality.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data.
-
Validation: The refinement process is monitored using R-work and R-free. The final model is validated by checking for consistency with known chemical principles (bond lengths, angles, etc.) and by examining difference electron density maps (Fo-Fc maps), which should be largely featureless.
Conclusion: The Indispensable Role of X-ray Crystallography
In the competitive landscape of drug discovery, certainty is a valuable commodity. While a suite of analytical techniques is essential for comprehensive characterization, X-ray crystallography remains the ultimate arbiter of three-dimensional molecular structure. For pyrazolo[1,5-a]pyrimidine derivatives, where subtle structural variations can have profound effects on biological activity, the definitive insights provided by crystallography are indispensable. By integrating this powerful technique into the validation workflow, researchers can build robust SAR models, optimize lead compounds with confidence, and ultimately increase the probability of success in bringing novel therapeutics to the clinic.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Frizzo, C. P., Tier, A. Z., Gindri, I. M., Meyer, A. R., Black, G., Belladona, A. L., & Martins, M. A. P. (2015). Thermodynamic, energetic, and topological properties of crystal packing of pyrazolo[1,5-a]pyrimidines governed by weak electrostatic intermolecular interactions. CrystEngComm, 17(25), 4747–4757. [Link]
-
Thermodynamic, energetic, and topological properties of crystal packing of pyrazolo[1,5-a]pyrimidines governed by weak electrostatic intermolecular interactions. (2015, May 1). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025, April 3). bioRxiv. Retrieved January 24, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2021, January 1). PubMed. Retrieved January 24, 2026, from [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024, December 10). MDPI. Retrieved January 24, 2026, from [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Retrieved January 24, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. Retrieved January 24, 2026, from [Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Harnessing the power of single crystal X-ray diffraction. (n.d.). Veranova. Retrieved January 24, 2026, from [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thermodynamic, energetic, and topological properties of crystal packing of pyrazolo[1,5-a]pyrimidines governed by weak electrostatic intermolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Thermodynamic, energetic, and topological properties of crystal packing of pyrazolo[1,5-a]pyrimidines governed by weak electrostatic intermolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. helgroup.com [helgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine, a brominated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the first step in managing them. Based on the GHS classifications for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, it is prudent to assume that this compound presents similar hazards.[1]
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
These classifications necessitate careful handling to minimize exposure during all phases of use and disposal. The brominated nature of the compound also raises environmental concerns, as some brominated compounds can be persistent and bioaccumulative.[2] Therefore, disposal methods must be chosen to prevent release into the environment.
Table 1: Key Safety and Hazard Information (for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine) [1]
| Property | Value | Source |
| GHS Pictogram | Irritant, Acute Toxicity (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This creates a barrier between you and the hazardous material, mitigating the risk of exposure.
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or airborne particles.
-
Lab Coat: A standard laboratory coat will protect your skin and clothing from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.
Spill Management: Immediate and Controlled Response
Accidents happen. A well-defined spill cleanup procedure is crucial for a swift and effective response.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent, inert material like sand or vermiculite to prevent dust from becoming airborne.[3]
-
Collect the Material: Using a dedicated brush and dustpan, carefully sweep up the spilled material and absorbent.[4] Avoid actions that could generate dust.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for solid hazardous chemical waste. The container should be made of a material compatible with the chemical.
-
Solid Waste: Place any solid this compound directly into the designated hazardous waste container.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, contaminated gloves, and absorbent from spills, must also be placed in the hazardous waste container.[5]
-
Sharps: Needles, syringes, or other sharps contaminated with this chemical should be placed in a designated "CHEMICAL CONTAMINATED SHARPS" container.[5]
Waste Storage
Proper storage of hazardous waste pending disposal is a critical component of laboratory safety.
-
Seal the Container: Securely seal the hazardous waste container when not in use.
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[4]
-
Incompatible Materials: Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.
Final Disposal
The final step in the disposal process must be handled by professionals.
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.[4]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
Disposal Workflow Diagram
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and procedural steps.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, utilizing appropriate protective measures, and adhering to a stringent disposal protocol, we can ensure a safe working environment and protect our planet. This guide provides the necessary framework to achieve these goals, fostering a culture of safety and environmental responsibility within the scientific community.
References
-
PubChem. 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Registration Review of Pyridine and Pyrimidine Herbicides. [Link]
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
-
Occupational Safety and Health Administration. BROMINE. [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. Ethidium Bromide Waste Disposal. [Link]
-
ICL Group. BROMINE SAFETY HANDBOOK. [Link]
-
Occupational Safety and Health Administration. Bromine (ID-108). [Link]
-
U.S. Environmental Protection Agency. EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. [Link]
-
Morf, L. S., et al. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed. [Link]
-
ISHN. Unexpected bromine release endangers workers. [Link]
-
Markoulia, E., et al. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. ResearchGate. [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]
-
European Chemicals Agency. ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]
-
Morf, L. S., et al. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. ACS Publications. [Link]
-
Plastics Recycling Update. EPA withdraws proposed rules aimed at chemical recycling. [Link]
-
American Water Solutions. SAFETY DATA SHEET BROMICIDE® GRANULES (US). [Link]
Sources
- 1. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. All news - ECHA [echa.europa.eu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethidium Bromide Waste Disposal | PennEHRS [ehrs.upenn.edu]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Navigating the Safe Handling of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel heterocyclic compound 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine represents a scaffold of significant interest, potentially for kinase inhibition or other therapeutic applications.[1][2] As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to protecting laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its primary hazards from the closely related analogue, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine.[3] The GHS classification for this analogue indicates the following potential hazards:
-
Harmful if swallowed (Acute toxicity, oral)[3]
-
Causes skin irritation [3]
-
Causes serious eye irritation [3]
-
May cause respiratory irritation [3]
The pyrazolopyrimidine core is known to be biologically active, and halogenated heterocyclic compounds can possess properties that facilitate membrane permeability, underscoring the need for stringent protective measures.[1][4]
Hazard Analysis and Risk Mitigation
Based on the available data, the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The operational plan must therefore focus on a multi-layered defense, combining engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize risk.
| Hazard | GHS Classification (Inferred) | Primary Routes of Exposure | Potential Health Effects |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion | Harmful if ingested. |
| Skin Irritation | H315: Causes skin irritation | Dermal Contact | Redness, inflammation, irritation. Halogenated compounds can have variable but present risks of dermal absorption.[5][6] |
| Eye Irritation | H319: Causes serious eye irritation | Eye Contact | Severe irritation, redness, pain, potential for serious eye damage. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation (of dust) | Irritation of the nose, throat, and respiratory tract. |
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific tasks being performed. The following provides a step-by-step protocol for donning and selecting appropriate PPE for handling this compound.
Step 1: Core Laboratory Attire
Before handling the compound, ensure you are wearing standard laboratory attire. This includes:
-
Full-length trousers or skirt.
-
Closed-toe shoes.
-
A clean, buttoned laboratory coat.
Step 2: Eye and Face Protection
Given the risk of serious eye irritation from solid particles or splashes, appropriate eye protection is mandatory.
-
Safety Glasses with Side Shields: For handling small quantities of the solid in a controlled environment.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashing, such as when preparing solutions or during transfer of the material. They form a seal around the eyes, offering superior protection.
Step 3: Hand Protection
The compound is a known skin irritant, making glove selection critical.
-
Glove Material: Nitrile gloves are a suitable initial choice for providing splash protection against a variety of chemicals.[7] However, for prolonged handling or in situations with a higher risk of exposure, double-gloving is recommended.[7]
-
Glove Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Proper Removal: After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated exterior.
Step 4: Respiratory Protection
To mitigate the risk of inhaling dust particles, especially when weighing or transferring the solid compound:
-
Work in a Ventilated Area: All handling of the solid should be performed in a certified chemical fume hood or a ventilated balance enclosure.[7]
-
Respiratory Masks: If there is a potential for aerosolization and a fume hood is not available, a properly fitted N95 or higher-rated respirator should be used.
Operational and Disposal Plans
A safe laboratory environment is maintained through well-defined operational procedures and waste disposal plans.
Handling and Operations Protocol
-
Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing and Transfer:
-
Conduct all weighing and transfer of the solid compound within a chemical fume hood or a powder containment hood to minimize inhalation exposure.[7]
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.
-
Cleanup:
-
For small spills of the solid, gently cover with an absorbent material to avoid raising dust, and then carefully sweep it into a designated waste container.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Decontaminate the area after the spill has been cleaned up.
-
Waste Disposal Plan
As a brominated heterocyclic compound, this compound must be disposed of as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. It should be collected in a designated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Lab Pack: For disposal, it is common practice to use a "lab pack" service, where smaller containers of chemical waste are placed into a larger drum with absorbent material for transport to a licensed hazardous waste disposal facility.[8]
-
Regulatory Compliance: All waste disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their groundbreaking research.
References
-
PubChem. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. [Link]
-
Albemarle Corporation. SAFETY DATA SHEET BROMICIDE® GRANULES (US). [Link]
-
Kim, K. B., et al. (2022). Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. Pharmaceuticals, 15(6), 741. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. [Link]
-
ResearchGate. Halogenated Heterocycles as Pharmaceuticals. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1833-1847. [Link]
-
Nelson, D. J., et al. (1981). Pyrazolopyrimidine metabolism in the pathogenic trypanosomatidae. Current chemotherapy and infectious disease : proceedings of the 11th International Congress of Chemotherapy and the 19th Interscience Conference on Antimicrobial Agents and Chemotherapy, 2, 1428–1430. [Link]
-
Sharma, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. European Journal of Medicinal Chemistry, 225, 113781. [Link]
-
Eurofins. Why performing an in vitro dermal absorption study?. [Link]
-
International Pharmaceutical Excipients Council. Dermal Absorption of Elemental Impurities. [Link]
-
Taylor, M. J., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Infectious Diseases, 7(5), 1083-1094. [Link]
-
MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]
-
ResearchGate. Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. [Link]
-
da Silva, A. C., et al. (2018). Evaluation of skin absorption of drugs from topical and transdermal formulations. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Behalo, M. S., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic Chemistry, 102, 104085. [Link]
-
Zareba, G., et al. (2006). Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Bioorganic & Medicinal Chemistry, 14(13), 4468-4476. [Link]
-
ResearchGate. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
-
Letters in Applied NanoBioScience. Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. [Link]
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jpec.gr.jp [jpec.gr.jp]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
